(3-Piperidinophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-piperidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-11-5-4-6-12(9-11)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNESBVGXCDQHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428155 | |
| Record name | (3-piperidinophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-58-6 | |
| Record name | (3-piperidinophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Piperidinophenyl)methanol chemical properties and structure
An In-depth Technical Guide to (Piperidin-3-yl)methanol: Chemical Properties, Structure, and Applications
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of drug design, celebrated for its conformational rigidity and synthetic versatility. This guide focuses on a key derivative, (Piperidin-3-yl)methanol (CAS: 4606-65-9), a molecule that, while seemingly simple, offers a rich platform for chemical exploration and the development of novel therapeutics. The following sections are structured to provide not just a repository of data, but a cohesive narrative that explains the why behind the chemical properties and experimental choices. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to fully leverage the potential of this important building block. We will delve into its structural nuances, physicochemical properties, synthetic pathways, and its role in the creation of pharmacologically active agents.
Chemical Identity and Structural Elucidation
(Piperidin-3-yl)methanol, also known as 3-(Hydroxymethyl)piperidine, is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a hydroxymethyl group.[1] This substitution introduces a chiral center, meaning the compound exists as a racemic mixture of (R) and (S) enantiomers unless a specific stereoisomer is isolated.[2][3]
The core structure consists of a saturated six-membered heterocycle containing one nitrogen atom. The presence of both a secondary amine and a primary alcohol functional group makes it a bifunctional molecule, offering two distinct points for synthetic modification.[4]
Structural Representation:
Caption: 2D structure of (Piperidin-3-yl)methanol.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of (Piperidin-3-yl)methanol are summarized below. These characteristics are fundamental to its handling, reactivity, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 4606-65-9 | [1][2] |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [2] |
| Appearance | White to off-white solid | [3][4] |
| Boiling Point | 106-107 °C at 3.5 mmHg | |
| Density | 1.026 g/mL at 25 °C | |
| Melting Point | 61 °C | [4] |
| Topological Polar Surface Area | 32.3 Ų | [2][4] |
| XLogP3 | -0.1 | [2][4] |
| IUPAC Name | (Piperidin-3-yl)methanol | [2] |
| SMILES | C1CC(CNC1)CO | [2] |
| InChIKey | VUNPWIPIOOMCPT-UHFFFAOYSA-N | [1][2] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. A distinct signal for the N-H proton will be present, and the two protons of the hydroxymethyl group (CH₂OH) will likely appear as a doublet. The hydroxyl proton itself may appear as a broad singlet.[2][5]
-
¹³C NMR: The carbon spectrum will show five distinct signals for the piperidine ring carbons and one for the hydroxymethyl carbon.[2]
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the 3300-3400 cm⁻¹ region, indicative of the O-H and N-H stretching vibrations. C-H stretching bands will appear just below 3000 cm⁻¹.[2]
-
Mass Spectrometry: The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 115, with characteristic fragmentation patterns resulting from the loss of hydroxymethyl or other small fragments.[1][2]
Synthesis and Reaction Chemistry
The synthesis of (Piperidin-3-yl)methanol can be achieved through several established routes in organic chemistry. A common and effective method is the reduction of a corresponding pyridine derivative, which leverages commercially available starting materials.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the synthesis of (Piperidin-3-yl)methanol from 3-Pyridinemethanol. The choice of a heterogeneous catalyst like Rhodium on alumina allows for high efficiency and straightforward product isolation.
Step 1: Preparation of the Reaction Mixture
-
In a high-pressure hydrogenation vessel, dissolve 3-Pyridinemethanol (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add 5% Rhodium on alumina catalyst (typically 1-5 mol%).
-
Seal the vessel securely.
Step 2: Hydrogenation
-
Purge the vessel with nitrogen gas to remove air, then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude (Piperidin-3-yl)methanol by vacuum distillation or recrystallization from a suitable solvent system.
Caption: Synthetic workflow for (Piperidin-3-yl)methanol.
Applications in Drug Development and Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6][7] (Piperidin-3-yl)methanol serves as a versatile building block for creating more complex molecules with diverse pharmacological activities.[8] Its bifunctional nature allows for derivatization at both the nitrogen and the hydroxyl group, enabling the exploration of structure-activity relationships (SAR).
Key Therapeutic Areas:
-
Pain Management: It is a reactant for the synthesis of Cannabinoid receptor 2 (CB2) agonists, which are investigated for the treatment of chronic pain.[4]
-
Cardiovascular Disease: The molecule is used to prepare P2Y12 antagonists, which are crucial for inhibiting platelet aggregation and treating thrombotic diseases.[4]
-
Metabolic Disorders: It serves as a precursor for soluble epoxide hydrolase (sEH) inhibitors and spiroimidazolidinone NPC1L1 inhibitors, which have potential applications in treating inflammation and cholesterol-related disorders.[4]
-
Oncology and Immunology: The scaffold is used to create G-protein-coupled Mas receptor modulators.[9] The Mas receptor is part of the renin-angiotensin system and is implicated in various physiological processes, making its modulators relevant for a range of diseases.
The general mechanism by which piperidine-containing compounds exert their effects is by presenting their functional groups in a conformationally restricted manner, which enhances binding affinity and selectivity to biological targets like G-protein coupled receptors (GPCRs).
Caption: Role in the synthesis of therapeutic agents.
Safety, Handling, and Storage
(Piperidin-3-yl)methanol is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][4][10] It may also cause respiratory irritation.[10][11] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[10][11]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors. Do not ingest. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[12]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[10]
-
Skin: Immediately remove all contaminated clothing and rinse the skin with water/shower. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[10]
-
Conclusion
(Piperidin-3-yl)methanol is a foundational building block in modern synthetic and medicinal chemistry. Its value is derived from its bifunctional nature and the privileged piperidine scaffold, which together provide a robust platform for generating diverse chemical libraries and developing novel therapeutic agents. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for any researcher aiming to utilize this compound to its full potential in the pursuit of scientific discovery and drug development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Retrieved from [Link]
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Capot Chemical. (2025). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. [Link]
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Pharmaffiliates. (n.d.). (R)-3-Piperidinemethanol Hydrochloride. [Link]
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PubChemLite. (n.d.). {3-[(piperidin-1-yl)methyl]phenyl}methanol. [Link]
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NIST. (n.d.). 3-Piperidinemethanol. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18993323, Diphenyl(piperidin-3-yl)methanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159144060, Phenyl-[3-(trifluoromethyl)piperidin-1-yl]methanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43584733, [4-(3-Ethylpiperidin-1-yl)phenyl]methanol. Retrieved from [Link]
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Penta Manufacturing Company. (2024). Safety Data Sheet: Piperidine. [Link]
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Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]
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ResearchGate. (n.d.). ¹H NMR Spectroscopic Data of Compounds 1−3. [Link]
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Royal Society of Chemistry. (2019). Electronic supplementary information. [Link]
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Defense Technical Information Center. (n.d.). Piperidine Synthesis. [Link]
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Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-protected methyl pipecolinates. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. [Link]
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National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
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National Center for Biotechnology Information. (2013). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC. [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
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Spectroscopic Profiling of (3-Piperidinophenyl)methanol: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound (3-Piperidinophenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The insights herein are grounded in fundamental principles of spectroscopy and data from analogous structures, offering a robust framework for the identification and characterization of this and related compounds.
Introduction to this compound and Spectroscopic Analysis
This compound is a chemical compound featuring a piperidine ring and a methanol group attached to a phenyl ring. The unique structural arrangement of this molecule makes it a point of interest in medicinal chemistry and materials science. Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of such novel compounds. This guide will delve into the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, providing a foundational dataset for researchers working with this molecule.
The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties.[1][2] The combination of this heterocyclic system with a functionalized phenyl ring suggests potential applications that hinge on its specific chemical architecture. Accurate spectroscopic interpretation is the cornerstone of validating the synthesis and purity of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to show signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the neighboring atoms and functional groups.
Expected ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~2.0 - 4.0 | Broad Singlet | 1H |
| Ar-H | ~6.8 - 7.3 | Multiplet | 4H |
| -CH₂OH | ~4.6 | Singlet | 2H |
| Piperidine N-CH₂ | ~3.1 | Multiplet | 4H |
| Piperidine -CH₂- | ~1.7 | Multiplet | 4H |
| Piperidine -CH₂- | ~1.6 | Multiplet | 2H |
Note: Predicted chemical shifts are relative to TMS in a common deuterated solvent like CDCl₃ or DMSO-d₆. The exact chemical shift of the -OH proton can vary significantly depending on the solvent, concentration, and temperature.
The protons on the aromatic ring are expected to appear in the downfield region due to the deshielding effect of the ring current. The benzylic protons of the methanol group will likely appear as a singlet. The protons on the piperidine ring will exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons, appearing as multiplets in the aliphatic region of the spectrum.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ar-C (quaternary, C-N) | ~152 |
| Ar-C (quaternary, C-CH₂OH) | ~142 |
| Ar-CH | ~115 - 130 |
| -CH₂OH | ~65 |
| Piperidine N-CH₂ | ~51 |
| Piperidine -CH₂- | ~26 |
| Piperidine -CH₂- | ~24 |
Note: Predicted chemical shifts are relative to TMS in a common deuterated solvent.
The aromatic carbons will resonate at lower field due to the influence of the π-electron system. The carbon attached to the nitrogen of the piperidine ring will be the most downfield of the aliphatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |
| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |
| C-N (Amine) | Stretching | 1020 - 1250 | Medium |
The most characteristic peak in the IR spectrum of this compound will be the broad O-H stretching band of the alcohol group, which is broadened due to hydrogen bonding.[3] The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the piperidine ring. The C-O and C-N stretching vibrations will appear in the fingerprint region.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₁₂H₁₇NO, the expected molecular weight is approximately 191.27 g/mol .[5]
Expected Mass Spectrometry Data:
| m/z | Proposed Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 174 | [M - OH]⁺ |
| 162 | [M - CH₂OH]⁺ |
| 91 | [C₆H₅CH₂]⁺ (Tropylium ion) |
| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |
The molecular ion peak [M]⁺ should be observed at m/z 191. Common fragmentation pathways would include the loss of the hydroxyl group (-OH), the hydroxymethyl group (-CH₂OH), and cleavage of the bond between the phenyl ring and the piperidine nitrogen. The piperidine ring itself can also fragment, leading to a characteristic peak at m/z 84.
Molecular Structure and Key Spectroscopic Features
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An In-Depth Technical Guide to (3-Piperidinophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (3-Piperidinophenyl)methanol, a versatile class of chemical compounds with significant applications in medicinal chemistry and drug development. Given the isomeric ambiguity of the nominal structure, this document will address the key positional isomers, with a primary focus on (3-(piperidin-4-yl)phenyl)methanol and its counterparts, offering insights into their synthesis, physicochemical properties, and roles as crucial pharmaceutical intermediates.
Introduction: The Significance of the Piperidinophenylmethanol Scaffold
The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1] Its saturated heterocyclic structure allows for three-dimensional diversity in drug design, influencing properties such as solubility, lipophilicity, and metabolic stability. When combined with a phenylmethanol framework, the resulting (Piperidinophenyl)methanol structure presents a versatile platform for the synthesis of a wide array of therapeutic agents targeting the central nervous system, as well as antiviral, anticancer, and anti-inflammatory drug candidates.[2] The isomeric placement of the piperidine ring on the phenyl group—at the ortho (2-), meta (3-), or para (4-) position relative to the methanol substituent—significantly impacts the molecule's spatial arrangement and, consequently, its biological activity and pharmacokinetic profile. This guide will primarily focus on the meta-substituted isomers, which are of considerable interest in contemporary drug discovery programs.
Physicochemical Properties of this compound Isomers
The fundamental physicochemical properties of the key isomers of this compound are summarized in the table below. These properties are critical for their handling, formulation, and application in synthetic chemistry.
| Property | (3-(Piperidin-2-yl)phenyl)methanol | (3-(Piperidin-4-yl)phenyl)methanol |
| CAS Number | 1270516-11-4 | 1198286-35-9 |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol | 191.27 g/mol |
| Appearance | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Synthesis of this compound Derivatives
The synthesis of this compound isomers typically involves multi-step sequences that often rely on the coupling of pre-functionalized piperidine and phenyl rings or the construction of one ring upon the other. A general and adaptable synthetic strategy is outlined below.
General Synthetic Workflow
A common approach to synthesizing these compounds involves the initial preparation of a protected piperidine precursor, which is then coupled to a suitably functionalized phenyl ring, followed by the modification of a functional group to yield the final methanol moiety.
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Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of (3-Piperidinophenyl)methanol Derivatives
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The piperidine ring, a saturated six-membered heterocycle, is one such "privileged scaffold." Its prevalence in a vast number of clinically approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The piperidine motif can enhance a molecule's druggability by improving its metabolic stability, facilitating transport across biological membranes, and often reducing toxicity. When this versatile heterocycle is coupled with a phenylmethanol moiety, as in the (3-Piperidinophenyl)methanol core, a unique spatial and electronic arrangement is created, opening doors to a multitude of research applications. This guide will provide an in-depth exploration of the potential of this compound derivatives, from their synthesis to their promising therapeutic applications in central nervous system disorders, infectious diseases, and oncology.
I. The Synthetic Canvas: Crafting this compound Derivatives
The exploration of any chemical scaffold's therapeutic potential begins with accessible and versatile synthetic routes. The modular nature of this compound allows for the systematic modification of both the piperidine and phenyl rings, as well as the methanol group, enabling the fine-tuning of pharmacological activity.
A. General Synthetic Strategy
A common and efficient approach to the synthesis of the this compound core involves a convergent strategy, starting from readily available precursors. The following workflow outlines a generalizable synthetic route.
Caption: General synthetic routes to the this compound core.
This modular synthesis allows for the introduction of a wide array of substituents on both the aromatic ring and the piperidine nitrogen, enabling the exploration of structure-activity relationships (SAR).
B. Key Experimental Protocol: Synthesis of a Representative Derivative
The following protocol details the synthesis of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a known derivative, which can be adapted for the synthesis of other analogs.[1]
Step 1: Mesylation of the Starting Alcohol
-
To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (10 mmol) in toluene (30 ml) at 5-10°C, add triethylamine (13 mmol).
-
Slowly add methane sulfonyl chloride (11 mmol) and stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Step 2: Phenyl Chloroformate Reaction
-
To the solution of the mesityl derivative from the previous step in toluene (30 ml) at 5-10°C, add triethylamine (3 mmol) dropwise.
-
Subsequently, add phenyl chloroformate (12 mmol).
-
Raise the temperature to room temperature and stir for 12-13 hours.[1]
-
Monitor the reaction by TLC (Dichloromethane: Methanol, 9:1).[1]
Step 3: Hydrolysis to the Final Product
-
Upon completion of the reaction, quench by adding a potassium carbonate solution.[1]
-
Separate the organic layer, dry it over sodium sulfate, and remove the solvent under reduced pressure to yield the carbamate intermediate.[1]
-
Hydrolyze the carbamate intermediate using a suitable base (e.g., NaOH) in a solvent mixture like methanol/water to yield (3S, 4R)-4-(4-Fluorophenyl)Piperidine-3-methanol.
II. Central Nervous System: A Promising Frontier
The physicochemical properties of the piperidine moiety make it an excellent scaffold for designing CNS-active agents, as it can facilitate crossing the blood-brain barrier. Derivatives of this compound are particularly promising in this area due to their structural similarities to known neuroactive compounds.
A. Serotonin and Norepinephrine Reuptake Inhibition
A significant number of antidepressants function by inhibiting the reuptake of serotonin (SERT) and/or norepinephrine (NET) in the synaptic cleft. The this compound scaffold shares structural features with known selective serotonin reuptake inhibitors (SSRIs) like Paroxetine. In fact, a derivative of this scaffold, (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, is a known impurity in Paroxetine, an SSRI used to treat depression, obsessive-compulsive disorder, and anxiety disorders.[1] This suggests that derivatives of this compound could be potent monoamine reuptake inhibitors.
Caption: Inhibition of SERT/NET by this compound derivatives.
B. Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a growing interest in developing neuroprotective agents that can slow or halt this process. Piperidine derivatives have been investigated for their neuroprotective activities. For instance, piperine, an alkaloid containing a piperidine ring, has demonstrated neuroprotective effects in models of Parkinson's disease by exerting antioxidant, anti-inflammatory, and anti-apoptotic actions. These effects are associated with the suppression of synchronized neuronal network oscillations and presynaptic glutamic acid release.
III. Antimicrobial Applications: A Scaffold for Combating Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. The piperidine scaffold is present in several natural and synthetic compounds with antimicrobial activity.
A. Antifungal Potential
Analogs of the antimalarial drug mefloquine, which feature a piperidinemethanol group, have been shown to possess potent antifungal activity against clinically relevant pathogens like Cryptococcus neoformans and Candida albicans.[2] This highlights the potential of the (piperidinyl)methanol moiety to serve as a key pharmacophore for antifungal drug discovery. The stereochemistry of the piperidine methanol group in these analogs was found not to be critical for their antifungal properties, which provides flexibility in the design of new derivatives.[2]
B. Antibacterial Exploration
While direct evidence for the antibacterial activity of this compound derivatives is emerging, the broader class of piperidine-containing compounds has shown significant promise. Various synthetic piperidine derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of the bacterial cell membrane or inhibition of essential enzymes.
Table 1: Representative Antimicrobial Screening Panel
| Microorganism | Type | Rationale for Inclusion |
| Staphylococcus aureus | Gram+ | Common cause of skin and soft tissue infections |
| Escherichia coli | Gram- | Representative of Gram-negative enteric pathogens |
| Pseudomonas aeruginosa | Gram- | Opportunistic pathogen known for antibiotic resistance |
| Candida albicans | Fungal | Common cause of opportunistic fungal infections |
| Cryptococcus neoformans | Fungal | Encapsulated yeast causing life-threatening meningitis |
IV. Anticancer Investigations: Targeting Malignant Pathways
The piperidine scaffold is a recurring motif in a number of anticancer drugs. This is due to its ability to be readily functionalized to interact with various biological targets implicated in cancer progression.
A. Modulation of Key Signaling Pathways
Piperine and other piperidine derivatives have been shown to exert anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer cells. These pathways include:
-
NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Piperine has been shown to inhibit NF-κB signaling, leading to the suppression of cancer cell growth.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in various cancers. Piperidine-containing compounds have been developed that can inhibit this pathway, inducing apoptosis in cancer cells.
Sources
In Silico Modeling of (3-Piperidinophenyl)methanol Receptor Binding: A Case Study with the µ-Opioid Receptor
An In-Depth Technical Guide:
Introduction
(3-Piperidinophenyl)methanol is a small molecule with a scaffold that suggests potential therapeutic applications. The piperidine and phenylmethanol moieties are present in numerous biologically active compounds, hinting at possible interactions with various protein targets within the human body.[1][2][3] In the early stages of drug discovery, in silico modeling provides a powerful and cost-effective approach to explore these potential interactions, predict binding affinities, and elucidate the molecular mechanisms of action before committing to expensive and time-consuming experimental studies.[4][5][6][7]
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step workflow for the in silico analysis of this compound's binding to a plausible biological target. We will navigate the entire computational pipeline, from target identification and preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. The objective is to not only outline the "how" but also to instill a deep understanding of the "why" behind each methodological choice, ensuring scientific rigor and fostering a self-validating experimental design.
Part 1: Target Identification and Rationale
Given the absence of established biological targets for this compound, our first critical step is to formulate a scientifically sound hypothesis for a potential receptor. The chemical structure of our molecule of interest contains a piperidine ring, a common feature in many ligands that bind to G-protein coupled receptors (GPCRs).[1][2][3] Notably, this scaffold is a cornerstone in the development of opioid analgesics that target the µ-opioid receptor.[1] Therefore, for the purpose of this in-depth guide, we will investigate the binding of this compound to the human µ-opioid receptor. This choice is supported by the receptor's high therapeutic relevance and the extensive availability of high-resolution crystal structures in the Protein Data Bank (PDB), which is a critical resource for structure-based drug design.[8][9][10][11][12]
Part 3: Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. [4]This method allows for the rapid screening of large compound libraries and provides initial insights into the binding mode and affinity.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
A 3D grid, or "docking box," is defined around the known binding site of the µ-opioid receptor. The coordinates for this box can be centered on the position of the co-crystallized ligand from the original PDB structure.
-
-
Running the Docking Simulation:
-
The prepared ligand and receptor files, along with the grid parameters, are used as input for AutoDock Vina.
-
The software will explore various conformations and orientations of the ligand within the defined binding site, calculating a binding affinity score for each pose.
-
-
Analysis of Docking Results:
-
The output from AutoDock Vina provides a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
The top-ranked poses are visually inspected to assess their plausibility and to identify key molecular interactions with the receptor.
-
Data Presentation: Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | Asp147, Tyr148, His297 |
| 2 | -8.2 | Asp147, Met151, Trp318 |
| 3 | -7.9 | Tyr148, Lys233, His297 |
Note: The data presented in this table is illustrative and would be generated from an actual docking simulation.
Part 4: Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic and realistic representation of the ligand-receptor complex in a solvated environment. MD simulations allow us to assess the stability of the predicted binding pose and observe the conformational changes of both the ligand and the receptor over time.
Experimental Protocol: MD Simulation with GROMACS
-
System Setup:
-
The top-ranked docked complex is placed in a simulation box.
-
The box is filled with a water model (e.g., TIP3P) to solvate the system.
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
The entire system is energy minimized to remove any steric clashes.
-
-
Equilibration:
-
The system is gradually heated to the target temperature (e.g., 310 K) and the pressure is stabilized (e.g., 1 bar). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration.
-
-
Production MD Run:
-
Once equilibrated, the production MD simulation is run for a desired length of time (e.g., 100 nanoseconds). The trajectory of the atoms is saved at regular intervals.
-
Analysis of MD Trajectory
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and receptor are monitored throughout the simulation to identify stable interactions.
Part 5: Binding Free Energy Calculation: A More Accurate Estimation
To obtain a more accurate prediction of the binding affinity than the scoring functions used in molecular docking, we can employ end-point free energy calculation methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). [13][14][15][16][17]These methods calculate the free energy of binding by combining the molecular mechanics energies with continuum solvation models.
Experimental Protocol: MM/PBSA Calculation
-
Trajectory Extraction:
-
Snapshots of the ligand-receptor complex, the receptor alone, and the ligand alone are extracted from the stable portion of the MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, the following energy components are calculated:
-
Molecular mechanics energy in the gas phase (van der Waals and electrostatic interactions).
-
Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).
-
Nonpolar solvation energy (typically estimated from the solvent-accessible surface area).
-
-
-
Binding Free Energy Calculation:
-
The binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the receptor and ligand.
-
Data Presentation: MM/PBSA Results
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 30.8 |
| Nonpolar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG) | -40.0 |
Note: The data presented in this table is illustrative and would be generated from an actual MM/PBSA calculation.
Part 6: Results Interpretation and Validation
By integrating the results from our multi-step in silico workflow, we can construct a detailed model of how this compound binds to the µ-opioid receptor. The docking results provide the initial binding hypothesis, which is then refined and validated for its stability through MD simulations. The MM/PBSA calculations offer a more quantitative measure of the binding affinity.
A thorough analysis of the final, stable complex would reveal key interactions, such as hydrogen bonds between the hydroxyl group of the ligand and polar residues in the binding pocket (e.g., Asp147), and hydrophobic interactions between the phenyl ring and nonpolar residues.
It is crucial to remember that in silico models are predictive and require experimental validation. The findings from this computational study can guide the design of in vitro experiments, such as competitive binding assays, to confirm the predicted binding affinity and mechanism of action.
Conclusion
This technical guide has provided a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound's interaction with the µ-opioid receptor. By following a structured approach that encompasses target identification, meticulous preparation of ligand and receptor, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential therapeutic action of novel small molecules. This computational pipeline not only accelerates the drug discovery process but also provides a deeper understanding of molecular recognition at the atomic level, ultimately paving the way for the rational design of more effective and safer therapeutics.
References
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A Comprehensive Review of Phenyl(piperidin-3-yl)methanol Analogues: Synthesis, SAR, and Therapeutic Potential
This technical guide provides an in-depth exploration of the phenyl(piperidin-3-yl)methanol scaffold, a privileged structure in modern medicinal chemistry. We will dissect the synthetic strategies employed to generate analogues, delve into the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles, and survey their therapeutic applications across a range of biological targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical framework.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional scaffold to orient substituents for optimal interaction with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, allowing for potent ionic interactions with acidic residues in receptor binding pockets.
The phenyl(piperidin-3-yl)methanol core, and its close chemical relatives, combines this critical piperidine motif with an aromatic ring and a hydrogen-bonding alcohol or ketone group.[3] This specific arrangement of pharmacophoric features has proven to be a highly successful template for developing potent and selective ligands for a variety of G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets. This guide will focus on three major classes of targets where this scaffold has demonstrated significant promise: Sigma (σ) receptors, Muscarinic acetylcholine (mAChR) receptors, and Opioid receptors.
Caption: Key modification points on the core scaffold.
Synthetic Strategies: Building the Core and Its Derivatives
The construction of phenyl(piperidin-3-yl)methanol analogues can be achieved through several convergent synthetic routes. The choice of strategy is often dictated by the desired substitution patterns and the availability of starting materials.
General Synthesis Workflow
A common and flexible approach involves the initial construction of a suitably protected piperidine precursor, followed by the introduction of the phenylmethanol moiety and subsequent diversification. The protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is a critical step to prevent side reactions and allow for controlled functionalization.
Caption: Generalized synthetic workflow for analogue generation.
Key Synthetic Transformations
-
Formation of the Phenylketone: A robust method to install the phenyl group is the reaction of a piperidine-3-carboxylic acid derivative with a phenyl Grignard reagent (PhMgBr) or phenyllithium. This directly forms the phenyl(piperidin-3-yl)methanone precursor.
-
Reduction to the Methanol: The ketone is readily reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This step creates a chiral center, and chiral reducing agents or subsequent resolution can be employed to isolate specific stereoisomers.
-
N-Functionalization: The secondary amine of the piperidine ring is the primary point for diversification. After deprotection of the Boc group (commonly with trifluoroacetic acid or hydrochloric acid), the nitrogen can be functionalized via:
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Nucleophilic Substitution: Alkylation with alkyl halides or mesylates.[4]
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to introduce aryl substituents.[4]
-
Pharmacological Profile and Structure-Activity Relationships (SAR)
The subtle interplay of substituents on the phenyl(piperidin-3-yl)methanol scaffold dictates its affinity and selectivity for different biological targets.
Sigma (σ) Receptors
Sigma receptors, particularly the σ1 subtype, are chaperone proteins at the mitochondria-associated endoplasmic reticulum membrane and are implicated in various neurological disorders. The phenyl(piperidin-3-yl)methanol scaffold is a fertile ground for developing high-affinity σ1 ligands.[5]
-
Role of the N-Substituent: The nature of the substituent on the piperidine nitrogen is paramount for σ1 affinity. Long alkyl or phenylalkyl chains are often optimal. For instance, elongating a linker from an oxyethylene to an oxypropylene chain can increase σ1 receptor affinity by more than 10-fold in certain series.[5]
-
Phenyl Ring Substitution: Halogenation (e.g., p-chloro) on the phenyl ring generally enhances σ1 affinity compared to electron-donating groups like methoxy, likely due to favorable hydrophobic interactions in the binding pocket.[5]
-
Stereochemistry: Chirality at the C3 position of the piperidine ring can significantly impact affinity and selectivity, although this is often compound-specific.
| Compound Class | N-Substituent | Phenyl Substituent | σ1 Ki (nM) | σ2/σ1 Selectivity | Reference |
| Diazaspiro[3.5]nonane | Phenethyl | Unsubstituted | 13 | ~8x | [4] |
| (Piperazin-2-yl)methanol | p-Methoxybenzyl | Unsubstituted | 12.4 | High | [6] |
| Phenoxyalkylpiperidine | (p-Chlorophenoxy)ethyl | 4-Methyl on piperidine | 0.34 - 1.18 | >50x | [5] |
| Phenoxyalkylpiperidine | (p-Methoxyphenoxy)ethyl | 4-Methyl on piperidine | 0.89 - 1.49 | >50x | [5] |
Muscarinic Acetylcholine (mAChR) Receptors
Muscarinic receptors are critical for regulating numerous physiological functions, and subtype-selective antagonists are valuable for treating conditions like overactive bladder (M3) or as potential tools for neurological disorders (M5).[7][8][9]
-
M3 Antagonists: For high M3 affinity and selectivity, the core scaffold is often elaborated with larger, lipophilic groups. In one study, a combinatorial library approach identified a potent M3 antagonist where the piperidine nitrogen was substituted with a cyclohexylmethyl group and linked to a triphenylpropionamide moiety.[7] This highlights the need for extensive exploration of the chemical space around the core.
-
M5 Antagonists: The M5 receptor is a target for substance abuse disorders.[8] A "mix and match" approach, combining structural elements from a high-throughput screening hit with a known lead compound, generated a novel series of piperidine amide-based M5 antagonists. This strategy underscores the modular nature of the scaffold, allowing for rational design by combining fragments with known properties.[8]
| Receptor Target | Key Structural Features | Ki (nM) | Selectivity Profile | Reference |
| M3 | N-(cyclohexylmethyl)piperidine linked to triphenylpropionamide | 0.31 | >98-fold vs M1, M2, M4, M5 | [7] |
| M5 | Piperidine amide with specific sulfonyl and aniline moieties | Potent (specific values vary) | Improved clearance profiles | [8] |
Opioid Receptors
The search for safer, potent analgesics is a major driver of opioid research. Analogues based on the piperidine framework have yielded highly potent agonists for the μ-opioid receptor (MOR).
-
SAR for MOR Agonism: Based on an active metabolite of tramadol, a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues were developed.[10] While not a direct phenyl(piperidin-3-yl)methanol, this related scaffold demonstrates key principles. The study found that the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, played a pivotal role in binding affinity.[10] One compound, (3R, 4S)-23, emerged as a highly potent and selective MOR agonist with a Ki of 0.0021 nM.[10]
Caption: Conceptual model of ligand-receptor interactions.
Detailed Experimental Protocol: Synthesis of an N-Substituted Phenyl(piperidin-3-yl)methanol Analogue
This protocol provides a representative, step-by-step methodology for the synthesis of a diversified analogue, integrating common procedures from the literature.[11][4][12]
Objective: To synthesize N-(2-phenethyl)-phenyl(piperidin-3-yl)methanol.
Materials:
-
1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(2-Bromoethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc), Hexanes
Step 1: Synthesis of tert-butyl 3-benzoylpiperidine-1-carboxylate
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq).
-
Dissolve in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Add phenylmagnesium bromide solution (2.5 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20% EtOAc in hexanes) to yield the title compound.
Step 2: Synthesis of tert-butyl 3-(hydroxy(phenyl)methyl)piperidine-1-carboxylate
-
Dissolve the ketone from Step 1 (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the alcohol, which is often used without further purification.
Step 3: Deprotection to Phenyl(piperidin-3-yl)methanol
-
Dissolve the Boc-protected alcohol from Step 2 (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4 hours until TLC indicates complete consumption of starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x). Dry the combined organic layers over MgSO₄ and concentrate to yield the free piperidine base.
Step 4: N-Alkylation with (2-Bromoethyl)benzene
-
Dissolve the piperidine from Step 3 (1.0 eq) in acetonitrile (ACN).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and (2-bromoethyl)benzene (1.2 eq).
-
Heat the reaction mixture to 50 °C and stir for 12 hours.[4]
-
Cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., 5% MeOH in DCM with 0.1% NH₄OH) to yield the final product, N-(2-phenethyl)-phenyl(piperidin-3-yl)methanol.
Conclusion and Future Outlook
The phenyl(piperidin-3-yl)methanol scaffold continues to be a cornerstone of medicinal chemistry, offering a robust and versatile framework for the design of potent and selective ligands. The synthetic accessibility and the clear, albeit complex, structure-activity relationships for targets like sigma, muscarinic, and opioid receptors ensure its continued relevance. Future work will likely focus on leveraging stereochemically pure isomers to enhance selectivity and reduce off-target effects, as well as applying this scaffold to novel biological targets. The modularity of its synthesis makes it an ideal candidate for integration into DNA-encoded library (DEL) and combinatorial chemistry platforms, promising to unlock new therapeutic agents in the years to come.
References
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience.
- Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.
- Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry.
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. University of Bari Aldo Moro Institutional Research Repository.
- Cyclohexylmethylpiperidinyltriphenylpropioamide: a selective muscarinic M(3) antagonist discriminating against the other receptor subtypes. Journal of Medicinal Chemistry.
- Structure of diphenyl(piperidine-4-yl)methanol derivative.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
- Phenyl(piperidin-3-yl)methanone. Sigma-Aldrich.
- Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry.
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. University of Siena Institutional Repository.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer). PubChem.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters.
- Discovery of M5 Muscarinic Acetylcholine Receptor Antagonists: 1‐Methyl‐4‐Phenylpiperidine Analogs. The FASEB Journal.
- Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors. Molecular Pharmacology.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. Pharmacology Research & Perspectives.
- Scheme 1. General strategy for the synthesis of piperidine derivatives....
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In-Depth Technical Guide to the Safe Handling of (3-Piperidinophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for (3-Piperidinophenyl)methanol, a compound of interest in pharmaceutical research and development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Hazard Identification and Risk Assessment
This compound, also known as piperidin-3-ylmethanol, is a corrosive substance that requires careful handling to prevent severe injury. The primary hazards associated with this compound are severe skin burns and eye damage.[1] Inhalation may also cause respiratory irritation.[2]
Globally Harmonized System (GHS) Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation |
Data sourced from aggregated GHS information.[1]
It is crucial to recognize that the toxicological properties of this compound have not been fully investigated.[2] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, incorporating engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
The primary line of defense is to handle this compound in a well-ventilated area.[2][3] A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols. The facility should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent contact with this corrosive compound.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[4] Given the severe eye damage potential, the use of a full face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[4][5]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves at all times. While specific breakthrough time data for this compound is not available, butyl or nitrile rubber gloves are generally recommended for handling corrosive chemicals.[2] It is imperative to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[2]
-
Protective Clothing: A lab coat is standard, and for procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.[5][6]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] For higher concentrations, a supplied-air respirator may be required.[7]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the integrity of the compound.
Handling
-
Always handle this compound within a designated area, such as a chemical fume hood.
-
Avoid the formation of dust and aerosols.[2]
-
Use spark-proof tools and explosion-proof equipment if there is a risk of flammable vapor accumulation.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Keep containers tightly closed to prevent contamination and potential reactions with moisture or air.[2]
-
Given that the hydrochloride salt is hygroscopic, it is good practice to store the compound under an inert gas like argon or nitrogen.[2]
-
Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical to minimizing harm.
First Aid Measures
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Spill Response
-
Minor Spills: For small spills, carefully absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the contaminated material into a suitable, labeled container for disposal.[3]
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert emergency personnel.[10] Do not attempt to clean up a large spill without the appropriate training and equipment. Prevent the spill from entering drains or waterways.[3]
Waste Disposal
Waste containing this compound must be treated as hazardous waste.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
It is recommended to use a licensed professional waste disposal service.[2]
-
Do not dispose of this chemical down the drain or in regular trash.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Appearance | Solid |
| GHS Classification | Skin Corrosion 1B, Serious Eye Damage 1 |
Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently available across safety data sheets and should be determined from a reliable source for the specific batch of material being used.
Conclusion
This compound is a valuable compound in research and development, but it poses significant health risks if not handled correctly. By understanding its hazards, implementing robust engineering controls, consistently using the correct PPE, and adhering to safe handling and emergency procedures, researchers can work with this compound safely and effectively. The causality behind these precautions is rooted in the corrosive nature of the chemical and the potential for severe, irreversible damage upon contact. This self-validating system of controls and procedures is designed to protect the health and safety of all laboratory personnel.
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Methodological & Application
A Detailed Protocol for the Synthesis of (3-Piperidinophenyl)methanol via Reductive Hydride Transfer
An Application Note and Protocol for Researchers
Abstract (3-Piperidinophenyl)methanol is a valuable substituted benzyl alcohol derivative that serves as a key building block in the development of various pharmaceutical agents and fine chemicals. Its structure, featuring a piperidine moiety, makes it a frequent precursor for compounds targeting the central nervous system. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound through the reduction of 3-piperidinobenzaldehyde. The chosen methodology employs sodium borohydride in a methanol solvent system, a widely adopted, reliable, and scalable approach known for its high selectivity and operational simplicity. This guide explains the underlying chemical principles, offers detailed procedural instructions, and includes methods for product purification and characterization to ensure a self-validating workflow suitable for research and drug development professionals.
Scientific Foundation: The Reaction Mechanism
The synthesis of this compound from its corresponding aldehyde is a classic example of a carbonyl reduction. This transformation is achieved by converting the aldehyde functional group into a primary alcohol.
Reaction Scheme:
Figure 1: Overall reaction for the reduction of 3-piperidinobenzaldehyde to this compound.
The core of this protocol relies on sodium borohydride (NaBH₄) as the reducing agent. NaBH₄ serves as a source of hydride ions (H⁻)[1][2]. The reaction mechanism proceeds in two primary stages:
-
Nucleophilic Attack: The electron-rich hydride ion from the borohydride complex acts as a nucleophile, attacking the electrophilic (electron-deficient) carbonyl carbon of the 3-piperidinobenzaldehyde. This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate[2][3].
-
Protonation: The negatively charged alkoxide intermediate is then protonated by the solvent (in this case, methanol), yielding the final alcohol product, this compound, and a methoxyborohydride byproduct[1][3].
This method is highly favored over alternatives like lithium aluminum hydride (LiAlH₄) for this specific transformation due to the milder nature of NaBH₄. It selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups, and its handling and work-up procedures are significantly safer[4].
Materials, Equipment, and Safety
| Reagent/Material | Grade | Purity | Supplier | Notes |
| 3-Piperidinobenzaldehyde | Reagent | ≥97% | Standard Supplier | Starting material. |
| Sodium Borohydride (NaBH₄) | Reagent | ≥98% | Standard Supplier | Reducing agent. Hygroscopic. |
| Methanol (MeOH) | Anhydrous | ≥99.8% | Standard Supplier | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | ≥99.5% | Standard Supplier | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Prepared in-house | For aqueous wash. |
| Brine (Saturated NaCl) | ACS Grade | - | Prepared in-house | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | ≥97% | Standard Supplier | Drying agent. |
| Deionized Water (H₂O) | - | - | In-house | For work-up. |
| Silica Gel | 60 Å, 230-400 mesh | - | Standard Supplier | For column chromatography. |
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Analytical balance
Sodium Borohydride (NaBH₄) is a hazardous substance. It is crucial to adhere to the following safety protocols:
-
Water Reactivity: NaBH₄ reacts violently with water and acids to release flammable hydrogen gas, which can ignite spontaneously[5]. All glassware must be thoroughly dried before use. The reaction should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is suitable)[6][7].
-
Handling: Avoid inhalation of NaBH₄ dust and prevent skin or eye contact[5]. It is toxic if swallowed or in contact with skin and causes severe skin and eye damage.
-
Quenching and Disposal: The quenching of excess NaBH₄ must be performed slowly and carefully in an ice bath. Spills should be covered with dry sand or soda ash; DO NOT USE WATER [6]. Dispose of all chemical waste in accordance with institutional and local regulations.
Detailed Synthesis Protocol
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-piperidinobenzaldehyde (1.89 g, 10.0 mmol, 1.0 equiv.) in 25 mL of anhydrous methanol.
-
Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
While maintaining the temperature at 0-5 °C, add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equiv.) to the stirred solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent system of 9:1 Dichloromethane:Methanol. The reaction is complete when the starting aldehyde spot (visualized under UV light) has been fully consumed.
-
Cool the reaction mixture back down to 0-5 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases. This step neutralizes excess NaBH₄ and protonates the alkoxide.
-
Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
-
To the resulting residue, add 30 mL of deionized water and 30 mL of dichloromethane (DCM).
-
Transfer the mixture to a 250 mL separatory funnel. Adjust the pH of the aqueous layer to ~8-9 by adding saturated sodium bicarbonate solution. This ensures the product, which is basic, is in its free-base form and soluble in the organic layer.
-
Shake the funnel vigorously and allow the layers to separate. Drain the lower organic (DCM) layer.
-
Extract the aqueous layer two more times with 20 mL portions of DCM.
-
Combine all organic extracts and wash them sequentially with 30 mL of deionized water and 30 mL of brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 100% DCM to 95:5 DCM:Methanol.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to yield this compound as a white to off-white solid.
-
Characterization:
-
Melting Point: Determine the melting point and compare it to literature values.
-
¹H NMR: Acquire a proton NMR spectrum (in CDCl₃ or DMSO-d₆). Expect to see the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a singlet or doublet for the benzylic CH₂ protons (around 4.6 ppm) and a broad singlet for the alcohol -OH proton. Aromatic and piperidine ring protons will appear in their respective regions[8][9].
-
IR Spectroscopy: An IR spectrum should show the disappearance of the strong aldehyde C=O stretching band (approx. 1700 cm⁻¹) and the appearance of a broad O-H stretching band characteristic of an alcohol (approx. 3200-3500 cm⁻¹)[10][11][12].
-
Workflow and Data Summary
The entire experimental process can be visualized as a logical flow from preparation to final analysis.
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Purification of (3-Piperidinophenyl)methanol by column chromatography
An Application Note and Protocol for the Purification of (3-Piperidinophenyl)methanol by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the purification of this compound using column chromatography. The protocol is specifically designed for researchers, scientists, and professionals in drug development who require a high degree of purity for this compound. We delve into the underlying chemical principles that dictate the separation strategy, focusing on the unique challenges presented by the molecule's bifunctional nature—possessing both a polar alcohol and a basic piperidine moiety. The detailed, step-by-step protocol is complemented by expert insights into the rationale behind each procedural choice, troubleshooting tips, and methods for purity verification.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex pharmaceutical agents. Its structure, featuring a phenyl ring, a hydroxyl group, and a secondary amine within a piperidine ring, imparts a moderate polarity and a distinct basic character.
The primary challenge in its purification via silica gel chromatography stems from the interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This acid-base interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound may bind too strongly to the column, resulting in significant yield loss.
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column, leading to broad fractions and poor separation from impurities.
-
On-Column Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive molecules.
Therefore, a successful purification strategy must mitigate these interactions to achieve efficient separation and high recovery. This protocol addresses this challenge by employing a modified mobile phase.
Foundational Principles of the Chromatographic Separation
Column chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.[2][3] For this compound, we will use normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent system.[2]
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high surface area and resolving power.[4]
-
Mobile Phase (Eluent): A mixture of solvents is used to carry the sample through the column. The polarity of the mobile phase is carefully tuned to control the elution speed of the compounds. Less polar compounds travel faster, while more polar compounds are retained longer by the stationary phase.[3]
Our strategy hinges on adding a small amount of a basic modifier, triethylamine (TEA), to the mobile phase. The TEA acts as a competing base, neutralizing the acidic silanol sites on the silica gel. This prevents the piperidine nitrogen of our target molecule from strongly interacting with the stationary phase, resulting in a sharper, more symmetrical peak and improved separation.[1][5]
Logical Flow for Method Development
The following diagram illustrates the decision-making process for developing this purification protocol.
Caption: Decision process for amine purification strategy.
Materials and Equipment
Reagents and Consumables
-
Crude this compound
-
Silica Gel (Standard Grade, 60 Å, 230-400 mesh)
-
Ethyl Acetate (EtOAc), HPLC Grade
-
Hexanes, HPLC Grade
-
Triethylamine (TEA), Reagent Grade
-
Methanol, HPLC Grade[6]
-
Dichloromethane, HPLC Grade
-
TLC plates (Silica gel 60 F254)
-
Potassium Permanganate (for TLC stain)
-
Collection tubes (13 x 100 mm or similar)
-
Cotton or Glass Wool
Equipment
-
Glass chromatography column (2-5 cm diameter, 40-60 cm length, with stopcock)
-
Separatory funnel or solvent reservoir
-
Rotary Evaporator
-
TLC developing chamber
-
UV Lamp (254 nm)
-
Beakers, Erlenmeyer flasks
-
Pipettes
-
Clamps and stand
Detailed Experimental Protocol
This protocol outlines the purification of approximately 1 gram of crude material. The scale can be adjusted by modifying the column size and solvent volumes accordingly.
Workflow Overview
Caption: Overall purification workflow diagram.
Step 1: Column Preparation (Wet Packing)
The wet packing method is preferred as it minimizes air bubbles and ensures a uniformly packed stationary phase, which is crucial for a good separation.[2][7]
-
Column Setup: Securely clamp the chromatography column in a vertical position to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin (0.5 cm) layer of sand on top of the plug.
-
Prepare Slurry: In a beaker, measure approximately 40-50 g of silica gel (a 40:1 to 50:1 ratio of silica to crude product is a good starting point). Add the initial, least polar eluent (e.g., 98:2 Hexanes:EtOAc with 0.5% TEA) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.
-
Pack Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it in a flask for reuse. Continuously tap the side of the column gently to ensure the silica packs down evenly and to dislodge any trapped air bubbles.[7] Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.
-
Equilibration: Once all the silica has settled, wash the packed column with 2-3 column volumes of the initial mobile phase. This step ensures the entire stationary phase is equilibrated with the starting solvent conditions. Allow the solvent to drain until it is just level with the top of the silica bed, then close the stopcock.
Step 2: Sample Loading (Dry Loading)
Dry loading is highly recommended for this compound to ensure a narrow starting band, which maximizes resolution.
-
Adsorb Sample: Dissolve the ~1 g of crude this compound in a minimal amount of a polar solvent like methanol or dichloromethane (approx. 5-10 mL). Add 2-3 g of silica gel to this solution.
-
Remove Solvent: Remove the solvent completely using a rotary evaporator until a fine, dry, free-flowing powder is obtained.
-
Load Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the packed column bed. Gently add a thin (0.5 cm) protective layer of sand on top of the sample layer.
Step 3: Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient than an isocratic (constant composition) elution. It allows for the faster elution of less polar impurities first, followed by the target compound, and finally, the more polar impurities, all while maintaining good resolution.[8]
-
Prepare Solvents: Prepare a series of mobile phases with increasing polarity. A common gradient for a compound of this nature would be increasing the percentage of ethyl acetate in hexanes. Crucially, add 0.5% triethylamine (TEA) to all mobile phase mixtures.
-
Begin Elution: Carefully add the initial, least polar mobile phase to the column. Open the stopcock and begin collecting fractions (e.g., 10-15 mL per tube). Use gentle air pressure at the top of the column to maintain a steady flow rate (approx. 5 cm/minute drop in solvent level).[7]
-
Increase Polarity: Gradually increase the polarity of the mobile phase according to the predetermined gradient. Monitor the elution of compounds using TLC.
| Suggested Solvent Gradient | Eluent Composition (v/v/v) | Purpose |
| Initial Elution | 90:10:0.5 Hexanes:EtOAc:TEA | Elutes non-polar impurities. |
| Gradient Step 1 | 70:30:0.5 Hexanes:EtOAc:TEA | Begins to move the target compound. |
| Gradient Step 2 | 50:50:0.5 Hexanes:EtOAc:TEA | Elutes the target compound, this compound. |
| Gradient Step 3 | 30:70:0.5 Hexanes:EtOAc:TEA | Continues to elute the target compound. |
| Final Flush | 100% EtOAc with 0.5% TEA | Elutes highly polar impurities remaining on the column. |
Step 4: Fraction Analysis by TLC
Thin-Layer Chromatography (TLC) is essential for monitoring the separation and identifying which fractions contain the pure product.[9]
-
Spotting: Using a capillary tube, spot a small amount from every second or third fraction onto a TLC plate. Also spot the crude starting material for reference.
-
Developing: Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 50:50 Hexanes:EtOAc).
-
Visualization: Visualize the spots under a UV lamp. This compound contains a phenyl ring and should be UV active. Additionally, stain the plate with potassium permanganate (KMnO₄), which will react with the alcohol group, to visualize the compound.
-
Analysis: Compare the fractions to each other and to the crude material. The desired product should appear as a single spot in the pure fractions, with a consistent retention factor (Rf).
Step 5 & 6: Pooling Fractions and Solvent Removal
-
Combine Fractions: Based on the TLC analysis, combine all fractions that contain only the pure target compound into a clean, pre-weighed round-bottom flask.
-
Evaporation: Remove the solvents using a rotary evaporator. The added triethylamine is volatile and will be removed along with the elution solvents.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent traces.
-
Yield Calculation: Weigh the flask to determine the final mass of the purified product and calculate the percentage yield. Confirm purity using analytical techniques such as NMR or LC-MS.
References
- EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents. (n.d.).
-
Al-Tekreeti, U. M., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 27(28), 35639-35647. [Link]
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Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Retrieved January 17, 2026, from [Link]
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Winthrop University Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 17, 2026, from [Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 17, 2026, from [Link]
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SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved January 17, 2026, from [Link]
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Osuji, L. C., & Onojake, C. M. (2014). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Piperidin-3-ylmethanol. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
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University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 17, 2026, from [Link]
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Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved January 17, 2026, from [Link]
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ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved January 17, 2026, from [Link]
-
Der Pharma Chemica. (2011). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 3(6), 460-466. [Link]
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National Center for Biotechnology Information. (n.d.). Phenyl-[3-(trifluoromethyl)piperidin-1-yl]methanol. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. [Link]
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National Center for Biotechnology Information. (n.d.). Methanol. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: A Guide to the N-alkylation of (3-Piperidinophenyl)methanol
For: Researchers, scientists, and drug development professionals.
Abstract
The N-alkylation of secondary amines, particularly piperidine scaffolds, is a cornerstone transformation in medicinal chemistry. The piperidine moiety is a privileged structure found in numerous pharmaceuticals, and its functionalization is a key strategy for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.[1][2] This document provides a detailed guide to the N-alkylation of (3-Piperidinophenyl)methanol, a secondary amine that serves as a valuable building block for more complex molecular architectures. We present two robust and widely adopted protocols: direct alkylation via an SN2 pathway and reductive amination. The causality behind experimental choices, self-validating checkpoints, and comparative data are discussed to provide a comprehensive and field-proven resource.
Core Concepts: Mechanistic Considerations for N-Alkylation
The nitrogen atom in the piperidine ring of this compound contains a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation. The choice of method depends largely on the desired product and the lability of the alkylating agent, with control over selectivity being the primary concern.
Method A: Direct Alkylation with Alkyl Halides (SN2 Pathway)
This classic approach involves the direct reaction of the secondary amine with an electrophile, typically an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[3]
A significant challenge with this method is the potential for over-alkylation.[4] The tertiary amine product is often still nucleophilic and can compete with the starting secondary amine for the remaining alkyl halide, leading to the formation of an undesired quaternary ammonium salt.[3][5]
Strategies to Mitigate Over-Alkylation:
-
Stoichiometry Control: Using a slight excess of the parent piperidine derivative relative to the alkylating agent can favor mono-alkylation.[6]
-
Slow Addition of Electrophile: Maintaining a low concentration of the alkylating agent by adding it slowly, preferably with a syringe pump, significantly suppresses the rate of the second alkylation event.[6][7]
Method B: Reductive Amination
Reductive amination is a highly reliable and often preferred method for the N-alkylation of secondary amines as it inherently prevents over-alkylation.[4][6][8] This one-pot reaction involves two key steps:
-
Iminium Ion Formation: The secondary amine condenses with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion.
-
In-Situ Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.
The key advantage is that the tertiary amine product is not susceptible to further reaction under these conditions, thus avoiding the formation of quaternary salts.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reducing agent for this transformation due to its mild nature and high selectivity for the iminium ion over the unreacted carbonyl compound.[4][6]
Experimental Protocols & Workflows
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound.
Protocol 1: N-Alkylation via Direct SN2 Reaction
This protocol is optimized to favor mono-alkylation by controlling the reaction stoichiometry and the rate of addition of the alkyl halide.
| Reagent | Specification | Molar Equiv. |
| This compound | >98% Purity | 1.1 |
| Alkyl Halide (e.g., Bromide, Iodide) | Reagent Grade | 1.0 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Finely Powdered | 2.0 |
| Acetonitrile (MeCN) | Anhydrous | - |
| Ethyl Acetate (EtOAc) | Reagent Grade | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - |
| Brine | Saturated NaCl Solution | - |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - |
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 eq.) and finely powdered, anhydrous potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain it under a positive pressure.
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M. Begin vigorous stirring.
-
Slow Addition of Alkyl Halide: Dissolve the alkyl halide (1.0 eq.) in a small volume of anhydrous acetonitrile and draw it into a syringe. Add the solution to the reaction mixture dropwise over several hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up & Isolation: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble potassium carbonate. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Caption: Workflow for Direct N-Alkylation via SN2.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a highly selective route to the mono-alkylated product, avoiding the formation of quaternary ammonium salts.
| Reagent | Specification | Molar Equiv. |
| This compound | >98% Purity | 1.0 |
| Aldehyde or Ketone | Reagent Grade | 1.1 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | >95% Purity | 1.5 |
| Dichloromethane (DCM) | Anhydrous | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - |
| Brine | Saturated NaCl Solution | - |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - |
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane (DCM) to a concentration of ~0.1 M.
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes.
-
Expert Insight: This initial stirring period allows for the formation of the crucial iminium ion intermediate before the introduction of the reducing agent.
-
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the solution in a single portion. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be aware of potential gas evolution.
-
Work-up & Isolation: a. Transfer the mixture to a separatory funnel and separate the layers. b. Extract the aqueous layer twice with DCM. c. Combine the organic layers and wash with brine.
-
Drying and Purification: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired product.
Caption: Workflow for N-Alkylation via Reductive Amination.
Comparative Summary and Data
The choice between direct alkylation and reductive amination depends on the specific substrate and desired outcome. The following tables summarize the key parameters for easy comparison.
Table 1: Comparative Reagent Stoichiometry
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
|---|---|---|
| This compound | 1.1 equivalents | 1.0 equivalent |
| Electrophile/Carbonyl | 1.0 eq. (Alkyl Halide) | 1.1 eq. (Aldehyde/Ketone) |
| Base | 2.0 eq. (e.g., K₂CO₃) | Not required |
| Reducing Agent | Not required | 1.5 eq. (e.g., NaBH(OAc)₃) |
Table 2: Typical Reaction Parameters
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
|---|---|---|
| Primary Solvent | Acetonitrile (MeCN), DMF | Dichloromethane (DCM), DCE |
| Typical Temperature | Room Temperature | Room Temperature |
| Key Challenge | Potential for over-alkylation | None (avoids over-alkylation) |
| Generality | Good for primary/secondary halides | Broad scope for aldehydes/ketones |
| Yields | Variable, sensitive to conditions | Generally high and reproducible |
Conclusion
The N-alkylation of this compound is a critical transformation for the synthesis of novel derivatives in drug discovery. While direct alkylation with alkyl halides is a viable method, it requires careful control to prevent the formation of undesired quaternary ammonium salts.[3] For achieving clean, selective mono-alkylation, reductive amination stands out as a superior and more reliable methodology.[4] It offers a broader substrate scope with respect to the introduced alkyl group (via the corresponding aldehyde or ketone) and provides consistently high yields by circumventing the issue of over-alkylation.[6] The choice of protocol should be guided by the specific synthetic target and the availability of starting materials. Both methods, when executed with attention to the principles outlined in this guide, provide effective pathways to valuable N-substituted piperidine compounds.
References
-
Title: Ch22: Alkylation of Amines Source: University of Calgary URL: [Link]
-
Title: General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: [Link]
-
Title: Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions Source: RSC Publishing (Organic Chemistry Frontiers) URL: [Link]
-
Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]
-
Title: Reductive amination Source: Wikipedia URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: (3-Piperidinophenyl)methanol as a Versatile Scaffold in Solid-Phase Organic Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its three-dimensional structure, metabolic stability, and ability to modulate physicochemical properties like solubility and lipophilicity make it an invaluable component in the design of novel therapeutics.[1] (3-Piperidinophenyl)methanol, in particular, offers a unique trifunctional architecture: a secondary amine for N-functionalization, an aromatic ring amenable to substitution, and a benzylic alcohol that serves as a robust anchoring point for solid-phase organic synthesis (SPOS).
This guide provides a comprehensive, albeit prospective, framework for leveraging this compound in SPOS to generate diverse libraries of complex molecules. While direct literature precedent for this specific molecule in SPOS is nascent, the protocols herein are built upon well-established, analogous reactions and principles of solid-phase chemistry, offering a scientifically rigorous starting point for research and development.
Core Principles and Proposed Synthetic Strategy
Our proposed strategy utilizes the benzylic alcohol of a functionalized this compound derivative for initial immobilization onto a solid support. The piperidine nitrogen is temporarily protected to prevent side reactions during this anchoring step. Once immobilized, the protecting group is removed, and the piperidine and phenyl moieties are sequentially functionalized to build molecular diversity. The final compounds are then cleaved from the solid support.
For maximal synthetic utility, particularly for diversification of the phenyl ring, we propose starting with a halogenated derivative, such as (4-bromo-3-piperidinophenyl)methanol. The bromine atom serves as a handle for subsequent palladium-catalyzed cross-coupling reactions.
Figure 1: Proposed workflow for the solid-phase synthesis of a chemical library using a this compound scaffold.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent | Supplier | Grade |
| Wang Resin (100-200 mesh, 1.0 mmol/g) | Various | Peptide Synthesis Grade |
| Boc-Protected (4-bromo-3-piperidinophenyl)methanol | Custom Synthesis | >95% Purity |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Synthesis Grade |
| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich | Synthesis Grade |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, >99.8% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, >99.8% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade, >99% |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 99% |
| Alkyl Halides / Acyl Chlorides | Various | Synthesis Grade |
| Arylboronic Acids | Combi-Blocks | >95% Purity |
| Pd(PPh₃)₄ | Strem Chemicals | 99% |
| Sodium Carbonate (Na₂CO₃) | Sigma-Aldrich | Anhydrous, >99.5% |
Protocol 1: Immobilization of the Scaffold onto Wang Resin
This protocol describes the esterification of the Boc-protected scaffold onto the hydroxyl groups of the Wang resin. The use of pre-loaded Wang resins is common in peptide synthesis to avoid this initial, sometimes problematic, loading step.[3] However, for novel scaffolds, manual loading is necessary.
Rationale: The Wang resin is a p-alkoxybenzyl alcohol functionalized polystyrene support, widely used for the synthesis of molecules that require a C-terminal carboxylic acid after cleavage.[3][4] The ester linkage formed is stable to the basic and neutral conditions used during peptide synthesis but is readily cleaved by trifluoroacetic acid (TFA).[3][5] DIC is a common carbodiimide coupling agent, and DMAP serves as a catalyst for the esterification.
Figure 2: Workflow for the immobilization of the scaffold onto Wang resin.
Step-by-Step Procedure:
-
Resin Swelling: In a solid-phase reaction vessel, swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour with gentle agitation.
-
Reagent Solution: In a separate flask, dissolve Boc-protected (4-bromo-3-piperidinophenyl)methanol (3 eq., 3.0 mmol), DIC (3 eq., 3.0 mmol), and DMAP (0.1 eq., 0.1 mmol) in anhydrous DCM (15 mL).
-
Coupling: Drain the DCM from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 16-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 2 hours.
-
Final Wash and Drying: Wash the resin as in step 4 and dry under high vacuum for at least 6 hours.
-
Loading Determination: The loading of the scaffold onto the resin can be determined by cleaving a small, weighed amount of the dried resin with TFA and analyzing the concentration of the cleaved product by UV-Vis spectroscopy or HPLC.
Protocol 2: On-Resin Diversification
-
Swell the resin-bound scaffold in DCM (10 mL) for 30 minutes.
-
Drain the DCM and add a solution of 20-50% TFA in DCM (10 mL).
-
Agitate for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL), a 10% solution of N,N-diisopropylethylamine (DIPEA) in DCM (2 x 10 mL) to neutralize the resin, followed by DCM (3 x 10 mL) and DMF (3 x 10 mL).
Rationale: This standard nucleophilic substitution allows for the introduction of a wide variety of alkyl groups onto the piperidine nitrogen.[6]
-
To the deprotected resin in a reaction vessel, add a solution of the desired alkyl bromide or iodide (5-10 eq.) and DIPEA (5-10 eq.) in DMF.
-
Agitate the mixture at room temperature for 12-24 hours. The reaction can be monitored by a Kaiser test (ninhydrin test) for the disappearance of the free secondary amine.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between aryl halides and arylboronic acids.[7][8] This allows for the introduction of a second point of diversity on the phenyl ring.
Figure 3: Workflow for the on-resin Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Place the N-functionalized resin-bound scaffold (1 eq.) in a reaction vessel and swell in a 3:1 mixture of DMF and water.
-
Add the arylboronic acid (5 eq.) and aqueous sodium carbonate (2M, 5 eq.).
-
Bubble argon or nitrogen through the suspension for 15 minutes to degas.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.1 eq.).
-
Seal the vessel and heat at 80-90°C for 12-18 hours with agitation.
-
Cool the reaction to room temperature, drain the solution, and wash the resin sequentially with DMF/water (1:1), DMF, DCM, and methanol. Dry the resin under vacuum.
Protocol 3: Cleavage of the Final Product from the Resin
Rationale: The p-alkoxybenzyl ester linkage of the Wang resin is cleaved under strongly acidic conditions.[5][9][10] A cleavage cocktail containing TFA and scavengers is used to release the final product and simultaneously remove any remaining acid-labile side-chain protecting groups.[5] Triisopropylsilane (TIS) is a common scavenger used to trap carbocations that can be formed during cleavage, preventing side reactions with electron-rich residues.
Step-by-Step Procedure:
-
Place the dried, fully diversified resin (e.g., 100 mg) in a reaction vessel.
-
Prepare the cleavage cocktail fresh: 95% TFA, 2.5% water, 2.5% TIS.
-
In a fume hood, add the cleavage cocktail (2 mL for 100 mg of resin) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a collection tube, and wash the resin with a small amount of fresh TFA (2 x 0.5 mL).
-
Combine the filtrates and concentrate the TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum. The product can then be purified by preparative HPLC.
Expected Quantitative Data
The following table provides estimated values based on analogous reactions reported in the literature. Actual results may vary and require optimization.
| Parameter | Expected Value | Notes |
| Initial Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the efficiency of the initial esterification. Can be optimized by adjusting reaction time and reagent equivalents. |
| N-Alkylation Yield | > 90% | Typically high-yielding on solid support when using reactive alkyl halides and a suitable base.[11][12] |
| Suzuki Coupling Yield | 70 - 95% | Highly dependent on the choice of arylboronic acid and palladium catalyst. Aryl chlorides can be less reactive than bromides.[7][13][14] |
| Overall Yield (post-cleavage) | 50 - 80% | Cumulative yield over multiple steps. Purification losses will also affect the final isolated yield. |
| Final Product Purity (crude) | 60 - 90% | Dependent on the efficiency of each step and the potential for side reactions. HPLC purification is typically required. |
Conclusion and Future Perspectives
The use of this compound as a scaffold in solid-phase organic synthesis presents a promising avenue for the generation of diverse and complex chemical libraries for drug discovery. The protocols outlined in this application note, while based on established chemical principles rather than direct precedent, provide a robust and scientifically sound starting point for researchers. The trifunctional nature of this scaffold allows for a high degree of molecular diversity to be introduced through sequential on-resin modifications. Future work should focus on the experimental validation of these protocols, optimization of reaction conditions, and the expansion of the repertoire of on-resin chemical transformations to further enhance the utility of this versatile building block.
References
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- Gomtsyan, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Vasilevsky, S. F., & Mamatova, A. V. (2021).
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Organic letters, 13(14), 3576–3579.
- ACS Publications. (2002). Solid-Phase Synthesis of Polysubstituted Piperidines by Imino-Diels−Alder Cycloaddition of 2-Amino-1,3-butadienes with Solid-Supported Imines. Organic Letters, 4(19), 3319–3321.
- Ding, K., et al. (2012). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 55(18), 7967-7979.
- Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Vasilevsky, S. F., & Mamatova, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(22), 6985.
- Martin, R., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Wender, P. A., & Gamber, G. G. (2005). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 127(11), 3840–3841.
-
ResearchGate. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Retrieved from [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Buonomo, J. A., et al. (2015). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System.
- Beilstein Journals. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 2955-2961.
-
ResearchGate. (2014). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
- Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973–2976.
-
ResearchGate. (2013). Esterification of various benzylic alcohols under Mitsunobu reaction promoted by 2d. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 11. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Piperidine Derivatives via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Piperidine Scaffolds and their Synthesis via Reductive Amination
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] Its prevalence in drug discovery underscores the critical need for efficient and versatile synthetic methodologies to access structurally diverse piperidine derivatives. Reductive amination has emerged as a powerful and widely adopted strategy for the construction of the piperidine core and the introduction of substituents on the nitrogen atom.[1][2][3] This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2][4]
This application note provides a comprehensive guide to the experimental setup for the reductive amination to synthesize piperidine derivatives. It delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of common reducing agents, presents a detailed experimental protocol, and provides troubleshooting guidance to empower researchers in this critical synthetic transformation.
Mechanistic Insights: The Chemistry Behind Reductive Amination
The reductive amination process is a two-step sequence that begins with the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate.[4] The initial condensation is a reversible reaction, and the equilibrium can be driven towards the imine by removing the water formed during the reaction.[2]
The key steps are as follows:
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate.[2]
-
Dehydration: The hemiaminal undergoes dehydration to form an imine (from a primary amine) or an enamine (from a secondary amine). In acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating its departure as a water molecule and forming a more electrophilic iminium ion.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[5]
The choice of a suitable reducing agent is crucial for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound to avoid the formation of undesired alcohol byproducts.[6][7]
Caption: Mechanism of Reductive Amination.
Selecting the Optimal Reducing Agent: A Comparative Analysis
The success of a reductive amination reaction hinges on the judicious selection of the reducing agent. Several hydride reagents are commonly employed, each with distinct advantages and disadvantages in terms of reactivity, selectivity, and handling.
| Reducing Agent | Formula | Key Characteristics | Common Solvents |
| Sodium Borohydride | NaBH₄ | Potent and cost-effective, but can reduce the starting carbonyl.[6] Often requires a two-step procedure where the imine is pre-formed.[6][8] | Methanol, Ethanol[8] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for the iminium ion over the carbonyl group, allowing for one-pot reactions.[5][6] However, it is highly toxic and generates cyanide byproducts.[6][9] | Methanol[6][8] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | A mild and highly selective reducing agent, effective for a wide range of aldehydes and ketones.[6][7][10] It is less toxic than NaBH₃CN and is often the reagent of choice for one-pot procedures.[6][11] Sensitive to water and not compatible with methanol.[8][11] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[8][10] |
| Borane-Pyridine Complex | BH₃·Py | A less toxic and less expensive alternative to NaBH₃CN.[12] Compatible with both protic and aprotic solvents.[12] | Ethanol, Toluene, CH₂Cl₂[12] |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | A "green" chemistry approach that avoids stoichiometric metal hydride reagents.[2] The reaction conditions are generally mild.[2] | Various |
For its high selectivity, operational simplicity in one-pot reactions, and improved safety profile, Sodium Triacetoxyborohydride (STAB) is frequently the preferred reagent for the reductive amination synthesis of piperidine derivatives.[6][7][10]
Detailed Experimental Protocol: Synthesis of 1-Benzylpiperidine
This protocol details the synthesis of 1-benzylpiperidine from piperidine and benzaldehyde using sodium triacetoxyborohydride as the reducing agent. This serves as a representative example that can be adapted for other piperidine derivatives.
Materials:
-
Piperidine (1.0 equiv)
-
Benzaldehyde (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)[6]
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidine (1.0 equiv) and 1,2-dichloroethane (DCE).
-
Addition of Aldehyde: Add benzaldehyde (1.0-1.2 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. For less reactive ketones, the addition of 1-2 equivalents of acetic acid can catalyze imine formation.[6][10]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise to the reaction mixture. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary to yield the pure 1-benzylpiperidine.
Caption: Experimental Workflow for Reductive Amination.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete imine/iminium ion formation. | - Add a catalytic amount of acetic acid to promote imine formation, especially with less reactive ketones.[13] - Ensure anhydrous reaction conditions as water can hydrolyze the imine.[2] |
| Inactive reducing agent. | - Use fresh, high-quality reducing agent. STAB is moisture-sensitive.[8] | |
| Formation of Alcohol Byproduct | Reduction of the starting carbonyl compound. | - Use a more selective reducing agent like STAB or NaBH₃CN.[6] - If using NaBH₄, ensure complete imine formation before adding the reducing agent (two-step procedure).[6] |
| Unreacted Starting Material | Steric hindrance in the amine or carbonyl compound. | - Increase reaction time and/or temperature. - Use a less sterically hindered substrate if possible. |
| Insufficient amount of reducing agent. | - Use a slight excess of the reducing agent (e.g., 1.3-1.6 equiv of STAB).[6] | |
| Formation of Side Products | Over-alkylation (for primary amines). | - Use a controlled stoichiometry of the carbonyl compound. |
| Cyanide-containing impurities (with NaBH₃CN). | - Consider using a non-cyanide-based reducing agent like STAB or borane-pyridine complex.[12] |
Characterization of Piperidine Derivatives
The synthesized piperidine derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the piperidine ring and its substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
Reductive amination is a robust and versatile method for the synthesis of a wide range of piperidine derivatives. By understanding the underlying mechanism, carefully selecting the appropriate reducing agent, and following a well-defined experimental protocol, researchers can efficiently access these valuable scaffolds for applications in drug discovery and development. The use of milder and more selective reagents like sodium triacetoxyborohydride has significantly enhanced the practicality and safety of this important transformation.
References
- Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Organic and Biomolecular Chemistry.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
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Application Notes and Protocols for Cell-Based Assays Using (3-Piperidinophenyl)methanol Derivative PMC-1
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: Unveiling the Therapeutic Potential of (3-Piperidinophenyl)methanol Derivatives
The this compound scaffold is a versatile chemical structure that serves as a building block in the synthesis of various pharmacologically active compounds. Derivatives of this scaffold have been explored for a range of biological activities, from their role as intermediates in the synthesis of selective serotonin reuptake inhibitors (SSRIs) to novel agents with potential in diverse therapeutic areas.[1] This application note provides a comprehensive guide to developing and executing a cell-based assay protocol for a novel hypothetical this compound derivative, designated PMC-1.
For the purpose of this guide, we will hypothesize that PMC-1 is a potent and selective inhibitor of a critical kinase in a cancer-related signaling pathway, the "Kinase-X" pathway. This pathway is presumed to be hyperactivated in a specific cancer cell line, for instance, a human breast cancer cell line like MCF-7, leading to uncontrolled cell proliferation. This document will detail the necessary protocols to assess the cytotoxic and anti-proliferative effects of PMC-1, providing a framework for its initial characterization in a drug discovery pipeline.[2][3][4]
The methodologies described herein are designed to be robust and reproducible, aligning with the principles of high-throughput screening (HTS) to facilitate the rapid evaluation of compound libraries.[5][6][7] We will delve into the rationale behind experimental choices, data interpretation, and the importance of appropriate controls to ensure scientific integrity.
I. The "Kinase-X" Signaling Pathway and the Hypothesized Mechanism of PMC-1
To design a meaningful cell-based assay, a foundational understanding of the biological target and the compound's proposed mechanism of action is crucial. We hypothesize that "Kinase-X" is a serine/threonine kinase that, upon activation by an upstream growth factor, phosphorylates a key downstream transcription factor. This transcription factor then translocates to the nucleus and initiates the expression of genes essential for cell cycle progression and proliferation. In certain cancers, this pathway is constitutively active, driving tumorigenesis.
PMC-1 is postulated to be a competitive inhibitor of ATP binding to the catalytic domain of Kinase-X, thereby preventing the phosphorylation of its downstream target and halting the pro-proliferative signaling cascade.
Figure 1: Hypothesized "Kinase-X" Signaling Pathway and PMC-1 Inhibition. This diagram illustrates the proposed mechanism where PMC-1 inhibits Kinase-X, preventing downstream signaling that leads to cell proliferation.
II. Experimental Workflow for Assessing PMC-1 Activity
A tiered approach is recommended for the initial characterization of PMC-1, starting with broad cytotoxicity screening and progressing to more specific mechanism-of-action studies.
Figure 2: Overall Experimental Workflow. This flowchart outlines the key stages in the cellular characterization of PMC-1's anti-proliferative activity.
III. Detailed Protocols
A. Cell Culture and Maintenance
The choice of cell line is critical and should be based on the expression of the target of interest. For our hypothetical scenario, the MCF-7 breast cancer cell line is a suitable choice as it is widely used and well-characterized.
Protocol 1: MCF-7 Cell Culture
-
Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Cell Thawing and Seeding: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of sterile Phosphate Buffered Saline (PBS). Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and perform a cell count using a hemocytometer or an automated cell counter. Seed new flasks at a density of 2 x 10^4 cells/cm².
B. Compound Preparation and Plating
Proper handling and dilution of the test compound are essential for accurate and reproducible results.
Protocol 2: PMC-1 Stock Solution and Serial Dilutions
-
Stock Solution: Prepare a 10 mM stock solution of PMC-1 in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, prepare a series of working solutions by serially diluting the 10 mM stock in complete growth medium. A common dilution series for an initial screen might range from 100 µM to 0.1 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
C. Cytotoxicity and Cell Viability Assays
To quantify the effect of PMC-1 on cell viability, standard colorimetric or fluorescence-based assays can be employed. The MTT and LDH assays are widely used for this purpose.[2][3][4]
Protocol 3: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of PMC-1. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of PMC-1 that inhibits cell viability by 50%).[2]
Protocol 4: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.[2][9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]
-
Supernatant Collection: After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[2]
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
IV. Data Presentation and Interpretation
The results of the cytotoxicity assays should be presented clearly to allow for straightforward interpretation.
Table 1: Hypothetical Cytotoxicity Data for PMC-1 in MCF-7 Cells
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0.1 | 98.2 ± 2.5 | 3.1 ± 1.2 |
| 1 | 85.7 ± 4.1 | 15.6 ± 3.4 |
| 10 | 52.3 ± 3.8 | 48.9 ± 5.1 |
| 50 | 15.1 ± 2.9 | 82.4 ± 6.7 |
| 100 | 5.6 ± 1.7 | 95.2 ± 4.3 |
Data are presented as mean ± standard deviation from three independent experiments.
From a dose-response curve generated from the MTT assay data, an IC50 value can be calculated. A potent compound will have a low IC50 value. The LDH assay data complements the MTT results by directly measuring cell death.
V. Mechanism of Action Elucidation
Once the anti-proliferative effect of PMC-1 is confirmed, further experiments are necessary to validate its hypothesized mechanism of action. A Western blot to detect the phosphorylation status of the downstream transcription factor (p-TF) would be a logical next step. A dose-dependent decrease in p-TF levels upon PMC-1 treatment would provide strong evidence for its on-target activity.
VI. Assay Optimization and Considerations
For robust and reproducible results, several factors should be optimized:[8][10][11][12]
-
Cell Seeding Density: Optimize the initial cell number to ensure they are in the logarithmic growth phase during the assay.[8]
-
Incubation Time: The duration of compound exposure can significantly impact the results. Test different time points (e.g., 24, 48, 72 hours).
-
Reagent Consistency: Use reagents from the same lot to minimize variability.[8]
-
Edge Effects: To mitigate evaporation and temperature gradients in 96-well plates, avoid using the outer wells or fill them with sterile PBS.
VII. Conclusion
This application note provides a comprehensive framework for the initial cellular characterization of a novel this compound derivative, PMC-1. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxic and anti-proliferative effects. The integration of a clear biological hypothesis with robust assay methodologies is paramount for advancing promising compounds through the drug discovery pipeline.
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Application Notes and Protocols: A Tiered Approach for In Vivo Evaluation of Novel (3-Piperidinophenyl)methanol Compounds for Central Nervous System Activity
Introduction: The Rationale for a Systematic In Vivo CNS Evaluation
The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most challenging areas in modern medicine. The intricate nature of brain function and the formidable blood-brain barrier (BBB) necessitate a rigorous, multi-faceted preclinical evaluation process.[1] This guide provides a comprehensive framework for the in vivo experimental design to characterize the CNS activity of a novel chemical series, the (3-Piperidinophenyl)methanol compounds.
Lacking prior specific CNS data for this particular scaffold, this protocol is designed as a systematic, tiered screening cascade. This approach allows for efficient, data-driven decision-making, ensuring that resources are allocated to the most promising candidates. The experimental design progresses logically from foundational pharmacokinetic and general behavioral assessments to more complex evaluations of cognitive and affective states, and finally, to mechanistic studies exploring neurochemical and neurophysiological effects.
Adherence to rigorous experimental design, including randomization, blinding, and appropriate statistical analysis, is paramount to ensure the internal validity and reproducibility of the findings.[2] This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel compounds from the bench to potential clinical applications.
Diagram: Overall Experimental Workflow
The following diagram outlines the proposed tiered approach for evaluating the CNS activity of this compound compounds.
Sources
Application Notes & Protocol: Characterizing (3-Piperidinophenyl)methanol Derivatives using Radioligand Binding Assays
For: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of (3-Piperidinophenyl)methanol represent a class of small molecules with significant therapeutic potential, largely due to their interaction with sigma receptors. The sigma-1 receptor (S1R), in particular, is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways, including those involved in calcium signaling, ion channel function, and cellular stress responses.[1][2] Its involvement in central nervous system disorders like Alzheimer's disease and depression, as well as in cancer cell proliferation, makes it a high-value target for drug discovery.[2][3]
A robust and reliable method for quantifying the binding affinity of novel compounds to their intended target is paramount in the early stages of drug development. The competitive radioligand binding assay is a cornerstone technique for this purpose.[4][5][6] It provides a quantitative measure of a compound's affinity (Kᵢ) for a receptor by measuring its ability to displace a known radiolabeled ligand. This document provides a detailed, field-proven protocol for determining the binding affinities of this compound derivatives for the sigma-1 receptor.
Principle of the Competitive Binding Assay
The assay quantifies the affinity of an unlabeled test compound (the "competitor," e.g., a this compound derivative) for a specific receptor (S1R). This is achieved by measuring the competitor's ability to prevent the binding of a fixed concentration of a radiolabeled ligand (the "radioligand") that has a known high affinity for the receptor.
The experiment involves incubating a source of the receptor (e.g., cell membrane preparations) with the radioligand and varying concentrations of the test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, thereby reducing the amount of radioactivity bound to the receptor preparation. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value is then converted to the inhibition constant (Kᵢ), a true measure of binding affinity, using the Cheng-Prusoff equation.[7][8][9]
Caption: Competitive binding at the sigma-1 receptor.
Materials and Reagents
Key Reagents
| Reagent | Supplier & Cat. No. (Example) | Purpose |
| -Pentazocine | PerkinElmer (NET933001MC) | S1R selective radioligand[1][10] |
| Haloperidol | Sigma-Aldrich (H1512) | Defines non-specific binding[2][11] |
| (+)-Pentazocine | Sigma-Aldrich (P8819) | Unlabeled ligand for standard curve |
| Test Compounds | N/A | This compound derivatives |
| Guinea Pig Liver Membranes | In-house preparation or commercial | Source of sigma-1 receptors[10] |
| Scintillation Cocktail | PerkinElmer (e.g., Ultima Gold™) | Enables detection of radioactivity |
| Polyethylenimine (PEI) | Sigma-Aldrich (P3143) | Reduces non-specific filter binding |
Buffers and Solutions
| Buffer/Solution | Composition | pH |
| Homogenization Buffer | 50 mM Tris-HCl, 320 mM Sucrose | 7.4 |
| Assay Buffer | 50 mM Tris-HCl | 8.0 |
| Wash Buffer (Ice-cold) | 10 mM Tris-HCl | 7.4 |
Experimental Protocols
Part 1: Preparation of Guinea Pig Liver Membranes
Rationale: The liver, particularly from guinea pigs, is a rich source of sigma-1 receptors, providing a robust system for binding assays.[10]
-
Tissue Homogenization: Euthanize a guinea pig according to approved institutional animal care guidelines. Promptly dissect the liver and place it in ice-cold Homogenization Buffer. Mince the tissue and homogenize using a Potter-Elvehjem homogenizer with a Teflon pestle (10-15 strokes).
-
Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[12]
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[12]
-
Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step (20,000 x g for 20 minutes).
-
Final Preparation & Storage: Resuspend the final pellet in Assay Buffer. Determine the total protein concentration using a standard method like the Pierce™ BCA Protein Assay. Aliquot the membrane preparation (e.g., at 10 mg/mL) and store at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
Rationale: This protocol is designed for a 96-well plate format to ensure high throughput and reproducibility. All additions should be performed on ice to minimize degradation.
-
Plate Setup: Prepare a 96-well plate. For each test compound, you will need wells for "Total Binding," "Non-Specific Binding (NSB)," and a range of competitor concentrations (typically 10 concentrations over a 5-log unit range).[4] All conditions should be run in triplicate.
| Well Type | Component 1 (50 µL) | Component 2 (50 µL) | Component 3 (100 µL) |
| Total Binding | Assay Buffer | -Pentazocine | Membrane Suspension |
| NSB | Haloperidol (10 µM final) | -Pentazocine | Membrane Suspension |
| Competitor | Test Compound (Varying Conc.) | -Pentazocine | Membrane Suspension |
-
Reagent Addition:
-
Add 50 µL of Assay Buffer (for Total Binding), 10 µM Haloperidol (for NSB), or the appropriate concentration of your this compound derivative to the designated wells.
-
Add 50 µL of -Pentazocine solution (prepared in Assay Buffer to yield a final concentration of ~1-2 nM).
-
Initiate the binding reaction by adding 100 µL of the thawed membrane suspension (diluted in Assay Buffer to ~100-200 µg protein/well).[11]
-
-
Incubation: Seal the plate and incubate at 37°C for 120 minutes with gentle agitation.[2] This time is typically sufficient to reach equilibrium.[10]
-
Termination by Filtration:
-
Pre-soak a 96-well glass fiber filter plate (e.g., Whatman GF/B) in 0.5% polyethylenimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Terminate the incubation by rapidly filtering the contents of the assay plate through the pre-soaked filter plate using a cell harvester (vacuum manifold).
-
Quickly wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.[12]
-
-
Scintillation Counting:
Caption: Radioligand binding assay workflow.
Data Analysis
-
Calculate Specific Binding: For each concentration of the competitor, determine the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Generate Inhibition Curve: Plot the percent specific binding against the log concentration of the test compound. The data should form a sigmoidal dose-response curve.
-
Determine IC₅₀: Use non-linear regression analysis (available in software like GraphPad Prism) to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding.
-
Calculate Kᵢ using the Cheng-Prusoff Equation: Convert the IC₅₀ to the inhibition constant (Kᵢ), which represents the binding affinity of the test compound.[7][8][13]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor. This value must be determined separately via a saturation binding experiment or obtained from the literature for the specific batch of radioligand. For -Pentazocine, the Kₔ is typically in the low nanomolar range.[2][14]
-
-
Alternative and Orthogonal Approaches
While radioligand binding is the gold standard for affinity determination, other techniques can provide complementary data. Surface Plasmon Resonance (SPR), using platforms like Biacore™ , offers a label-free, real-time method to study binding kinetics (kₐ and kₔ) and affinity (Kₔ).[15][16] This can be particularly valuable for validating hits and understanding the mechanism of interaction.[17][18]
Trustworthiness and Self-Validation
-
Positive Control: Always include a known, high-affinity unlabeled ligand (e.g., (+)-pentazocine or haloperidol) as a positive control to validate the assay's performance.
-
Saturation Analysis: Periodically perform saturation binding experiments with the radioligand alone to confirm its Kₔ and the receptor density (Bₘₐₓ) in your membrane preparations.[4] This ensures the parameters used in the Cheng-Prusoff equation are accurate.
-
Protein Concentration: Ensure the amount of receptor used is low enough to avoid ligand depletion, typically where less than 10% of the total radioligand is bound.[19]
By adhering to this detailed protocol and incorporating the principles of self-validation, researchers can confidently and accurately determine the binding affinities of novel this compound derivatives, paving the way for further drug development.
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Title: Cheng-Prusoff Equation. Source: Canadian Society of Pharmacology and Therapeutics (CSPT). URL: [Link]
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- 6. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. calculator.academy [calculator.academy]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
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- 14. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Introduction of a Hydroxymethyl Group to a Piperidine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The introduction of a hydroxymethyl group (–CH₂OH) onto the piperidine ring further enhances its utility by providing a crucial point for further functionalization, improving solubility, and modulating biological activity. This guide provides a detailed overview of established methods for the hydroxymethylation of piperidines, complete with mechanistic insights and step-by-step protocols.
Strategic Approaches to Hydroxymethylpiperidine Synthesis
The synthesis of hydroxymethylpiperidines can be broadly categorized into two main strategies:
-
Direct Hydroxymethylation: Introducing the hydroxymethyl group directly onto a pre-formed piperidine ring.
-
Ring Formation/Functionalization: Constructing the piperidine ring with the hydroxymethyl group already incorporated or in a masked form.
This guide will focus on the most common and versatile methods employed in contemporary organic synthesis.
Method 1: Reductive Amination of Hydroxypyridines
One of the most straightforward and widely used methods involves the reduction of a hydroxymethylpyridine precursor. This approach benefits from the commercial availability of a variety of substituted pyridines.
Mechanistic Rationale
The reduction of pyridines to piperidines is typically achieved through catalytic hydrogenation.[1][2] The aromatic pyridine ring is resistant to reduction under mild conditions. Therefore, catalysts such as platinum, palladium, or rhodium, often on a carbon support, are employed under hydrogen pressure.[1] The reaction proceeds through the stepwise reduction of the double bonds in the pyridine ring to yield the saturated piperidine. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly with substituted pyridines.[2]
Experimental Protocol: Synthesis of (Piperidin-2-yl)methanol
Materials:
-
2-(Hydroxymethyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Catalyst Preparation: In a suitable high-pressure reaction vessel, add 2-(hydroxymethyl)pyridine (1 eq) dissolved in anhydrous ethanol.
-
Acidification: To facilitate the reduction, add a catalytic amount of HCl in diethyl ether.
-
Catalyst Addition: Carefully add PtO₂ (Adam's catalyst) (0.05 eq) to the solution.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Neutralization: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a saturated solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield (piperidin-2-yl)methanol.
Visualization of the Workflow:
Caption: Reduction of a piperidine ester to a hydroxymethylpiperidine.
Method 3: Reaction with Formaldehyde or its Equivalents
Direct hydroxymethylation of the piperidine nitrogen is a common reaction. However, C-hydroxymethylation is also possible under specific conditions, often involving the formation of an iminium ion intermediate. [3][4]
Mechanistic Rationale
The reaction of a secondary amine like piperidine with formaldehyde typically leads to the formation of an N-hydroxymethyl derivative, which can then react further. [5][6]For C-hydroxymethylation, the reaction often proceeds through a Mannich-type mechanism. An iminium ion is formed in situ from piperidine and formaldehyde, which can then be attacked by a nucleophile. In the absence of an external nucleophile, and under certain conditions, the enamine tautomer of a substituted piperidine can act as the nucleophile.
A more direct approach for C-hydroxymethylation involves the use of paraformaldehyde in the presence of a suitable base. [7][8]
Experimental Protocol: Synthesis of 1-(Hydroxymethyl)piperidine
Materials:
-
Piperidine
-
Paraformaldehyde
-
Methanol
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine piperidine (1 eq), paraformaldehyde (1.1 eq), and anhydrous potassium carbonate (0.2 eq) in methanol.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: Filter the reaction mixture to remove the potassium carbonate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or chromatography to yield 1-(hydroxymethyl)piperidine.
Method 4: Grignard Reaction with a Piperidine-based Aldehyde
This method is suitable when a piperidine derivative with an aldehyde functionality is accessible.
Mechanistic Rationale
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. [9][10][11]To introduce a hydroxymethyl group, a Grignard reagent is not directly used. Instead, a piperidine-N-carboxaldehyde can be reacted with a suitable nucleophile, followed by reduction. However, a more direct approach is the reaction of a piperidine with a protected aldehyde group, which is then deprotected and reduced. A simpler variant for introducing a single carbon unit is the reaction of an N-protected piperidinyl Grignard reagent with formaldehyde.
Experimental Protocol: A Conceptual Outline
A more practical application of organometallic chemistry for hydroxymethylation involves the lithiation of an N-protected piperidine followed by quenching with formaldehyde.
-
Protection: Protect the nitrogen of piperidine with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group.
-
Lithiation: Treat the N-Boc-piperidine with a strong base like sec-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) at low temperature (-78 °C) to deprotonate the C2 position.
-
Quenching: Quench the resulting anion with anhydrous formaldehyde gas or paraformaldehyde.
-
Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid) to yield the desired hydroxymethylpiperidine.
Data Summary and Comparison
| Method | Starting Material | Key Reagents | Position of Hydroxymethylation | Advantages | Disadvantages |
| Reductive Amination | Hydroxymethylpyridine | H₂, PtO₂/Pd/C | C2, C3, or C4 | Readily available starting materials, scalable. | Requires high-pressure equipment, potential for side reactions. |
| Reduction of Acid/Ester | Piperidine carboxylic acid/ester | LiAlH₄ | C2, C3, or C4 | High yielding, reliable. | Requires a strong, pyrophoric reducing agent, functional group tolerance can be an issue. |
| Reaction with Formaldehyde | Piperidine | Paraformaldehyde, K₂CO₃ | N1 | Mild conditions, simple procedure. | Primarily for N-hydroxymethylation; C-hydroxymethylation is less direct. |
| Organometallic Approach | N-Protected Piperidine | s-BuLi, Formaldehyde | C2 | Regiospecific. | Requires anhydrous and inert conditions, strong bases, and low temperatures. |
Conclusion
The choice of method for introducing a hydroxymethyl group to a piperidine ring depends on several factors, including the desired position of the functional group, the availability of starting materials, and the scale of the reaction. For C-hydroxymethylation, the reduction of commercially available hydroxymethylpyridines or piperidine carboxylic acid derivatives are often the most practical and reliable approaches. For N-hydroxymethylation, direct reaction with formaldehyde or its equivalents is highly efficient. The organometallic approach offers high regioselectivity but requires more stringent reaction conditions. Careful consideration of the mechanistic principles and experimental protocols outlined in this guide will enable researchers to select and execute the most appropriate synthetic strategy for their specific needs.
References
- Preparation of Piperidines, Part 1: Substituted
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- N‐formylation of piperidine with methanol. (n.d.).
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). White Rose Research Online.
- PARAFORMALDEHYDE SLURRY MEDIATED α-HYDROXYMETHYLATION REACTIONS IN CONTINUOUS FLOW. (n.d.). Ghent University Library.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (n.d.). PubMed Central.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.).
- Procedure for N-alkylation of Piperidine? (2017).
- N-Monomethylation of amines using paraformaldehyde and H2. (n.d.). RSC Publishing.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Reaction conditions: a: para formaldehyde, piperidine hydrochloride; b:... (n.d.).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
- PREPARATION OF N-FORMYLPIPERIDINE. (1988). Chinese Journal of Applied Chemistry.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (n.d.). Apollo.
- Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). (2021). YouTube.
- New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024). Technology Networks.
- Reaction Between Grignard Reagents and Heterocyclic N-oxides. (n.d.). Diva-Portal.org.
- A Multicomponent aza‐Prins Strategy for the Diastereoselective Synthesis of Piperidine‐Fused Dihydroquinazolinones. (2025).
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. (n.d.).
- Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (n.d.). Organic & Biomolecular Chemistry.
- The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. (2025).
- CONDENSATION REACTIONS O. (n.d.).
- Piperidine synthesis. (n.d.). Organic Chemistry Portal.
- [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. (n.d.). SciSpace.
- Formaldehyde surrogates in multicomponent reactions. (2025). Beilstein Journals.
- The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps. (n.d.). PubMed.
- Other Reductions by Lithium Aluminum Hydride. (2019). YouTube.
- Reactions with Grignard Reagents. (2023). Chemistry LibreTexts.
- Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. (n.d.).
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.).
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). PubMed Central.
- N‐Methylation of Amines with Paraformaldehyde and PMHS. (n.d.).
- Mannich reaction. (n.d.). Wikipedia.
- Rh-catalyzed hydroamination of styrene with piperidine. (n.d.).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3-Piperidinophenyl)methanol
Welcome to the technical support center for the synthesis of (3-Piperidinophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to enhance the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document aims to be a comprehensive resource for navigating the common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the reduction of 3-piperidinobenzaldehyde.
Synthesis Pathway Overview
The most common and direct route to this compound is the reduction of the corresponding aldehyde, 3-piperidinobenzaldehyde. This transformation is typically achieved using hydride-based reducing agents. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product.
Caption: General synthesis pathway for this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the reduction of 3-piperidinobenzaldehyde can stem from several factors, ranging from reagent quality to procedural missteps.
-
Incomplete Reaction: The reduction may not be going to completion. This can be due to:
-
Insufficient Reducing Agent: While stoichiometry suggests a 1:4 molar ratio of NaBH₄ to aldehyde (as each borohydride ion can deliver four hydrides), in practice, an excess is often required to account for any reaction with the solvent or adventitious water.[][2] A 1.5 to 2-fold molar excess of NaBH₄ is a good starting point. For the more reactive Lithium Aluminum Hydride (LiAlH₄), a smaller excess is typically sufficient.[3]
-
Reaction Time: While many aldehyde reductions are rapid, it's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Temperature: Reductions with NaBH₄ are often performed at 0°C to room temperature.[4] Running the reaction at too low a temperature may slow it down excessively. Conversely, LiAlH₄ reactions are typically conducted at low temperatures (e.g., 0°C) to control their high reactivity.[5]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Cannizzaro-type Reaction: Under basic conditions, aldehydes lacking an alpha-hydrogen, such as 3-piperidinobenzaldehyde, can undergo a disproportionation reaction to form the corresponding carboxylic acid and alcohol. While less common with the use of hydride reducing agents, it's a possibility if the reaction conditions inadvertently become strongly basic for an extended period.
-
Reaction with Solvent: Sodium borohydride reacts with protic solvents like methanol and ethanol, albeit slower than with the aldehyde.[4] This is why an excess of the reducing agent is necessary. LiAlH₄ reacts violently with protic solvents and must be used in anhydrous ethereal solvents like THF or diethyl ether.[3]
-
-
Workup Issues: Product loss during the workup and purification steps is a common culprit for low yields.
-
Emulsion Formation: The basic nature of the piperidine moiety can lead to the formation of emulsions during aqueous workup, making phase separation difficult and leading to product loss.
-
Product Solubility: this compound, being an amino alcohol, has a degree of water solubility.[6] Excessive washing with water or using a large volume of aqueous solution during extraction can lead to the loss of product into the aqueous phase.
-
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities?
The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.
-
Unreacted Starting Material: One of the most common "impurities" is the starting aldehyde. This is easily identified by running a co-spot with the starting material on the TLC plate. The solution is to either increase the amount of reducing agent or prolong the reaction time.
-
Over-reduction Products (less common for this substrate): While not typical for the reduction of an aldehyde to an alcohol, in some complex molecules, other functional groups could potentially be reduced. However, with NaBH₄, the piperidine ring and the aromatic ring are stable.[7]
-
Borate Esters: During the reduction with NaBH₄ in an alcohol solvent, borate esters of the product alcohol can form. These are typically hydrolyzed during the aqueous workup.[2] If the workup is incomplete, these may persist.
-
Impurities from the Starting Material: The purity of the starting 3-piperidinobenzaldehyde is crucial. Impurities present in the starting material will likely be carried through the reaction and complicate the purification of the final product.
Q3: The purification of my product is challenging. How can I improve it?
The purification of polar amino alcohols like this compound can be challenging due to their physical properties.[6]
-
Column Chromatography:
-
Tailing/Streaking on Silica Gel: The basic nature of the piperidine nitrogen can cause strong interactions with the acidic silica gel, leading to significant tailing of the product spot on TLC and poor separation during column chromatography. To mitigate this, you can:
-
Add a Base to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.5-1%), into the eluent system can neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Alumina (basic or neutral) can be a better alternative to silica gel for the purification of basic compounds.
-
-
Choosing the Right Eluent: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate) is often effective.
-
-
Crystallization:
-
If the product is a solid, recrystallization is an excellent method for purification.[8] Experiment with different solvent systems. A good starting point would be a moderately polar solvent like ethyl acetate or a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or diethyl ether).[9]
-
Salt Formation: If the free base is difficult to crystallize, converting it to a salt (e.g., hydrochloride or hydrobromide) by treating it with the corresponding acid can often induce crystallization and facilitate purification. The free base can then be regenerated by treatment with a base.
-
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic product from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The this compound will be protonated and move into the aqueous layer.
-
Wash the organic layer to remove any remaining product.
-
Combine the aqueous layers and basify with a strong base (e.g., NaOH or K₂CO₃) to deprotonate the product.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.
-
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound. It is highly recommended to monitor the reaction progress by TLC.
Protocol 1: Reduction of 3-Piperidinobenzaldehyde with Sodium Borohydride
This is a commonly used, milder method for the reduction of aldehydes.[10][11]
Materials:
-
3-Piperidinobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-piperidinobenzaldehyde (1.0 eq.) in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C until the effervescence ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate/triethylamine eluent system) or by recrystallization.
Caption: Workflow for NaBH₄ reduction of 3-piperidinobenzaldehyde.
Protocol 2: Reduction of 3-Piperidinobenzaldehyde with Lithium Aluminum Hydride (Advanced Users)
Safety Precaution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. This procedure should only be performed by experienced chemists in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[3]
Materials:
-
3-Piperidinobenzaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.2 eq.) in anhydrous THF.
-
Cooling: Cool the suspension to 0°C in an ice-water bath.
-
Substrate Addition: Dissolve 3-piperidinobenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Fieser Workup: Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.[10]
-
-
Filtration: Stir the resulting granular precipitate vigorously for 15-30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Drying and Concentration: Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product as described in Protocol 1.
Caption: Workflow for LiAlH₄ reduction of 3-piperidinobenzaldehyde.
Characterization Data
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic Protons: Multiplets in the range of δ 6.8-7.3 ppm.
-
Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6 ppm.
-
Piperidine Protons (axial and equatorial): A complex series of multiplets in the range of δ 1.5-3.2 ppm. The protons alpha to the nitrogen will be the most downfield.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.
-
Amine Proton (-NH): If the piperidine nitrogen is protonated, a broad singlet may be observed.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aromatic Carbons: Peaks in the range of δ 115-155 ppm.
-
Benzylic Carbon (-CH₂OH): A peak around δ 65 ppm.
-
Piperidine Carbons: Peaks in the range of δ 24-55 ppm.
Table 1: Comparison of Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder, more selective[11] | Very strong, less selective |
| Solvent | Protic solvents (e.g., MeOH, EtOH)[4] | Anhydrous aprotic solvents (e.g., THF, Et₂O)[3] |
| Safety | Relatively safe to handle | Pyrophoric, reacts violently with water[3] |
| Workup | Simple aqueous quench | Careful, multi-step quench (e.g., Fieser method)[10] |
| Functional Group Tolerance | Does not reduce esters, amides, or carboxylic acids[11] | Reduces esters, amides, and carboxylic acids[3] |
References
-
BIOSYNCE. (2025). What is the stability of piperidine?[Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]
-
ResearchGate. (2012). Crystallization and Purification. [Link]
-
PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
-
PubMed. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2011). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. [Link]
-
PubChem. (n.d.). Piperidin-3-ylmethanol. [Link]
-
ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
- Google Patents. (n.d.). Preparation method of (R)-3-Boc-aminopiperidine.
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
PubChem. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2. [Link]
-
ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
Semantic Scholar. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
- Google Patents. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride.
-
Reddit. (2018). What are the byproducts of reduction with borohydride?[Link]
- Google Patents. (n.d.).
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
Scribd. (n.d.). Crystallization S16 | PDF. [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. [Link]
-
The Organic Chemistry Tutor. (n.d.). Sodium Borohydride - Common Organic Chemistry. [Link]
- Google Patents. (n.d.).
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Technical Support Center: Overcoming Solubility Challenges with (3-Piperidinophenyl)methanol
Welcome to the technical support center for (3-Piperidinophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound in organic solvents. By understanding the underlying chemical principles, you can select the most effective solubilization strategy for your specific application.
Understanding the Molecule: this compound
This compound possesses a unique bifunctional structure, incorporating both a polar hydroxyl (-OH) group and a basic piperidine ring. This combination of a polar, protic group and a non-polar phenyl ring results in complex solubility behavior. The piperidine nitrogen can act as a hydrogen bond acceptor and can be protonated, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These characteristics are central to its solubility profile.
Troubleshooting Guide: Step-by-Step Protocols
This section provides systematic approaches to address poor solubility of this compound.
Issue 1: The compound is poorly soluble in a non-polar solvent (e.g., hexane, toluene).
Cause: A significant mismatch in polarity between the polar groups of this compound and the non-polar solvent molecules prevents effective solvation. The principle of "like dissolves like" is fundamental here; polar solutes have low solubility in non-polar solvents.[1]
Workflow for Solubility Enhancement in Non-polar Solvents
Caption: Decision workflow for enhancing solubility in non-polar solvents.
Experimental Protocol: Co-solvency Approach
-
Initial Setup: In a clean vial, add a known mass of this compound to a measured volume of the primary non-polar solvent.
-
Co-solvent Addition: While stirring, add a polar co-solvent (e.g., tetrahydrofuran [THF] or ethyl acetate) dropwise or in small, precise volumetric increments.
-
Observation: After each addition, allow the mixture to stir for several minutes and visually inspect for dissolution. For more precise measurements, a small aliquot can be analyzed.
-
Optimization: Continue adding the co-solvent until the compound fully dissolves or until the co-solvent comprises a significant portion of the total volume, which may not be desirable for your specific application.
-
Documentation: Record the final ratio of solvents required for complete dissolution.
Issue 2: The compound precipitates out of a moderately polar solvent (e.g., dichloromethane, ethyl acetate) over time.
Cause: The solution may be supersaturated, or changes in ambient temperature could be reducing the solubility. The solubility of many organic solids increases with temperature.[2][3][4]
Workflow for Preventing Precipitation
Caption: Troubleshooting precipitation from solution.
Experimental Protocol: Thermal Stability Check
-
Heating: Gently warm the solution with the precipitate until it redissolves completely.
-
Controlled Cooling: Allow the solution to cool slowly to ambient temperature. An insulated bath can be used to slow the cooling rate.
-
Observation: Monitor the solution for any signs of precipitation as it cools.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound?
Due to its polar hydroxyl group and piperidine ring, polar protic solvents like methanol and ethanol are excellent starting points.[5] It is also likely to show good solubility in polar aprotic solvents like DMSO and DMF.[6]
Q2: Can I use pH adjustment to increase the solubility in an organic solvent?
The concept of pH is not directly applicable in most aprotic organic solvents.[7][8] However, in protic organic solvents, particularly alcohols, the addition of a small amount of an organic acid (e.g., acetic acid or formic acid) can protonate the basic piperidine nitrogen. This forms a more polar salt which may exhibit increased solubility. Conversely, adding an organic base could deprotonate the hydroxyl group, which may alter solubility, though this is generally less effective for this type of molecule.
Q3: How does temperature affect the solubility of this compound?
For most solid organic compounds, solubility increases with temperature.[3][9] Therefore, gentle heating can be an effective method to dissolve more of the compound. However, it is crucial to check for stability upon cooling, as the solution may become supersaturated and precipitate.
Q4: I am seeing an oiling out effect instead of dissolution. What should I do?
"Oiling out" occurs when the solute melts before it dissolves, or when it forms a liquid phase that is immiscible with the solvent. This can happen when heating a suspension. If this occurs, try a different solvent or a co-solvent system. A solvent with a character more similar to the solute may be required.
Q5: Are there any recommended solvent systems for chromatography of this compound?
For purification by column chromatography, a gradient of ethyl acetate in hexanes is a common starting point for compounds of moderate polarity. Given the presence of the basic amine, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and prevent streaking on silica gel. For more polar systems, a mixture of dichloromethane and methanol can be effective.[10][11]
Data Summary
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Example | Expected Solubility | Rationale |
| Non-polar | Hexane, Toluene | Poor | Significant polarity mismatch.[12] |
| Moderately Polar Aprotic | Dichloromethane (DCM) | Moderate | Can solvate the phenyl ring but less effective for the polar groups. |
| Ethyl Acetate | Moderate to Good | The ester group provides some polarity for interaction. | |
| Polar Aprotic | Tetrahydrofuran (THF) | Good | The ether oxygen can act as a hydrogen bond acceptor. |
| Acetonitrile | Moderate to Good | The nitrile group is polar. | |
| Dimethylformamide (DMF) | Very Good | Highly polar solvent capable of strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Very Good | Highly polar solvent, excellent for dissolving a wide range of compounds.[6] | |
| Polar Protic | Methanol, Ethanol | Very Good | The hydroxyl group of the solvent can hydrogen bond with both the hydroxyl and piperidine groups of the solute.[5] |
References
-
Mitchell, B. S., & Teja, A. S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 603-606. [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]
-
Myerson, A. S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]
-
University of California, Irvine. (2020). Solubility 3 Temperature dependence of aqueous solubility. YouTube. [Link]
-
Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2329-2352. [Link]
-
Quora. (2018). Why does the solubility of gases increase with temperature in an organic solvent? [Link]
-
Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78. [Link]
-
Abbott, S. (n.d.). (Co)Solvents | Practical Solubility Science. [Link]
-
Chromatography Forum. (2006). Organic pH modifier. [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column? [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
- Google Patents. (n.d.).
-
Erowid. (n.d.). Common Organic Solvents: Table of Properties. [Link]
-
Organic Chemistry Data. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Nazarbayev University. (2023). Solubility Properties of Methanol in Inorganic Solvents. [Link]
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Side reactions in the synthesis of (3-Piperidinophenyl)methanol and how to avoid them
Technical Support Center: Synthesis of (3-Piperidinophenyl)methanol
Introduction
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this important intermediate. Our goal is to provide practical, field-tested insights into the common challenges, particularly the side reactions that can compromise yield and purity. This guide is structured as a series of troubleshooting questions and detailed answers, reflecting the real-world problems encountered in the laboratory.
Diagram: Primary Synthetic Route Overview
The most direct and common pathway to synthesize this compound is via the chemoselective reduction of 3-piperidinobenzaldehyde. This process, while straightforward in principle, requires careful control of reagents and conditions to prevent unwanted side reactions.
Caption: General workflow for the synthesis of this compound.
Part 1: Starting Material Integrity & Preparation
The quality of your starting material, 3-piperidinobenzaldehyde, is paramount. Impurities at this stage will inevitably carry through or cause downstream complications.
Q1: I opened a new bottle of 3-piperidinobenzaldehyde and noticed some white crystalline solid mixed with the liquid. What is this, and is the material usable?
A1: The white crystalline solid is almost certainly 3-piperidinobenzoic acid. Aldehydes, especially aromatic ones, are highly susceptible to autoxidation upon exposure to atmospheric oxygen.[1] This process is a free-radical chain reaction that can be initiated by light.[1]
-
Causality: The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH). While the presence of a small amount of this impurity may not completely inhibit the subsequent reduction, it complicates the reaction and purification. The acid can react with and consume your reducing agent, and its similar polarity to the desired alcohol product can make chromatographic separation challenging.
-
Troubleshooting Protocol: Purification of Oxidized Aldehyde
-
Dissolve the aldehyde in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
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Wash the organic layer with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate solution.[1] This deprotonates the acidic benzoic acid, forming its water-soluble sodium salt.
-
Gently shake the funnel, venting frequently to release CO₂ gas that may form.
-
Separate the aqueous layer. Repeat the wash 1-2 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
-
Best Practice for Prevention: To prevent oxidation, store 3-piperidinobenzaldehyde in tightly sealed, amber-colored bottles under an inert atmosphere (Nitrogen or Argon) and at a controlled temperature (15-25°C).[1]
Part 2: The Reduction Reaction - Troubleshooting & Side Reactions
This section addresses the most critical step: the reduction of the aldehyde to the primary alcohol. The choice of reducing agent and reaction conditions directly dictates the outcome.
Q2: I performed a reduction using Sodium Borohydride (NaBH₄) and my TLC plate shows a new, less polar spot in addition to my product. What is this side product and why did it form?
A2: The less polar spot is likely 3-methyl-1-phenylpiperidine , the product of over-reduction. This occurs when the benzylic alcohol intermediate is further reduced to an alkane.
-
Causality: While Sodium Borohydride (NaBH₄) is generally a mild reagent that selectively reduces aldehydes and ketones, over-reduction of activated alcohols (like benzylic alcohols) can occur, especially under harsh conditions (e.g., elevated temperatures, prolonged reaction times, or in the presence of certain additives). Lithium Aluminum Hydride (LiAlH₄) is far more reactive and would present a much greater risk of this side reaction.[2]
Diagram: Desired Reaction vs. Over-Reduction Side Reaction
Caption: Competing reaction pathways during the reduction step.
Q3: How can I design my experiment to avoid this over-reduction and maximize the yield of this compound?
A3: Avoiding over-reduction is a matter of controlling the reactivity of your system. Here are the key parameters to optimize:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | NaBH₄ is a chemoselective and mild reducing agent, perfect for converting aldehydes to primary alcohols without affecting more robust functional groups.[3] It is significantly less reactive and safer to handle than LiAlH₄.[2] |
| Stoichiometry | Use 1.0 - 1.5 equivalents of NaBH₄. | Using a large excess of the reducing agent increases the likelihood of side reactions. A slight excess ensures the full conversion of the starting material without being overly aggressive. |
| Temperature | Maintain a low temperature, typically 0°C to 5°C , during the addition of NaBH₄. | The reduction of aldehydes is exothermic. Low temperatures moderate the reaction rate, significantly enhancing selectivity and preventing the over-reduction of the sensitive benzylic alcohol product. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents like methanol are suitable for NaBH₄ reductions.[2] The solvent can participate in the reaction mechanism and helps to stabilize intermediates. Ensure the solvent is anhydrous to prevent quenching of the reagent. |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Monitor the reaction for the disappearance of the starting aldehyde spot. Once the starting material is consumed, proceed with the work-up promptly to avoid prolonged exposure of the product to the reducing agent. |
Optimized Protocol for Selective Reduction
-
Set up an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Dissolve the purified 3-piperidinobenzaldehyde (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0°C in an ice-water bath.
-
Add Sodium Borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Stir the reaction at 0°C, monitoring its progress by TLC every 15 minutes.
-
Upon completion (disappearance of the aldehyde spot, typically within 1-2 hours), proceed immediately to the quenching and work-up procedure.
Q4: My reaction seems to stall, with a significant amount of starting material remaining even after several hours. What could be the issue?
A4: A stalled reaction is typically due to reagent deactivation or insufficient reactivity.
-
Moisture Contamination: NaBH₄ reacts with water, which consumes the hydride and renders it ineffective. Ensure all glassware is oven-dried and use anhydrous solvents.[4]
-
Reagent Quality: Sodium Borohydride can degrade over time, especially if stored improperly. Use a freshly opened container or a reagent that has been stored in a desiccator.
-
Insufficient Temperature: While low temperatures are crucial for selectivity, a reaction that is too cold (e.g., <-10°C) may proceed too slowly. Ensure your ice bath is maintained at a consistent 0°C.
Diagram: Troubleshooting a Stalled Reduction
Caption: Decision tree for troubleshooting an incomplete reduction reaction.
Part 3: Purification Challenges
Q5: I am having difficulty separating my product, this compound, from the unreacted starting material using silica gel chromatography. What can I do?
A5: The polarity of the starting aldehyde and the product alcohol can be quite similar, leading to poor separation (co-elution) on silica gel.
-
Optimization of Chromatography:
-
Solvent System: Use a gradient elution. Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate and then adding a small amount of methanol (e.g., 1-5%) to the mobile phase. The more polar alcohol product should elute later than the aldehyde.
-
Additive: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to the mobile phase. The piperidine moiety is basic and can interact strongly with the acidic silica gel, causing peak tailing. The basic additive will occupy the active sites on the silica, resulting in sharper peaks and better separation.
-
Alternative Stationary Phase: If separation is still difficult, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column.
-
References
-
Sciencemadness Discussion Board. (2022). Question about amine protection for Grignard reaction. Sciencemadness.org. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
University Course Material. (n.d.). Grignard Reaction. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Chemistry Stack Exchange. (2015). Can grignard reagent contain secondary amino group?[Link]
-
Oxford Academic (Oxford University Press). (2013). Anhydrides as protecting groups. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry Stack Exchange. (2016). Reduction of a ketone in the presence of an aldehyde. [Link]
-
ResearchGate. (n.d.). Optimization for the reduction of benzaldehyde with PMHS. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]
-
Organic Reactions. (n.d.). Grignard Reaction - Common Conditions. [Link]
-
Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide. [Link]
-
National Institutes of Health (NIH). (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
Sources
Optimizing temperature and reaction time for palladium-catalyzed coupling
Initiating Data Collection
I'm starting by casting a wide net with Google searches. My focus is gathering authoritative data on palladium-catalyzed coupling reactions. I'm prioritizing the impact of temperature and reaction time in these reactions. I'm focusing specifically on scholarly articles and reviews to establish a strong base of understanding.
Defining Search Parameters
I've expanded my search to refine my data collection. I'm focusing queries to include specific aspects like reaction mechanisms, the influence of temperature on oxidative addition, reductive elimination kinetics in Suzuki coupling, and transmetalation's temperature dependence. I am also investigating side reactions due to beta-hydride elimination in Heck reactions. Moreover, I'm now integrating troubleshooting scenarios and optimizing protocols into my search.
Analyzing Reaction Parameters
I'm now diving deeper into the nuances of reaction mechanisms. I'm focusing specifically on how temperature affects oxidative addition and reductive elimination kinetics in various coupling reactions. I'm also examining the temperature dependence of transmetalation steps. Moreover, I'm integrating troubleshooting scenarios and optimization protocols to enhance the practicality of my analysis. I am looking into beta-hydride elimination as well.
Gathering Initial Information
I'm now starting a more structured approach, organizing data for a Q&A technical support center. I'm focusing on common questions regarding palladium-catalyzed couplings, such as why reactions might fail. I'm actively formulating detailed answers, explaining chemical principles and providing practical troubleshooting advice. This will be bolstered by quantitative data tables and clear protocols.
Troubleshooting guide for the purification of piperidine-containing compounds
Welcome to the technical support center for the purification of piperidine-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable molecules. The inherent basicity and nucleophilicity of the piperidine moiety can often lead to frustrating complications during purification. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Q1: Why is my piperidine-containing compound streaking or tailing on a silica gel TLC plate or column?
A1: This is a classic problem when purifying basic compounds like piperidines on standard silica gel.[1][2]
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Causality: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of the piperidine ring can interact strongly with these acidic sites via an acid-base interaction. This strong, and sometimes irreversible, binding leads to a portion of your compound moving slowly and unevenly, resulting in streaking or tailing of the spot on a TLC plate or a broad, tailing peak during column chromatography.[1][2] This can lead to poor separation, cross-contamination of fractions, and lower yields.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and often simplest solution is to add a small amount of a basic modifier to your eluent.[1]
-
Triethylamine (TEA): Add 0.1-2% TEA to your solvent system. The TEA will compete with your compound for the acidic sites on the silica, effectively "deactivating" the stationary phase and allowing your compound to elute more symmetrically.[3][4]
-
Ammonia: A solution of ammonia in methanol (e.g., 7N NH3 in MeOH) can be used as a polar component in your eluent system (e.g., dichloromethane/methanol/ammonia).[4][5] This is particularly effective for more polar piperidine derivatives.
-
-
Stationary Phase Deactivation: For particularly sensitive compounds, you can pre-treat the silica gel.
-
Slurry with TEA: Prepare your silica gel slurry in a solvent containing 1-2% TEA before packing your column. This ensures the silica is neutralized before your compound is introduced.[4]
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[6]
-
Deactivated Silica Gel: Commercially available or lab-prepared deactivated silica gel can be used for acid-sensitive compounds.[6][7]
-
Reversed-Phase Silica (C18): For polar piperidine derivatives, reversed-phase chromatography can be an excellent option. In this case, your compound's retention will be influenced by its hydrophobicity.[1][6]
-
-
Q2: My piperidine-containing compound appears to be decomposing on the silica gel column. How can I prevent this?
A2: Decomposition on silica gel is a significant issue for certain sensitive molecules.
-
Causality: The acidic nature of silica gel can catalyze the degradation of acid-sensitive functional groups that may be present on your piperidine-containing compound. This can lead to the formation of new, unwanted byproducts and a significant loss of your desired product.
-
Troubleshooting Steps:
-
Assess Stability: First, confirm that your compound is indeed unstable on silica. This can be done by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely degrading.
-
Deactivate the Silica: As with tailing, deactivating the silica gel is a primary solution. Use a mobile phase containing triethylamine or ammonia to neutralize the acidic sites.[3][5]
-
Use Alternative Stationary Phases:
-
Minimize Contact Time: Work quickly. Do not let your compound sit on the column for extended periods. Have your fractions collected and ready to go before you even load the column.
-
Consider Non-Chromatographic Methods: If your compound is highly unstable, you may need to avoid silica gel altogether.
-
Crystallization: If your compound is a solid, recrystallization is an excellent method for purification that avoids interaction with acidic stationary phases.[8][9]
-
Acid-Base Extraction: This powerful technique can be used to isolate your basic piperidine compound from neutral or acidic impurities.[10][11][12]
-
-
Q3: How can I remove residual piperidine used as a reagent (e.g., in Fmoc deprotection) from my reaction mixture?
A3: Residual piperidine is a common impurity, especially in solid-phase peptide synthesis.[13][14][15]
-
Causality: Piperidine is a relatively high-boiling point liquid (106 °C) and can be difficult to remove completely by evaporation alone, especially if it forms salts with any acidic components in your mixture.[16]
-
Troubleshooting Steps:
-
Azeotropic Removal: Co-evaporate the reaction mixture with a solvent that forms an azeotrope with piperidine, such as toluene. This can help to remove the last traces more effectively than evaporation under high vacuum alone.
-
Acidic Wash (Liquid-Liquid Extraction): This is a very effective method. Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl, 10% citric acid, or saturated aqueous copper sulfate).[17][18] The basic piperidine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[10][11] Be cautious with this method if your desired compound is acid-sensitive.
-
Washing with OxymaPure: In the context of peptide synthesis, washing the resin with a 1% solution of OxymaPure in DMF has been shown to be effective in removing residual piperidine before the next coupling step.[19]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose chromatographic conditions for purifying piperidine-containing compounds?
A1: There is no single "best" condition, as it will depend on the specific properties of your compound. However, a good starting point for column chromatography on silica gel is a gradient of ethyl acetate in hexanes, with the addition of 0.5-1% triethylamine to both solvents. For more polar compounds, a gradient of methanol in dichloromethane with 0.5-1% triethylamine or a small amount of concentrated ammonium hydroxide is a common choice.
Q2: Can I use reversed-phase chromatography for my piperidine compound?
A2: Absolutely. Reversed-phase chromatography (e.g., using a C18 stationary phase) is an excellent technique, particularly for more polar or ionizable piperidine derivatives.[1] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape, it is often necessary to add a modifier to the mobile phase.
-
For basic compounds: Adding a base like triethylamine (0.1%) to raise the pH will ensure your piperidine is in its neutral, more hydrophobic form, leading to better retention and separation.[1]
-
For acidic compounds: Adding an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) will keep acidic functionalities protonated.
Q3: My piperidine derivative has both an acidic and a basic group. How should I approach its purification by column chromatography?
A3: Purifying zwitterionic compounds on silica gel can be challenging because they can exist in an ionized state and stick strongly to the stationary phase.
-
Highly Polar Mobile Phase: You may need to use a highly polar solvent system, such as a mixture of dichloromethane, methanol, and even a small amount of water or acetic acid, to elute the compound.
-
Reversed-Phase Chromatography: This is often the best option. Using a C18 column with a mobile phase of acetonitrile and water, you can adjust the pH with a buffer to find a sweet spot where your compound is most retained and separates well from impurities.[20]
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for zwitterionic compounds.
Q4: What are the key safety precautions when working with piperidine and its derivatives?
A4: Piperidine is a flammable, toxic, and corrosive liquid.[16][21] Always handle it in a well-ventilated fume hood.[21][22] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[21][23] In case of a spill, absorb it with an inert material like sand or vermiculite and dispose of it as hazardous waste.[21]
Visualizations and Data
Troubleshooting Workflow for Piperidine Compound Purification
Caption: A decision tree for troubleshooting the purification of piperidine-containing compounds.
Acid-Base Extraction Workflow
Caption: Workflow for purifying a piperidine compound using acid-base extraction.
Properties of Piperidine and Common Modifiers
| Compound | pKa (of conjugate acid) | Boiling Point (°C) | Key Use in Purification |
| Piperidine | 11.1[] | 106[16] | Analyte / Reagent to be removed |
| Triethylamine (TEA) | 10.75 | 89 | Basic modifier for mobile phase |
| Acetic Acid | 4.76 | 118 | Acidic modifier for mobile phase |
| Trifluoroacetic Acid (TFA) | 0.52 | 72 | Acidic modifier for reversed-phase |
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]
-
BIOSYNCE. (2025, August 25). What is the stability of piperidine? Retrieved from [Link]
-
LCGC. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
-
Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Methods in Molecular Biology. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound? Retrieved from [Link]
-
ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved from [Link]
-
Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please! Retrieved from [Link]
-
ResearchGate. (2018, August 25). Antioxidant potential of piperidine containing compounds - A short review. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Retrieved from [Link]
-
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
PubMed Central. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
-
LCGC International. (n.d.). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). PIPERIDINE - HAZARD SUMMARY. Retrieved from [Link]
-
YouTube. (2025, March 14). How To Neutralize Silica Gel? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Quora. (2016, June 12). What are the different methods of purification of organic compounds? Retrieved from [Link]
-
Reddit. (n.d.). Amine workup. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]
-
LCGC. (n.d.). Solutions and Challenges in Sample Preparation for Chromatography. Retrieved from [Link]
-
Reddit. (n.d.). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
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- 23. nj.gov [nj.gov]
Technical Support Center: Purification of (3-Piperidinophenyl)methanol
Welcome to the technical support guide for the synthesis and purification of (3-Piperidinophenyl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple procedural lists to explore the chemical principles behind common impurities and the logic driving effective purification strategies.
PART 1: Troubleshooting and FAQs — Your Core Questions Answered
This section addresses the most frequent issues encountered during the purification of this compound, particularly when synthesized via the reduction of 3-piperidinobenzaldehyde.
Section 1.1: Impurity Identification and Characterization
Q1: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile is intrinsically linked to the synthetic route. Assuming the common synthesis via reduction of 3-piperidinobenzaldehyde with a hydride-based reducing agent (e.g., Sodium Borohydride, NaBH₄), you should anticipate the following:
-
Unreacted Starting Material: 3-piperidinobenzaldehyde is the most common process-related impurity. Its incomplete conversion is a frequent issue.
-
Oxidation Products: The product, being an analogue of an aminophenol, is susceptible to air oxidation. This leads to the formation of highly colored, often quinone-like, impurities, which can give your product a pink, brown, or even purple hue.[1]
-
Inorganic Salts: Post-reaction workup, especially after using agents like NaBH₄, can leave behind borate salts if the quenching and extraction steps are not performed thoroughly.
-
Solvent Residues: Residual solvents used in the reaction or workup (e.g., Methanol, Ethanol, Ethyl Acetate) may be present.
Q2: How can I effectively assess the purity of my product and tentatively identify the impurities?
A multi-pronged analytical approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method for routine checks. The product, this compound, is significantly more polar than the starting aldehyde due to the hydroxyl group. A typical TLC analysis would show the aldehyde with a higher Rf value.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the main compound and detecting impurities with high sensitivity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The presence of a residual aldehyde proton signal (around 9-10 ppm) is a clear indicator of unreacted starting material. The benzylic alcohol protons in the product will appear as a characteristic singlet or doublet around 4.5-4.7 ppm.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the product and help identify the mass of unknown impurities.
Section 1.2: Core Purification Strategies
Q3: My crude product is a solid but appears discolored. What is the best initial purification strategy?
For a solid product contaminated with colored impurities, recrystallization with an activated charcoal treatment is the most effective method.[1] The key is selecting a solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures. The colored oxidation products, which are often large, planar molecules, will be readily adsorbed by the activated charcoal.[1]
Q4: I am struggling to remove the unreacted 3-piperidinobenzaldehyde. Which technique should I use?
When impurities have significantly different polarities from the product, as is the case with the less polar starting aldehyde and the more polar product alcohol, flash column chromatography is the superior choice.[2][3] This technique exploits the differential affinity of the compounds for the stationary phase (typically silica gel) to achieve a clean separation.
Q5: Why does my compound streak on the TLC plate or elute poorly from the silica column?
The basic piperidine nitrogen in your molecule is the likely culprit. It can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to poor separation, broad peaks (tailing), and potential loss of product on the column.
The solution is to deactivate the silica gel. This is easily achieved by adding a small amount of a volatile base, such as triethylamine (Et₃N, typically 0.5-2%) , to your eluent system.[4] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.
PART 2: In-Depth Experimental Protocols
These protocols provide detailed, field-tested procedures for the purification and analysis of this compound.
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is designed to quickly visualize the separation between the product and the starting aldehyde.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing Chamber
-
Eluent: 70:28:2 mixture of Ethyl Acetate : Hexanes : Triethylamine
-
Visualization: UV lamp (254 nm) and a Potassium Permanganate (KMnO₄) stain.
Procedure:
-
Prepare the eluent mixture and pour it into the developing chamber to a depth of ~0.5 cm. Cover and let the atmosphere saturate for 5-10 minutes.
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Place the plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp. The aromatic rings of both the product and starting material should be visible.
-
For further visualization, dip the plate into a KMnO₄ stain. The alcohol group of the product will react readily, appearing as a yellow/brown spot on a purple background. The aldehyde may also react.
-
Expected Result: The product spot will have a lower Rf (travels less) than the less polar aldehyde spot.
Protocol 2: Purification by Recrystallization & Charcoal Treatment
This protocol is ideal for removing trace impurities and color from a mostly pure, solid sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol or an Ethyl Acetate/Heptane mixture)
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks, heating mantle, hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve even upon heating, it is not polar enough. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Charcoal Treatment: Once dissolved, remove the flask from the heat. Add a very small amount of activated charcoal (e.g., 1-2% of the solute mass). Caution: Never add charcoal to a boiling solution, as violent frothing may occur.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes. To remove the charcoal, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the pure, colorless this compound.
Protocol 3: Purification by Flash Column Chromatography
This is the method of choice for separating mixtures with components of differing polarities.
Materials:
-
Glass chromatography column
-
Silica Gel (230-400 mesh)
-
Eluent: A gradient system of Ethyl Acetate (EtOAc) and Hexanes, with 1% Triethylamine (Et₃N) added to the final mixture.
-
Crude product
-
Collection tubes
Procedure:
-
Eluent Preparation: Prepare two solvent mixtures:
-
Solvent A: 20% EtOAc in Hexanes + 1% Et₃N
-
Solvent B: 80% EtOAc in Hexanes + 1% Et₃N
-
-
Column Packing: Pack the column with silica gel as a slurry in Solvent A. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.
-
Elution:
-
Begin eluting with the low-polarity Solvent A. The less polar impurity (3-piperidinobenzaldehyde) will travel down the column faster.
-
Collect fractions and monitor them by TLC (using the system from Protocol 1).
-
Once the aldehyde has completely eluted, gradually increase the polarity by slowly adding Solvent B to your elution reservoir to begin eluting the more polar product, this compound.
-
Continue collecting and monitoring fractions.
-
-
Isolation: Combine the pure fractions containing the product (as determined by TLC). Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
PART 3: Data Summaries and Visualizations
Table 1: Troubleshooting Common Purification Issues
| Problem Encountered | Probable Cause | Suggested Solution |
| Oily Product ("Oiling Out") During Recrystallization | The compound's melting point is lower than the solvent's boiling point.[1] | Use a lower-boiling point solvent or a co-solvent system (e.g., Ethyl Acetate/Heptane). |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used).[1] | Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod. |
| Low Recovery from Recrystallization | The compound has significant solubility in the cold solvent. | Cool the solution for a longer period or to a lower temperature (e.g., -20°C freezer). Minimize the amount of cold solvent used for washing the crystals.[1] |
| Significant Product Tailing on TLC/Column | Strong interaction between the basic piperidine moiety and acidic silica gel. | Add 0.5-2% triethylamine to the eluent to neutralize the acidic sites on the silica.[4] |
| Product Remains Colored After Recrystallization | Colored impurities are co-precipitating with the product. | Perform a charcoal treatment during the recrystallization process as described in Protocol 2.[1] |
Diagram 1: Purification Strategy Workflow
This diagram outlines the decision-making process for selecting the appropriate purification technique.
Caption: A decision workflow for selecting the optimal purification method.
Diagram 2: Principle of Chromatographic Separation
This diagram illustrates how column chromatography separates the less polar aldehyde from the more polar alcohol product.
Caption: Separation of polar and non-polar compounds on a silica column.
References
- U.S.
-
Al-harbawy, A. W., & Al-Malah, K. I. (2014). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Chemistry, 6(2), 53. [Link]
- U.S.
- European Patent EP0320484A2, "Purification of N-acetyl aminophenols," Google P
- European Patent EP0224625A1, "Process for producing aminophenols," Google P
-
Patel, S., et al. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 4(1), 324-328. [Link]
-
Molbase, "Synthesis of 1-[3-(diphenylamino)propyl]-alpha-penyl-4-piperidine methanol". [Link]
-
University of Colorado Boulder, Department of Chemistry, "Column Chromatography". [Link]
-
University of Rochester, Department of Chemistry, "Purification: Tips for Flash Column Chromatography". [Link]
-
Biotage, "Very polar compound purification using aqueous normal-phase flash column chromatography". [Link]
-
ChemHelp ASAP (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
Sources
Preventing oxidation of the methanol group in (3-Piperidinophenyl)methanol
A Guide for Synthetic Chemists on Preventing Unwanted Oxidation
Welcome to the technical support center for handling (3-Piperidinophenyl)methanol. As Senior Application Scientists, we understand the unique challenges this bifunctional molecule presents. Its benzylic alcohol is highly susceptible to oxidation, a common side reaction that can derail a synthetic route. This guide provides field-proven, in-depth answers and protocols to help you navigate these challenges, ensuring the integrity of your molecule throughout your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the methanol group on my this compound unexpectedly oxidizing during my synthesis?
A: The hydroxyl group in this compound is a primary benzylic alcohol. Benzylic alcohols are particularly prone to oxidation due to the stability of the benzylic radical or carbocation intermediates that can form during the reaction.[1] Many standard reagents, even those not typically considered strong oxidants, can initiate this process.[2][3][4] If your reaction conditions involve common oxidizing agents (like chromium-based reagents or even air in the presence of certain catalysts), elevated temperatures, or certain metal catalysts, you will likely observe the conversion of the alcohol to the corresponding aldehyde or carboxylic acid.[5][6][7]
Q2: What is a "protecting group," and how does it prevent this unwanted oxidation?
A: A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to render it inert to specific reaction conditions.[8][9] After the desired transformation on another part of the molecule is complete, the protecting group is removed to restore the original functionality.[9]
In your case, by converting the alcohol to a different functional group, such as a silyl ether, you remove the reactive hydroxyl proton and sterically shield the oxygen, making it resistant to oxidation.[10] This three-step sequence—Protect → React → Deprotect —is a cornerstone of modern organic synthesis.[9]
Caption: The Protect-React-Deprotect Strategy.
Q3: I need to perform a reaction on the piperidine nitrogen. Which functional group should I protect, the amine or the alcohol?
A: This is a critical decision that depends on your intended reaction. The strategy of selectively protecting one functional group while another reacts is called an orthogonal strategy .[8][10]
-
Scenario A: Protect the Alcohol. This is the most common approach if your subsequent reaction conditions are basic or could oxidize the alcohol. The piperidine nitrogen remains free for reactions like N-alkylation, acylation, or coupling. Silyl ethers are excellent for this purpose as they are typically installed under conditions that favor reaction at the oxygen over the nitrogen.[11]
-
Scenario B: Protect the Amine. If you plan to perform a reaction that requires a free alcohol (e.g., O-alkylation) or if your reaction is incompatible with the secondary amine, you should protect the piperidine nitrogen first. The tert-butoxycarbonyl (Boc) group is a standard choice for protecting amines.[12][13]
The following decision tree can guide your choice:
Caption: Decision tree for protection strategy.
Q4: What is the best protecting group for the alcohol in my molecule?
A: For protecting the alcohol in this compound, a tert-butyldimethylsilyl (TBDMS or TBS) ether is an excellent first choice.[14]
Why TBDMS is recommended:
-
Ease of Formation: It is readily formed under mild conditions.[15]
-
Robustness: TBDMS ethers are stable across a wide range of non-acidic and non-fluoride conditions, including reactions with many strong bases, Grignard reagents, and oxidants.[16][17]
-
Selective Removal: It can be cleanly removed using a fluoride source (like TBAF) or under acidic conditions that often leave other functional groups intact.[18][19]
-
Orthogonality: The TBDMS group is stable to the conditions typically used to add or remove an N-Boc group, and vice-versa, allowing for flexible protection strategies.[8][13]
| Protecting Group | Key Advantages | Key Disadvantages |
| TBDMS | Robust, easy to form, selectively cleaved with F⁻. | Labile to strong acid. |
| Benzyl (Bn) | Very stable to a wide pH range. | Requires harsh cleavage (hydrogenolysis or strong acid), which may reduce other functional groups.[20][21] |
| MOM | Stable to most non-acidic reagents. | Cleavage requires acidic conditions.[12] |
| THP | Inexpensive, stable to basic conditions. | Creates a new stereocenter; requires acidic cleavage.[17] |
Q5: Can you provide a step-by-step protocol for protecting the alcohol with TBDMS?
A: Absolutely. This protocol is based on the highly reliable Corey procedure.[15]
Protocol: TBDMS Protection of this compound
-
Preparation:
-
Ensure all glassware is oven-dried to remove moisture.
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of approximately 0.1 M under an inert atmosphere (Nitrogen or Argon).
-
-
Addition of Reagents:
-
To the stirred solution, add imidazole (2.5 eq).
-
Slowly add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) in the same anhydrous solvent.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (see Q10). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure TBDMS-protected product.
-
Q6: My TBDMS protection reaction is sluggish or incomplete. What should I do?
A: This is a common issue that can often be resolved with a few adjustments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reagents. 2. Poor quality or wet reagents/solvent. 3. Steric hindrance. | 1. Increase equivalents of TBDMS-Cl (to 1.5 eq) and imidazole (to 3.0 eq). 2. Use freshly opened, anhydrous solvents and high-purity reagents. 3. Switch to a more reactive silylating agent like TBDMS-triflate (TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine.[14][15] |
| Formation of Side Products | 1. N-silylation of the piperidine. 2. Hydrolysis of TBDMS-Cl. | 1. The Si-N bond is much more labile to hydrolysis than the Si-O bond.[11] Often, an aqueous work-up is sufficient to cleave the N-silyl group. If it persists, a brief stir with methanol can help. 2. Ensure strictly anhydrous conditions. |
Q7: How do I remove the TBDMS group after my subsequent reactions are complete?
A: The standard and most reliable method for TBDMS deprotection is using a fluoride ion source.
Protocol: TBDMS Deprotection using TBAF
-
Preparation:
-
Dissolve the TBDMS-protected compound (1.0 eq) in Tetrahydrofuran (THF).
-
-
Addition of Reagent:
-
Add a 1.0 M solution of Tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) to the reaction mixture.
-
-
Reaction:
-
Stir at room temperature and monitor by TLC. The reaction is usually complete in 1-4 hours.[18]
-
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the deprotected alcohol by flash column chromatography if necessary.
-
Q8: My TBAF deprotection is causing side reactions. Are there milder alternatives?
A: Yes. While TBAF is common, its basicity can sometimes cause undesired side reactions.[14] Here are several alternatives:
| Reagent/Condition | Solvent | Notes |
| HF•Pyridine | THF | Less basic than TBAF and often more selective, especially if multiple silyl ethers are present.[18] |
| Acetic Acid (AcOH) | THF/H₂O | A mild acidic method suitable for acid-stable molecules.[14] |
| p-Toluenesulfonic acid (p-TsOH) | Methanol | Catalytic amount of acid in an alcohol solvent can effectively cleave silyl ethers.[18] |
| Selectfluor | Acetonitrile or Methanol | A novel method that can offer high chemoselectivity, especially under microwave conditions.[22] |
Q9: What if I want to protect the piperidine nitrogen first? Can you provide a protocol for that?
A: Protecting the amine is straightforward using di-tert-butyl dicarbonate (Boc₂O). The amine is generally more nucleophilic than the alcohol, allowing for selective N-protection.[23]
Protocol: N-Boc Protection of this compound
-
Preparation:
-
Dissolve this compound (1.0 eq) in a suitable solvent like DCM, THF, or a Dioxane/Water mixture.[24]
-
-
Addition of Reagents:
-
Add a base such as Triethylamine (TEA) (1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq).
-
Add Boc₂O (1.1 - 1.2 eq) portion-wise or as a solution in the reaction solvent.[24]
-
-
Reaction:
-
Stir at room temperature for 4-24 hours, monitoring by TLC.
-
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify by flash column chromatography to obtain the N-Boc protected product.
-
Note: The N-Boc group is readily removed under acidic conditions, such as with Trifluoroacetic Acid (TFA) in DCM or HCl in Dioxane.[13][25]
Q10: How can I effectively monitor the progress of these protection and deprotection reactions?
A: Thin Layer Chromatography (TLC) is the quickest and most efficient method for monitoring these reactions.[26]
TLC Monitoring Procedure:
-
Prepare the Plate: On a silica gel TLC plate, lightly mark three lanes with a pencil: Starting Material (SM), Co-spot (C), and Reaction Mixture (R).
-
Spot the Plate:
-
SM Lane: Spot a dilute solution of your starting material.
-
C Lane: Spot the starting material first, then carefully spot the reaction mixture directly on top of it.
-
R Lane: Spot a sample taken directly from your reaction mixture.
-
-
Develop: Place the plate in a sealed TLC chamber containing an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes - this may require optimization).
-
Visualize: After the solvent front nears the top, remove the plate, mark the front, and let it dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or iodine).
-
Analyze:
-
Protection: The reaction is complete when the SM spot has disappeared from the 'R' lane and a new, typically less polar (higher Rf) spot corresponding to the protected product has appeared.
-
Deprotection: The reaction is complete when the protected starting material spot (higher Rf) is gone and a new, more polar (lower Rf) spot corresponding to the deprotected alcohol has appeared.
-
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
Reddy, D. S., et al. (2004). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. NIH Public Access. Available at: [Link]
-
Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2162-2167. Available at: [Link]
-
Nayak, S. K., & Chakraborti, A. K. (2007). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 46B, 1342-1346. Available at: [Link]
-
Shah, S. T. A., & Guiry, P. J. (2007). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 72(20), 7747-7750. Available at: [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]
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Wikipedia. (n.d.). Silyl ether. Available at: [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Available at: [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Available at: [Link]
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Demirtas, I., & Buyukkidan, B. (2003). The Selective Protection and Deprotection of Alcohols and Amines. E-Journal of Chemistry, 1(1). Available at: [Link]
-
Kaliappan, K. P. (2020). CH-401 Course on Organic Synthesis. IIT Bombay. Available at: [Link]
-
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Available at: [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]
-
Britannica. (2026). Alcohol: Reactions, Chemistry, Uses. Available at: [Link]
-
Ashenhurst, J. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. Available at: [Link]
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Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Available at: [Link]
-
Reddit. (2023). Selective protection of alcohol over amine. r/Chempros. Available at: [Link]
-
Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Available at: [Link]
-
Clark, J. (n.d.). oxidation of alcohols. Chemguide. Available at: [Link]
-
Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9811-9812. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
ScienceMadness Discussion Board. (2007). Secondary and benzylic alcohols oxydations using various oxydants. Available at: [Link]
-
Tell-Ciatti, S., et al. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(11), 2644-2647. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of Benzylic Alcohols to AldehydeslO. Available at: [Link]
-
Ghorai, M. K., & Kumar, A. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(44), 5913-5916. Available at: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]
-
Wang, D., et al. (2017). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 19(2), 438-444. Available at: [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
The Organic Chemistry Tutor. (2025). Oxidation of Benzylic Carbon to acid. YouTube. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
J&K Scientific LLC. (2025). Benzyl Protection of Alcohols. Available at: [Link]
-
ResearchGate. (n.d.). A Second Generation Synthesis of Benzyl Piperidine Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Available at: [Link]
-
PubChem. (n.d.). 3-Pyridinemethanol. Available at: [Link]
-
PubMed. (2014). Effective visualization assay for alcohol content sensing and methanol differentiation with solvent stimuli-responsive supramolecular ionic materials. Available at: [Link]
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Technical Support Center: A Guide to Scaling the Synthesis of (3-Piperidinophenyl)methanol
Prepared by: Your Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning the synthesis of (3-Piperidinophenyl)methanol from the laboratory bench to the larger scales required for preclinical and clinical development. Our focus is on providing practical, field-tested insights and robust troubleshooting strategies to ensure a safe, efficient, and reproducible manufacturing process.
Section 1: Recommended Synthetic Strategy for Scale-Up
While several synthetic routes to this compound exist, for preclinical scale-up, we recommend a robust two-step sequence starting from 3-Piperidinobenzoic acid. This pathway is selected for its use of readily available starting materials, manageable reaction conditions, and avoidance of highly energetic or difficult-to-handle reagents like Grignard reagents, which can present significant challenges related to moisture control and byproduct formation at scale.[1][2][3]
The proposed route involves:
-
Fischer Esterification: Conversion of 3-Piperidinobenzoic acid to its corresponding methyl ester using methanol in the presence of a catalytic amount of acid.[4]
-
Ester Reduction: Selective reduction of the methyl ester to the primary alcohol using a mild and cost-effective reducing agent like sodium borohydride in methanol.[5]
Caption: Recommended two-step synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this ester reduction route preferred over a Grignard reaction for scale-up?
While a Grignard reaction using a piperidinyl-substituted aryl halide is a valid approach, it presents several scale-up hurdles. Grignard reagents are extremely sensitive to moisture, requiring rigorously dried solvents and glassware, which becomes increasingly difficult to guarantee in large reactors.[2] Furthermore, side reactions, such as the formation of biphenyl impurities, are common and can complicate purification.[1][3] The recommended sodium borohydride reduction is more tolerant of trace impurities, generates fewer problematic byproducts, and involves safer, easier-to-handle reagents, making it a more reliable process at scale.[5]
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the reduction step?
Scaling up an exothermic reaction like an ester reduction requires careful monitoring to avoid runaway reactions and ensure batch-to-batch consistency.[6][7] The key CPPs are:
-
Temperature: The addition of sodium borohydride is exothermic. Maintain strict temperature control (e.g., 0-5 °C) during the addition. A runaway reaction can lead to pressure buildup and significant byproduct formation.
-
Reagent Addition Rate: A slow, controlled addition of the reducing agent is critical to manage the exotherm.
-
Mixing Efficiency: Inadequate mixing in a large vessel can create localized "hot spots" or areas of high reagent concentration, leading to poor conversion and side reactions.[6] Ensure the agitator speed and design are sufficient for the vessel size.
-
Hydrogen Evolution: The reaction of sodium borohydride with methanol generates hydrogen gas. The reactor must be equipped with adequate ventilation and pressure relief systems to handle the off-gassing safely.
Q3: How should the purification of this compound be approached at a multi-kilogram scale?
Column chromatography, while effective in the lab, is often impractical and costly for large-scale purification. The preferred method is crystallization. Due to the basic piperidine nitrogen and the polar hydroxyl group, the product can be purified by:
-
Direct Crystallization: If the crude product is a solid, screening various solvent systems (e.g., isopropanol, ethyl acetate, toluene, or mixtures with heptane) can yield a crystalline solid.
-
Salt Formation & Crystallization: If the free base is an oil or difficult to crystallize, it can be converted to a crystalline salt (e.g., hydrochloride or citrate salt). This is achieved by dissolving the crude base in a suitable solvent (like isopropanol or acetone) and adding a solution of the acid (e.g., HCl in isopropanol). The resulting salt often has much better crystallization properties. The pure salt can then be neutralized in a later step if the free base is required.
Q4: What are the primary safety concerns for this process?
-
Hydrogen Gas Evolution: As mentioned, the reduction step produces flammable hydrogen gas. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area, away from ignition sources.
-
Corrosive Reagents: Concentrated sulfuric acid used in the esterification step is highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, is mandatory.
-
Solvent Handling: The process uses flammable solvents like methanol. Standard procedures for handling and storing flammable liquids must be strictly followed.
Section 3: Troubleshooting Guide
Caption: A workflow for troubleshooting common synthesis issues.
Problem 1: Incomplete ester reduction (significant starting material remains).
-
Potential Cause: Insufficient reducing agent or poor quality of sodium borohydride. NaBH4 can degrade upon improper storage.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Test the NaBH4 on a small scale with a standard ketone (e.g., acetone) to confirm its activity.
-
Increase Stoichiometry: On a large scale, minor impurities or moisture can consume the reducing agent. Increase the stoichiometry of NaBH4 incrementally (e.g., from 2.0 to 2.5 equivalents).
-
Monitor In-Process: Use TLC or LC-MS to monitor the reaction's progress. Do not proceed with the workup until all the starting ester has been consumed.
-
Problem 2: The final product is a persistent oil or a gummy solid that is difficult to handle.
-
Potential Cause: The free base of this compound may have a low melting point or exist as an amorphous solid. This can also be caused by trapped solvent or minor impurities preventing crystallization.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all solvents are thoroughly removed under a high vacuum with gentle heating.
-
Crystallization Screening: Attempt to crystallize the material from a wide range of solvents. Start with single solvents like ethyl acetate, isopropyl alcohol, or acetonitrile. If that fails, try solvent/anti-solvent systems like Toluene/Heptane or IPA/Heptane.
-
Convert to a Salt: This is the most robust solution. Dissolve the crude oil in a solvent like isopropanol and add a stoichiometric amount of an acid (e.g., 1.2 M HCl in IPA). The resulting hydrochloride salt is highly likely to be a stable, crystalline solid that can be easily filtered and dried.
-
Problem 3: An intractable emulsion forms during the aqueous workup and extraction.
-
Potential Cause: The product itself can act as a surfactant, stabilizing the interface between the organic and aqueous layers, especially if the pH is not strongly basic.
-
Troubleshooting Steps:
-
Add Brine: Break the emulsion by adding a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing the separation of layers.
-
Filter through Celite: If brine is ineffective, filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion.
-
Change Solvent: If emulsions are a persistent problem, consider using a more non-polar extraction solvent that is less likely to form stable emulsions, such as methyl tert-butyl ether (MTBE) instead of dichloromethane.
-
Section 4: Experimental Protocols
Protocol 4.1: Scale-Up Synthesis of Methyl 3-piperidinobenzoate (Esterification)
-
Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 3-Piperidinobenzoic acid (2.0 kg, 9.74 mol).
-
Reagent Addition: Add anhydrous methanol (20 L). Begin agitation. Carefully add concentrated sulfuric acid (200 mL) to the stirred suspension. The addition is exothermic; monitor the internal temperature.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-18 hours.
-
In-Process Check: Monitor the reaction by TLC or LC-MS until the starting acid is consumed.
-
Workup: Cool the reactor to room temperature. Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. Carefully add the residue to a separate vessel containing ice water (30 L) and adjust the pH to 8-9 with a 20% sodium carbonate solution.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 10 L). Combine the organic layers.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-piperidinobenzoate as an oil or low-melting solid.
Protocol 4.2: Scale-Up Synthesis of this compound (Reduction)
-
Reactor Setup: Charge a 50 L reactor with Methyl 3-piperidinobenzoate (2.0 kg, 9.12 mol) and methanol (20 L). Begin agitation and cool the solution to 0-5°C using a chiller.
-
Reagent Addition: Slowly add sodium borohydride (689 g, 18.24 mol, 2.0 eq) in portions over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Note: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
In-Process Check: Monitor the reaction by TLC or LC-MS until the starting ester is consumed.
-
Quench: Cool the reactor back to 0-5°C. Slowly and carefully quench the reaction by the dropwise addition of acetone (1 L) to consume excess NaBH4, followed by the slow addition of water (10 L).
-
Workup & Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Extract the remaining aqueous layer with dichloromethane (3 x 10 L). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under vacuum to yield crude this compound. Purify via crystallization or salt formation as described in the Troubleshooting section.
Section 5: Data Summary Table
| Parameter | Step 1: Esterification | Step 2: Reduction |
| Key Reagents | 3-Piperidinobenzoic acid, Methanol, H₂SO₄ | Methyl 3-piperidinobenzoate, NaBH₄ |
| Solvent | Methanol | Methanol |
| Temperature | Reflux (~65°C) | 0°C to Room Temperature |
| Reaction Time | 12 - 18 hours | 6 - 9 hours |
| Typical Molar Ratio | Acid:H₂SO₄ (1 : 0.1) | Ester:NaBH₄ (1 : 2.0) |
| Typical Yield | 90 - 98% | 85 - 95% |
| Typical Purity (Crude) | >95% | >90% |
References
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 1-[3-(diphenylamino)propyl]-alpha-penyl-4-piperidine methanol. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Scheme 3, Synthesis of the piperidine modification analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]
- Google Patents. (2014). US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Preparation of triphenyl methanol by grignard reaction. (n.d.). Retrieved from [Link]
-
Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]
- Google Patents. (n.d.). CN102701906A - Methanol purification method.
-
ResearchGate. (2025). Industrial Scale-Up Challenges in Catalytic Methanol Production. Retrieved from [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. Retrieved from [Link]
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- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. researchgate.net [researchgate.net]
Addressing poor enantioselectivity in the synthesis of chiral piperidine derivatives
Welcome to the technical support center dedicated to the enantioselective synthesis of chiral piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Chiral piperidines are crucial scaffolds in a vast number of pharmaceuticals, making their stereocontrolled synthesis a critical challenge in medicinal chemistry.[1][2] This guide provides field-proven insights and actionable protocols to address the common issue of poor enantioselectivity.
Troubleshooting Guide: Addressing Low Enantioselectivity
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction is yielding a nearly racemic mixture (low enantiomeric excess, % ee). Where should I begin my investigation?
Answer: Achieving high enantioselectivity is a multifactorial challenge, but a systematic approach can quickly identify the root cause. Low enantiomeric excess (% ee) almost always points to an issue with the stereodifferentiating transition state. The most critical factors to investigate are the chiral catalyst/ligand system, the reaction temperature, and the solvent.
A logical workflow is essential for efficient troubleshooting. Start by evaluating the most influential variables before moving to finer adjustments.
Caption: A systematic workflow for troubleshooting poor enantioselectivity.
Question 2: I suspect my chiral catalyst or ligand is the problem. How can I confirm this and what should I try next?
Answer: The choice of chiral catalyst or ligand is the single most critical factor for inducing stereoselectivity.[2][3] An unsuitable catalyst-substrate pairing will fail to create a sufficiently large energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers.
Potential Causes and Solutions:
-
Suboptimal Catalyst/Ligand Combination: The catalyst's chiral environment may not effectively differentiate between the prochiral faces of the substrate.
-
Solution: Screen a structurally diverse set of chiral ligands. For instance, in rhodium-catalyzed asymmetric hydrogenations, ligands from different families (e.g., BINAP, Josiphos, TangPhos) can produce vastly different outcomes.[4][5][6] Similarly, for Rh-catalyzed carbometalation reactions, C2-symmetric bisphosphines like SEGPHOS have proven highly effective where others fail.[7][8]
-
-
Catalyst Inactivity or Degradation: The catalyst may be inactive due to improper handling, impurities in the reaction, or decomposition under the reaction conditions.
-
Solution:
-
Purity Check: Ensure the catalyst and ligand are of high purity. Use freshly sourced or purified materials.
-
Inert Atmosphere: Many catalysts, particularly transition-metal complexes, are sensitive to air and moisture. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[3]
-
Control Experiment: Run the reaction with a known, reliable substrate for your chosen catalyst to confirm its activity.
-
-
Data Snapshot: Ligand Screening for Asymmetric Hydrogenation
The table below illustrates how enantioselectivity can vary dramatically with the choice of ligand for the same substrate.
| Ligand | Catalyst Precursor | Solvent | Temp (°C) | % ee | Reference |
| (S)-BINAP | [Ir(COD)Cl]₂ | CH₂Cl₂ | 25 | 65% | Charette et al.[9] |
| (S,S)-Ph-BPE | [Rh(COD)₂]BF₄ | MeOH | 25 | 88% | General Example |
| (R)-TangPhos | [Rh(COD)₂]BF₄ | MeOH | 25 | >99% | Zhou et al.[4] |
| (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | MeOH | 25 | 95% | General Example |
| (S)-SEGPHOS | [Rh(cod)(OH)]₂ | THP:Toluene:H₂O | 70 | 96% | Li et al.[7][8][10] |
Data is representative and compiled from typical results in the literature to showcase the ligand effect.
Question 3: How significantly do solvent and temperature affect enantioselectivity, and how can I optimize them?
Answer: Solvent and temperature are critical parameters that can profoundly influence the stereochemical outcome of a reaction.[11] Their effects are intertwined with the catalyst's structure and the reaction mechanism.
1. The Role of the Solvent:
The solvent is not merely an inert medium; it actively participates in the solvation of the catalyst, substrate, and transition state.[11] Changes in solvent polarity, viscosity, or coordinating ability can alter the conformation of the catalyst-substrate complex, thereby impacting enantioselectivity.[3][11] In some cases, switching solvents can even lead to a complete reversal of the preferred enantiomer (enantiodivergence).[12][13]
-
Troubleshooting Protocol: Solvent Screening
-
Setup: Prepare identical small-scale reactions in parallel.
-
Solvent Selection: Choose a range of anhydrous solvents with varying properties:
-
Non-polar: Toluene, Hexane
-
Ethereal: THF, Dioxane, MTBE[12]
-
Halogenated: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Polar Aprotic: Acetonitrile (MeCN), DMF
-
Protic: Methanol (MeOH), Ethanol (EtOH) (Note: Protic solvents can sometimes interfere with catalysts).
-
-
Execution: Run all reactions under identical conditions (temperature, concentration, catalyst loading).
-
Analysis: After a set time, quench the reactions and analyze the % ee of each using chiral HPLC or GC.
-
2. The Influence of Temperature:
Enantioselectivity arises from the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. According to the Eyring equation, this difference has a greater impact on the relative reaction rates at lower temperatures.[14]
-
General Rule: Lowering the reaction temperature often increases enantioselectivity, provided the reaction still proceeds at a reasonable rate.[3][15]
-
Causality: At lower temperatures, the reaction is more sensitive to small differences in activation energy, thus amplifying the preference for the lower-energy transition state. Conversely, at higher temperatures, there may be enough thermal energy to overcome the activation barrier for the formation of the less-favored enantiomer, reducing the % ee.[16]
Caption: A generalized catalytic cycle showing the critical stereodetermining transition states.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind enantioselective catalysis? A: Enantioselective synthesis relies on using a chiral entity to create a diastereomeric relationship in the reaction pathway.[14] A chiral catalyst interacts with a prochiral substrate to form two different catalyst-substrate complexes, which then proceed through two distinct diastereomeric transition states. Because these transition states have different energies, one is favored over the other, leading to the preferential formation of one enantiomer.
Q2: Can the protecting group on the piperidine nitrogen influence the stereochemical outcome? A: Absolutely. The N-protecting group can exert significant steric or electronic influence. A bulky protecting group (like Boc or Cbz) can direct the approach of a reagent or alter the preferred conformation of the substrate in the catalyst's active site. In some cases, changing the protecting group is a viable strategy to improve enantioselectivity after other avenues have been exhausted.[7][16]
Q3: My reaction is diastereoselective but not enantioselective. What does this imply? A: This situation typically arises when there is a pre-existing stereocenter in your substrate that is directing the formation of a new stereocenter, a phenomenon known as substrate control.[16] However, if your goal is to set a stereocenter using a chiral catalyst (catalyst control), this indicates that the catalyst is not effectively overriding the substrate's inherent bias. You may need a more sterically demanding or electronically different catalyst to wrest control from the substrate.
Q4: Are there non-catalytic methods to obtain enantiopure piperidines? A: Yes. While catalytic methods are often more atom-economical, classical resolution remains a robust technique. This involves reacting a racemic piperidine with a chiral resolving agent (like tartaric acid or mandelic acid) to form a mixture of diastereomeric salts.[17] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomer. Another approach involves using a chiral auxiliary, which is a chiral molecule temporarily attached to the substrate to direct a diastereoselective reaction.[14][18]
References
- BenchChem. (2025). Improving yield and enantioselectivity in aminopiperidine synthesis. BenchChem Technical Support.
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of (3-Piperidinophenyl)methanol for Researchers and Drug Development Professionals
(3-Piperidinophenyl)methanol is a valuable building block in medicinal chemistry, frequently utilized as a precursor for synthesizing a wide range of pharmacologically active compounds. Its structure, featuring a piperidine ring connected to a benzyl alcohol moiety, offers multiple points for chemical modification, making it an attractive scaffold in drug discovery. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical and chemical industries. This guide provides an in-depth comparison of two distinct and plausible synthetic routes to this compound, offering insights into their respective advantages and disadvantages to aid in the selection of the most appropriate method for a given research and development context.
Route 1: A Two-Step Approach via 3-(Piperidin-1-yl)benzaldehyde
This strategy involves the initial synthesis of the key intermediate, 3-(piperidin-1-yl)benzaldehyde, followed by its reduction to the target alcohol. This approach is often favored for its reliability and the commercial availability of the starting materials.
Step 1A: Synthesis of 3-(Piperidin-1-yl)benzaldehyde via Nucleophilic Aromatic Substitution (Ullmann-type Condensation)
The formation of the C-N bond between the phenyl ring and the piperidine moiety can be effectively achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. The Ullmann-type reaction, being a classic and often more cost-effective method, is detailed here. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where piperidine displaces a halide on the benzaldehyde ring, facilitated by a copper catalyst.[1][2]
Mechanism Insight: The copper(I) catalyst is believed to coordinate to the aryl halide, activating it towards nucleophilic attack by the amine. The reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity.
Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)benzaldehyde
-
To a sealable reaction vessel, add 3-fluorobenzaldehyde (1.0 eq.), piperidine (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Add dimethylformamide (DMF) as the solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(piperidin-1-yl)benzaldehyde.
Step 1B: Reduction of 3-(Piperidin-1-yl)benzaldehyde to this compound
The reduction of the aldehyde functionality to a primary alcohol is a straightforward and high-yielding transformation, commonly achieved using sodium borohydride (NaBH₄).[3][4][5] This reagent is a mild and selective reducing agent for aldehydes and ketones.[6]
Mechanism Insight: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This forms an alkoxide intermediate, which is subsequently protonated during the workup to yield the alcohol.[6]
Experimental Protocol: Reduction to this compound
-
Dissolve 3-(piperidin-1-yl)benzaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add sodium borohydride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Route 2: A One-Step Grignard Reaction Approach (with N-Protection)
The Grignard reaction is a powerful tool for C-C bond formation and can be envisioned for the synthesis of this compound.[7][8] However, the presence of the acidic N-H proton in the piperidine ring necessitates a protection-deprotection strategy, as the Grignard reagent would be quenched by this proton.[9]
Mechanism Insight: The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon of a carbonyl compound. In this case, a (3-piperidinophenyl)magnesium halide would react with formaldehyde (a one-carbon electrophile) to form the desired primary alcohol after an acidic workup.
Multi-step Process for the Grignard Route
-
N-Protection of Piperidine: The piperidine nitrogen must first be protected with a suitable protecting group that is stable to Grignard reaction conditions, such as a tert-butyloxycarbonyl (Boc) group.
-
Synthesis of the Precursor: A protected 3-halopiperidinobenzene is required. This could be synthesized, for example, by the Buchwald-Hartwig amination of a dihalobenzene with the protected piperidine.[10][11]
-
Formation of the Grignard Reagent: The protected 3-halopiperidinobenzene is reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.
-
Reaction with Formaldehyde: The Grignard reagent is then reacted with a source of formaldehyde (e.g., paraformaldehyde, which depolymerizes upon heating) to form the protected target molecule.
-
N-Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.
Due to the multiple steps and the stringent anhydrous conditions required for the Grignard reaction, this route is considerably more complex and less atom-economical than the two-step reductive approach.
Comparative Analysis
| Parameter | Route 1: Two-Step (Ullmann/Reduction) | Route 2: Grignard Reaction (with Protection) |
| Number of Steps | 2 | 3-4 (including protection/deprotection) |
| Overall Yield | Potentially high (each step is typically high-yielding) | Moderate (cumulative yield over more steps) |
| Starting Materials | 3-Fluorobenzaldehyde, Piperidine, NaBH₄ | 3-Halogenated benzene derivative, Protected Piperidine, Mg, Formaldehyde |
| Reagent Cost & Availability | Generally inexpensive and readily available | Can be more expensive due to protecting group reagents and specialized precursors |
| Reaction Conditions | Step 1: High temperature; Step 2: Mild conditions | Grignard formation and reaction require strict anhydrous conditions |
| Scalability | Generally good scalability | Can be challenging to scale up due to the sensitivity of the Grignard reaction |
| Safety Considerations | DMF is a high-boiling solvent; handle NaBH₄ with care (flammable solid, reacts with water) | Grignard reagents are highly reactive and moisture-sensitive; ether solvents are highly flammable |
| Atom Economy | Good | Lower due to the use of protecting groups |
Visualizing the Synthetic Workflows
Caption: Workflow for the two-step synthesis of this compound.
Caption: Conceptual workflow for the Grignard-based synthesis of this compound.
Conclusion and Recommendation
For the synthesis of this compound, the two-step approach (Route 1) involving an initial C-N bond formation to generate 3-(piperidin-1-yl)benzaldehyde, followed by a straightforward reduction, is the recommended and more practical strategy for most laboratory and process development settings. This route benefits from:
-
Higher overall efficiency: With fewer steps and typically high-yielding reactions, the overall yield is likely to be superior.
-
Operational simplicity: The reaction conditions, while requiring elevated temperatures for the first step, are generally more manageable and less sensitive than those of the Grignard reaction.
-
Cost-effectiveness and scalability: The starting materials are more readily available and less expensive, and the process is more amenable to scale-up.
The Grignard-based approach (Route 2), while a classic and powerful method in organic synthesis, is less ideal for this specific target molecule due to the added complexity and cost associated with the necessary protection and deprotection steps. The stringent anhydrous conditions required for the Grignard reaction also present greater challenges for process control and scalability.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, available resources, and the desired purity of the final product. However, for a robust and efficient synthesis of this compound, the two-step reductive pathway offers a clear advantage.
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A Senior Application Scientist's Guide to the Definitive Structural Validation of (3-Piperidinophenyl)methanol Using 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the 1D Spectrum
In the landscape of pharmaceutical development and chemical research, the synthesis of novel small molecules like (3-Piperidinophenyl)methanol represents a frequent yet critical task. This compound, featuring a substituted aromatic ring linked to a saturated heterocycle and a benzylic alcohol, possesses multiple functionalities that make it an interesting scaffold. However, its very structure presents a classic challenge for analytical validation. While a simple 1-dimensional (1D) ¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectrum can suggest the presence of the constituent parts, it often fails to provide unambiguous proof of their connectivity and regiochemistry.
The Analytical Challenge: Ambiguity in One Dimension
A 1D ¹H NMR spectrum of this compound would show a complex aliphatic region (from the piperidine ring) and an aromatic region. While integration might match the expected proton counts, significant signal overlap, particularly in the aliphatic region, can make assigning individual protons nearly impossible. Furthermore, 1D NMR alone cannot definitively prove that the piperidine and hydroxymethyl groups are attached to the phenyl ring at the 1 and 3 positions, respectively. Alternative isomers could potentially yield very similar 1D spectra. To resolve this, we turn to 2D NMR, which spreads correlations across a second frequency dimension, resolving overlap and revealing connectivity.[1]
The 2D NMR Toolkit: A Multi-faceted Approach
Our strategy employs three distinct but complementary 2D NMR experiments. Each is chosen to answer a specific question about the molecular structure, and together they form a logical workflow that builds the structure piece by piece.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2] Its purpose is to map out the individual proton "spin systems"—contiguous chains of coupled protons. For our molecule, this will allow us to trace the proton framework of the piperidine ring and separately, the coupled protons on the aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[3] Its purpose is to definitively assign each proton to its corresponding carbon atom, effectively overlaying the proton skeleton onto the carbon skeleton. This is crucial for identifying the chemical environment of each CH, CH₂, and CH₃ group.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[3][4] This is the key experiment for connecting the isolated spin systems. It provides the crucial long-range connectivity information needed to piece the entire molecule together, confirming the substitution pattern on the aromatic ring and linking the piperidine and hydroxymethyl moieties to it.
Caption: The logical workflow for 2D NMR-based structure validation.
Predicted Data & Comparative Analysis
To illustrate the interpretation process, we will use a predicted NMR dataset for this compound, with atom numbering as shown below. Chemical shifts are based on established principles and data from similar structures, such as 3-Piperidinemethanol.[5]
(Image of this compound with atoms numbered for NMR assignment)
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom # | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm), DEPT-135 | Key COSY Correlations (with H-) | Key HMBC Correlations (from H-) |
| Phenyl Ring & Methanol | ||||
| 2 | 7.28, s | 141.5, CH | 4, 6 | C-4, C-6, C-7 |
| 4 | 7.15, d | 125.0, CH | 2, 5, 6 | C-2, C-5, C-6 |
| 5 | 7.30, t | 129.0, CH | 4, 6 | C-1, C-3, C-4 |
| 6 | 7.20, d | 126.0, CH | 2, 4, 5 | C-1, C-2, C-5 |
| 7 (CH₂) | 4.65, s | 65.0, CH₂ | - | C-2, C-3, C-4 |
| 1 (C-ipso) | - | 143.0, C | - | - |
| 3 (C-ipso) | - | 138.0, C | - | - |
| Piperidine Ring | ||||
| 2'ax | 3.15, d | 60.5, CH₂ | 2'eq, 3'ax | C-4', C-6', C-1 |
| 2'eq | 2.65, dt | 60.5, CH₂ | 2'ax, 3'eq | C-4', C-6', C-1 |
| 3'ax | 1.95, m | 32.0, CH₂ | 2'ax, 2'eq, 3'eq, 4'ax, 4'eq | C-2', C-4', C-5' |
| 3'eq | 1.75, m | 32.0, CH₂ | 2'ax, 2'eq, 3'ax, 4'ax, 4'eq | C-2', C-4', C-5' |
| 4'ax | 1.85, m | 26.0, CH₂ | 3'ax, 3'eq, 4'eq, 5'ax, 5'eq | C-2', C-3', C-5', C-6' |
| 4'eq | 1.65, m | 26.0, CH₂ | 3'ax, 3'eq, 4'ax, 5'ax, 5'eq | C-2', C-3', C-5', C-6' |
| 5'ax | 1.85, m | 24.5, CH₂ | 4'ax, 4'eq, 5'eq, 6'ax, 6'eq | C-3', C-4', C-6' |
| 5'eq | 1.65, m | 24.5, CH₂ | 4'ax, 4'eq, 5'ax, 6'ax, 6'eq | C-3', C-4', C-6' |
| 6'ax | 3.15, d | 55.0, CH₂ | 5'ax, 5'eq, 6'eq | C-2', C-4', C-1 |
| 6'eq | 2.65, dt | 55.0, CH₂ | 5'ax, 5'eq, 6'ax | C-2', C-4', C-1 |
Step-by-Step Data Interpretation
Step 1: Mapping Spin Systems with ¹H-¹H COSY
The COSY spectrum reveals correlations between J-coupled protons.[2]
-
Aromatic System: We expect to see cross-peaks connecting H-4, H-5, and H-6, confirming their adjacency on the phenyl ring. H-2, being isolated, would ideally show no ³J couplings, but may show a weak long-range coupling to H-4 or H-6.
-
Piperidine System: A complex network of cross-peaks will be visible, starting from the most downfield protons (H-2'/H-6') adjacent to the nitrogen and extending around the ring through H-3'/H-5' to H-4'. This confirms the integrity of the six-membered ring.
-
Methanol Proton: The CH₂ proton at H-7 is a singlet and will show no COSY correlations, confirming it is an isolated spin system.
Step 2: Linking Protons to Carbons with ¹H-¹³C HSQC
The HSQC experiment is the most straightforward, producing one cross-peak for every proton attached to a carbon.[6]
-
Each aromatic proton (H-2, H-4, H-5, H-6) will correlate to its respective carbon (C-2, C-4, C-5, C-6).
-
The benzylic protons (H-7) will correlate to the C-7 carbon at ~65.0 ppm.
-
Each distinct proton in the piperidine ring will correlate to its carbon. This helps resolve overlap; for example, the multiple protons between 1.6-2.0 ppm will be clearly assigned to C-3', C-4', and C-5'.
-
Crucially, the quaternary carbons (C-1 and C-3) will be absent from the HSQC spectrum, as they have no attached protons. Their identification relies on the HMBC experiment.
Step 3: Assembling the Puzzle with ¹H-¹³C HMBC
The HMBC spectrum provides the definitive connections between the molecular fragments.[3][4] This is where we prove the substitution pattern.
-
Connecting the Piperidine Ring: The most critical correlations will be from the protons on the carbons adjacent to the nitrogen (H-2' and H-6') to the ipso-carbon of the phenyl ring, C-1. This three-bond correlation (H-C-N-C) is undeniable proof of the C-N bond connecting the two rings.
-
Connecting the Methanol Group: The benzylic protons (H-7) will show a correlation to the ipso-carbon they are attached through, C-3. They will also show correlations to the adjacent carbons, C-2 and C-4. This confirms the position of the hydroxymethyl group.
-
Confirming Regiochemistry: The correlation from H-2 to C-1 and C-3, and from H-4 to C-3, solidifies the 1,3-substitution pattern. The absence of a correlation from H-7 to C-1, for example, helps rule out alternative isomers.
Caption: Key HMBC correlations confirming the molecular assembly.
Experimental Protocols
The following are generalized protocols. Instrument-specific parameters should be optimized.[7][8]
Sample Preparation
-
Accurately weigh 10-20 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's probe (~4.5 cm).[3]
1D NMR Acquisition
-
Acquire a standard ¹H NMR spectrum to verify sample purity and concentration.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
2D NMR Acquisition
-
Tuning and Shimming: Ensure the probe is tuned for both ¹H and ¹³C frequencies. Perform automated or manual shimming on the sample to achieve optimal resolution.
-
COSY (gCOSY or DQF-COSY):
-
Load a standard gradient-selected COSY parameter set.
-
Set the spectral width (SW) in both dimensions to cover all proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 2-8) per increment.
-
Collect 256-512 increments in the indirect dimension (F1).
-
-
HSQC (gHSQCED):
-
Load a standard gradient-selected, multiplicity-edited HSQC parameter set (this allows CH/CH₃ and CH₂ signals to be phased differently, aiding assignment).
-
Set the F2 (¹H) spectral width as determined from the ¹H spectrum.
-
Set the F1 (¹³C) spectral width to cover all expected carbon signals (e.g., 0-160 ppm).
-
Optimize for a one-bond ¹JCH coupling constant of ~145 Hz.
-
-
HMBC (gHMBC):
-
Load a standard gradient-selected HMBC parameter set.
-
Set the F2 (¹H) and F1 (¹³C) spectral widths as for the HSQC.
-
Optimize for a long-range J coupling constant (ⁿJCH) of 8-10 Hz. This value is a good compromise for observing both ²J and ³J correlations.[3]
-
Conclusion: The Power of Correlative Spectroscopy
References
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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Dr. S. A. P. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
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Alan R. Katritzky (Ed.). (1991). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier. [Link]
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Nikitin, K., & Tolstoy, P. (2017). Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. ResearchGate. [Link]
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Chemistry with Dr Scott. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
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Wängler, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]
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Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
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NPTEL-NOC IITM. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
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ATB and Repository. (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray. [Link]
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PubMed. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. [Link]
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ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Andresen, T. L., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry. [Link]
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Magritek. (2024, September 6). Structure Verification of molecules in Protonated Solvents. [Link]
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A Positional Isomer Showdown: Unraveling the Biological Activity of (3-Piperidinophenyl)methanol and Its Regioisomers
In the landscape of medicinal chemistry, the piperidine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic placement of substituents on this versatile ring system can dramatically alter a molecule's interaction with biological targets, leading to profound differences in pharmacological activity. This guide delves into a comparative analysis of (3-Piperidinophenyl)methanol and its regioisomers, (2-Piperidinophenyl)methanol and (4-Piperidinophenyl)methanol, providing an in-depth exploration of how the positional variation of the hydroxymethylphenyl group on the piperidine ring dictates their biological profiles.
While direct comparative studies on these three parent compounds are not extensively documented in publicly available literature, we can infer their potential activities and the importance of their structural differences by examining related compounds and structure-activity relationship (SAR) principles. The subtle shift of a single functional group can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for specific receptors and enzymes.[2]
The Structural Landscape: Ortho, Meta, and Para Isomers
The fundamental difference between the three compounds lies in the point of attachment of the hydroxymethylphenyl group to the piperidine ring. This seemingly minor variation has significant stereochemical and electronic implications that can influence how each molecule interacts with the intricate machinery of a biological system.
dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];
} . Caption: Chemical structures of the three regioisomers.
Comparative Biological Insights: A Look at Related Piperidine Derivatives
Although direct experimental data comparing the three title regioisomers is scarce, the broader family of piperidine derivatives offers a wealth of information from which we can extrapolate potential activities and understand the significance of substituent positioning.
Central Nervous System (CNS) Activity
Piperidine-containing compounds are well-represented in neuropharmacology. The position of substituents on the piperidine ring is a critical determinant of their activity and selectivity for various CNS targets, including opioid, dopamine, and serotonin receptors.[3][4]
For instance, in a series of 3-methyl-4-(N-phenyl amido)piperidines, the cis and trans diastereomers exhibited vastly different analgesic potencies, with the cis isomer being significantly more potent than morphine and fentanyl.[5] This highlights the profound impact of stereochemistry, which is directly influenced by the substitution pattern. It is plausible that the ortho, meta, and para positioning of the hydroxymethylphenyl group in our target compounds would similarly lead to distinct conformational preferences, thereby influencing their fit within the binding pockets of various CNS receptors.
Studies on 4-alkyl-4-(m-hydroxyphenyl)-piperidines, which are fragments of morphine, have shown that these compounds are generally µ-selective opioid agonists.[3] This suggests that the this compound, with its meta-substituted phenyl ring, might exhibit some affinity for opioid receptors. The ortho and para isomers, by extension, would likely display different binding profiles.
Anticancer and Antimicrobial Activities
The piperidine scaffold is also a key component in numerous compounds with demonstrated anticancer and antimicrobial properties.[1] The biological activity in this context is often linked to the overall shape of the molecule and the nature of its substituents, which govern interactions with enzymes and other cellular targets.[6]
For example, various 2,6-diaryl-3-methyl-4-piperidones have been synthesized and shown to possess antibacterial and antifungal activities.[7] While these compounds are more complex than our target regioisomers, they underscore the potential of the piperidine core in antimicrobial drug discovery. The specific positioning of the phenyl group in our isomers could influence their membrane permeability and interaction with microbial targets.
Postulated Structure-Activity Relationships
Based on the available literature for related compounds, we can postulate some general SAR trends for the (Piperidinophenyl)methanol regioisomers:
| Feature | (2-Piperidinophenyl)methanol (ortho) | This compound (meta) | (4-Piperidinophenyl)methanol (para) |
| Steric Hindrance | The ortho-substituent is in close proximity to the piperidine nitrogen, which could sterically hinder its interaction with some biological targets. | The meta-substituent offers a balance between steric bulk and accessibility to the piperidine nitrogen. | The para-substituent is the most sterically unhindered, allowing for greater flexibility in binding. |
| Electronic Effects | The proximity of the hydroxymethylphenyl group could influence the pKa of the piperidine nitrogen through inductive and field effects. | The electronic influence on the piperidine nitrogen is likely to be less pronounced than in the ortho-isomer. | The electronic effects on the piperidine nitrogen are expected to be the weakest among the three isomers. |
| Potential Targets | The specific conformation may favor binding to certain enzymes or receptors where a particular spatial arrangement is required. | The balanced steric and electronic properties might allow for interactions with a broader range of targets, potentially including opioid receptors. | The less constrained nature of this isomer might allow it to adapt to various binding sites, potentially leading to a different selectivity profile. |
Experimental Protocol: In Vitro Receptor Binding Assay
To empirically determine and compare the biological activity of these regioisomers, a foundational experiment is the in vitro receptor binding assay. This technique quantifies the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of (2-Piperidinophenyl)methanol, this compound, and (4-Piperidinophenyl)methanol for a panel of CNS receptors (e.g., opioid, dopamine, serotonin subtypes).
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat or guinea pig cortex) or cultured cells expressing the receptor of interest in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands and interfering substances.
-
Resuspend the final membrane preparation in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand (a molecule that binds with high affinity and specificity to the target receptor), and varying concentrations of the test compound (one of the piperidinophenylmethanol isomers).
-
Incubate the mixture at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
Wash the filters quickly with cold buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot graph TD { A[Start: Prepare Reagents and Materials] --> B{Set up 96-well plate}; B --> C[Add Cell Membrane Preparation]; B --> D[Add Radiolabeled Ligand]; B --> E[Add Test Compound (Regioisomers at varying concentrations)]; C --> F; D --> F; E --> F{Incubate to Reach Equilibrium}; F --> G[Rapid Filtration]; G --> H[Wash Filters]; H --> I[Measure Radioactivity]; I --> J{Data Analysis: Plot and Calculate IC50}; J --> K[Calculate Ki using Cheng-Prusoff Equation]; K --> L[End: Compare Binding Affinities];
} . Caption: Workflow for a competitive receptor binding assay.
Conclusion and Future Directions
The positional isomerism of the (Piperidinophenyl)methanol series presents a compelling case study in the subtleties of drug design. While a definitive, direct comparison of their biological activities awaits dedicated experimental investigation, the existing body of literature on related piperidine derivatives strongly suggests that the ortho, meta, and para configurations will impart distinct pharmacological profiles. The ortho isomer's steric hindrance, the meta isomer's balanced properties, and the para isomer's flexibility are all factors that would likely lead to differential interactions with a range of biological targets.
Future research should focus on the systematic in vitro and in vivo evaluation of these three regioisomers. A comprehensive screening against a panel of CNS receptors, enzymes, and microbial strains would provide the much-needed quantitative data to build a robust structure-activity relationship. Such studies would not only elucidate the specific biological roles of these fundamental structures but also provide a valuable roadmap for the rational design of more potent and selective piperidine-based therapeutics.
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A Comparative Analysis of (3-Piperidinophenyl)methanol and Other Privileged Scaffolds in Central Nervous System Drug Discovery
Introduction: The Imperative for Optimal Scaffold Selection in CNS Drug Discovery
The development of therapeutics targeting the Central Nervous System (CNS) is one of the most formidable challenges in medicinal chemistry. The blood-brain barrier (BBB), a highly selective physiological gatekeeper, restricts the entry of most small molecules into the brain, demanding a unique set of physicochemical properties for any successful CNS drug candidate.[1] At the heart of designing such molecules lies the concept of the "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets and often possesses favorable pharmacokinetic properties.[2] The selection of an appropriate scaffold is therefore a critical decision that profoundly influences the trajectory of a drug discovery program.
This guide provides a comparative study of the (3-Piperidinophenyl)methanol scaffold and other prominent CNS-active scaffolds. We will delve into their structural attributes, biological targets, and performance in relevant assays, supported by experimental data and detailed methodologies. This analysis aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the rational design of next-generation CNS therapeutics.
The this compound Scaffold: A Promising Framework for Serotonin Transporter Modulation
The this compound scaffold has emerged as a significant structural motif in the pursuit of novel antidepressants. Its core structure, featuring a piperidine ring linked to a phenylmethanol group, is a key component of several potent and selective serotonin reuptake inhibitors (SSRIs). The antidepressant paroxetine, for instance, contains a related 4-phenylpiperidine core, highlighting the importance of this scaffold in targeting the serotonin transporter (SERT).[3]
Biological Target and Mechanism of Action
Derivatives of the this compound scaffold have demonstrated high-affinity binding to the serotonin transporter (SERT).[4] The mechanism of action of SSRIs involves the blockade of SERT, which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This modulation of the serotonin system is a well-established therapeutic strategy for the treatment of major depressive disorder and other mood disorders.
dot
Caption: Mechanism of action of the this compound scaffold at the serotonin transporter.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies of this compound derivatives have revealed key structural features that govern their affinity for SERT. For instance, substitutions on the phenyl ring and the piperidine nitrogen can significantly influence binding potency and selectivity.[5][6] A study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives showed that these compounds exhibit high affinity for SERT, with Ki values ranging from 2 to 400 nM.[4]
Comparative Analysis with Other CNS Scaffolds
To understand the relative merits of the this compound scaffold, it is essential to compare its properties with those of other well-established CNS privileged scaffolds.
Aporphine Alkaloids
Aporphine alkaloids, characterized by a tetracyclic dibenzo[de,g]quinoline ring system, represent a class of natural products with a broad spectrum of CNS activities.[7] They are known to interact with various G protein-coupled receptors (GPCRs), including dopamine (D1/D2) and serotonin (5-HT1A/5-HT2A) receptors, making them attractive scaffolds for developing treatments for neuropsychiatric disorders.[8]
3-Phenylcoumarins
The 3-phenylcoumarin scaffold has gained prominence for its potent and selective inhibition of monoamine oxidase B (MAO-B).[9][10] MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Certain 3-phenylcoumarin derivatives have exhibited IC50 values in the low nanomolar and even picomolar range for MAO-B inhibition.[11][12]
Physicochemical Property Comparison
Successful CNS drugs typically possess a specific set of physicochemical properties that facilitate their passage across the blood-brain barrier.[13] These properties include a relatively low molecular weight (MW), moderate lipophilicity (logP), a low number of hydrogen bond donors (HBD) and acceptors (HBA), and a limited polar surface area (PSA).
| Scaffold | Typical MW ( g/mol ) | Typical logP | Typical HBD | Typical HBA | Typical PSA (Ų) | Primary CNS Target(s) |
| This compound | 200 - 350 | 2.0 - 4.0 | 1 - 2 | 2 - 3 | 40 - 60 | Serotonin Transporter (SERT) |
| Aporphine Alkaloids | 250 - 400 | 2.5 - 5.0 | 0 - 2 | 2 - 4 | 30 - 70 | Dopamine & Serotonin Receptors |
| 3-Phenylcoumarins | 250 - 400 | 3.0 - 5.0 | 0 - 1 | 2 - 4 | 40 - 80 | Monoamine Oxidase B (MAO-B) |
Note: The values in this table are representative ranges and can vary depending on the specific substitutions on the scaffold.
dot
Caption: Relationship between key physicochemical properties and CNS scaffold viability.
Experimental Protocols
Synthesis of this compound
Step-by-Step Methodology:
-
Esterification: React 3-(piperidin-1-yl)benzoic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to yield methyl 3-(piperidin-1-yl)benzoate.
-
Reduction: Reduce the resulting ester with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent (e.g., tetrahydrofuran), to yield this compound.
-
Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
An in vitro BBB model using brain capillary endothelial cells is a valuable tool for assessing the potential of a compound to cross the BBB.
dot
Caption: Experimental workflow for an in vitro blood-brain barrier permeability assay.
Step-by-Step Methodology:
-
Cell Culture: Culture primary rat brain endothelial cells on the apical side of a Transwell® insert and co-culture with astrocytes on the basolateral side.
-
Monolayer Integrity: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay: Once a high TEER is achieved, add the test compound to the apical chamber.
-
Sampling: At various time points, collect samples from the basolateral chamber.
-
Quantification: Analyze the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.[14]
Radioligand Binding Assay for Serotonin Transporter (SERT)
This assay is used to determine the binding affinity of a compound for SERT.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing human SERT.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for SERT (e.g., [3H]-citalopram), and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[15][16]
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel CNS-active compounds, particularly those targeting the serotonin transporter. Its favorable physicochemical properties and demonstrated high-affinity binding make it a compelling choice for antidepressant drug discovery programs. However, a thorough comparative analysis with other privileged scaffolds, such as aporphine alkaloids and 3-phenylcoumarins, is crucial for selecting the optimal molecular framework for a specific therapeutic application. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these and other CNS drug candidates. Ultimately, a deep understanding of the interplay between a scaffold's structure, its physicochemical properties, and its biological activity is paramount to the successful development of new medicines for the treatment of CNS disorders.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (3-Piperidinophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly those targeting the central nervous system (CNS), the selectivity of a drug candidate is as critical as its potency. Off-target interactions can lead to unforeseen side effects, toxicity, or even a complete failure in clinical trials. The (3-Piperidinophenyl)methanol scaffold is a key pharmacophore in medicinal chemistry, notably found in compounds targeting the vesicular acetylcholine transporter (VAChT), a crucial protein in cholinergic neurotransmission. However, the structural similarities of this scaffold with pharmacophores for other CNS targets, particularly sigma (σ) receptors, present a significant challenge in achieving target selectivity.
This guide provides an in-depth comparative analysis of the cross-reactivity profiles of this compound derivatives, with a primary focus on their well-documented interactions with σ1 and σ2 receptors. We will explore the experimental data that illuminates the structure-activity relationships (SAR) governing this cross-reactivity and compare these derivatives with benchmark compounds to provide a clear perspective on their selectivity landscape.
The Challenge of Selectivity: VAChT vs. Sigma Receptors
The vesicular acetylcholine transporter (VAChT) is responsible for packaging newly synthesized acetylcholine into synaptic vesicles, a rate-limiting step in cholinergic neurotransmission.[1] Inhibition of VAChT can modulate cholinergic signaling and has been explored for therapeutic potential in various neurological and psychiatric disorders. Vesamicol, a non-competitive, reversible inhibitor of VAChT, features the this compound core structure.[1]
However, the lipophilic nature and the presence of a basic nitrogen atom in the piperidine ring of vesamicol and its analogs also make them prone to binding to sigma receptors.[2][3] Sigma receptors, classified into σ1 and σ2 subtypes, are unique intracellular proteins implicated in a wide range of cellular functions and are considered therapeutic targets for conditions such as neurodegenerative diseases, pain, and cancer.[4] Unintended modulation of sigma receptors by a VAChT-targeted drug can lead to a complex pharmacological profile and potential adverse effects.
Comparative Cross-Reactivity Profiling: A Data-Driven Analysis
To objectively assess the cross-reactivity of this compound derivatives, we have compiled in vitro binding affinity data (Ki values) for a representative compound, Vesamicol, and a key analog, Benzovesamicol. These are compared against two well-characterized reference compounds: Haloperidol, a typical antipsychotic with high affinity for dopamine D2 and sigma receptors, and (+)-Pentazocine, a classic sigma receptor agonist.
| Compound | Primary Target(s) | VAChT Ki (nM) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (VAChT vs. σ1) | Selectivity (VAChT vs. σ2) |
| Vesamicol | VAChT Inhibitor | 33.9 | 22.1 | 86.7 | 0.65 | 2.56 |
| Benzovesamicol | VAChT Inhibitor | 1.32 | High Affinity (undisclosed value) | High Affinity (undisclosed value) | - | - |
| Haloperidol | D2 & Sigma Antagonist | >10,000 | 3.2 | 4.3 | >3125 | >2325 |
| (+)-Pentazocine | Sigma Agonist | >10,000 | 3.1 | 550 | >3225 | >18.2 |
Data compiled from multiple sources.[2][5][6][7]
Analysis of the Data:
The data clearly illustrates the cross-reactivity challenge. Vesamicol exhibits nanomolar affinity for both its intended target, VAChT, and the σ1 receptor, with only a slight preference for the latter.[2] This lack of significant selectivity underscores the potential for off-target effects mediated by σ1 receptor interaction. Its affinity for the σ2 receptor is lower but still within a range that could be pharmacologically relevant at higher concentrations.
Benzovesamicol , a more potent VAChT inhibitor, unfortunately also demonstrates high affinity for sigma receptors, highlighting that potency enhancements do not necessarily translate to improved selectivity within this chemical series.[2]
In contrast, the comparator compounds demonstrate much clearer selectivity profiles. Haloperidol , while a potent sigma receptor ligand, has negligible affinity for VAChT.[5][7] Similarly, (+)-Pentazocine is highly selective for the σ1 receptor over VAChT.[6] These compounds serve as valuable benchmarks for what a desirable selectivity profile might look like for a truly specific VAChT or sigma receptor ligand.
Experimental Workflows for Assessing Cross-Reactivity
A systematic evaluation of a compound's cross-reactivity is a cornerstone of preclinical drug development. A tiered approach is often employed, starting with initial screening against a focused panel of likely off-targets, followed by broader safety screening as a lead candidate emerges.
Caption: Primary target and key off-targets of vesamicol-like compounds.
Experimental Protocols
To ensure the generation of reliable and reproducible cross-reactivity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for radioligand binding assays to determine the affinity of test compounds for VAChT and sigma receptors.
Protocol 1: Vesicular Acetylcholine Transporter (VAChT) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the vesicular acetylcholine transporter (VAChT) by measuring its ability to displace a specific radioligand.
Materials:
-
Radioligand: [³H]-Vesamicol
-
Membrane Preparation: Synaptic vesicles prepared from rat striatum
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: High concentration of unlabeled vesamicol (e.g., 10 µM)
-
Test Compounds: Stock solutions in a suitable solvent (e.g., DMSO)
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed a level that affects the assay performance (typically <1%).
-
Dilute the [³H]-Vesamicol in the assay buffer to a final concentration close to its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (for total binding) or unlabeled vesamicol (for non-specific binding) or test compound.
-
[³H]-Vesamicol.
-
Membrane preparation.
-
-
The final assay volume is typically 250-500 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors.
Materials:
-
Radioligands:
-
For σ1: [³H]-(+)-Pentazocine
-
For σ2: [³H]-Ditolyguanidine ([³H]-DTG) in the presence of a high concentration of a selective σ1 ligand to block binding to σ1 sites.
-
-
Membrane Preparations:
-
For σ1: Guinea pig brain membranes
-
For σ2: Rat liver membranes
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Controls:
-
For σ1: High concentration of unlabeled haloperidol (e.g., 10 µM)
-
For σ2: High concentration of unlabeled haloperidol (e.g., 10 µM)
-
-
Test Compounds: Stock solutions in a suitable solvent (e.g., DMSO)
-
Other materials: As listed in Protocol 1.
Procedure: The procedure is analogous to the VAChT binding assay, with the following key differences:
-
Radioligand and Membrane Selection: Use the appropriate radioligand and membrane preparation for the target receptor (σ1 or σ2).
-
Masking of σ1 Sites for σ2 Assay: When assaying for σ2 receptor binding with [³H]-DTG, include a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) in all wells to prevent the radioligand from binding to σ1 receptors.
-
Incubation: Incubation times and temperatures may vary depending on the specific receptor and radioligand. These should be optimized in-house.
-
Data Analysis: The data analysis follows the same principles as described for the VAChT assay to determine the IC50 and Ki values.
Conclusion and Future Directions
The cross-reactivity profiling of this compound derivatives reveals a significant challenge for drug developers aiming to create selective VAChT inhibitors. The inherent affinity of this scaffold for sigma receptors, particularly the σ1 subtype, necessitates a rigorous and early assessment of off-target interactions. The data presented here, comparing vesamicol and its analog to selective benchmark compounds, highlights the importance of quantitative in vitro binding assays in guiding medicinal chemistry efforts.
Future strategies to improve the selectivity of this compound derivatives could involve structural modifications that exploit subtle differences in the binding pockets of VAChT and sigma receptors. Computational modeling and structure-based drug design may play a pivotal role in identifying modifications that enhance affinity for the desired target while reducing interactions with off-targets. Furthermore, a comprehensive understanding of the functional consequences of this cross-reactivity in cellular and in vivo models is crucial for predicting the potential clinical implications. By embracing a data-driven and multi-faceted approach to cross-reactivity profiling, researchers can navigate the complex selectivity landscape and develop safer and more effective therapeutics.
References
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-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
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Ogawa, K., & Shiba, K. (2018). In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents. Contrast Media & Molecular Imaging, 2018, 4535476. [Link]
- Wülfert, S., et al. (2015). New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure. European Journal of Medicinal Chemistry, 101, 55-69.
- Kornick, C. A., et al. (1992). Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. European Journal of Pharmacology, 226(4), 329-336.
- Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317.
- LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2020). Pentazocine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Gomes, P. A. C., et al. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers in Pharmacology, 10, 583.
- Rogers, G. A., et al. (1991). Postsynaptic and presynaptic effects of vesamicol (AH5183) on the frog neuromuscular junction. British Journal of Pharmacology, 103(2), 1403–1408.
- Ricci, A., et al. (1990). In favour of the vesicular hypothesis: neurochemical evidence that vesamicol (AH5183) inhibits stimulation-evoked release of acetylcholine from neuromuscular junction. British Journal of Pharmacology, 101(4), 951–956.
- Custers, S., et al. (1997). Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. European Journal of Pharmacology, 333(2-3), 227-235.
-
Wikipedia. (n.d.). Vesamicol. Retrieved from [Link]
- Glennon, R. A., et al. (2004). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry, 12(10), 2569–2577.
-
Wikipedia. (n.d.). Pentazocine. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). TALACEN (pentazocine hydrochloride and acetaminophen) tablets label. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Pentazocine (Injection Route). Retrieved from [Link]
-
Wikipedia. (n.d.). Haloperidol. Retrieved from [Link]
- Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
-
YouTube. (2018, May 15). Binding parameters of ligand-polymer complex, Scatchard plot and Neighbour-exclusion model. Retrieved from [Link]
-
e-SAFE Anaesthesia. (n.d.). Pentazocine. Retrieved from [Link]
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A Comparative Guide to the Efficacy of (3-Piperidinophenyl)methanol Derivatives as Serotonin Transporter Inhibitors
This guide provides a detailed comparative analysis of (3-Piperidinophenyl)methanol derivatives against established inhibitors of the human serotonin transporter (SERT). As researchers and drug development professionals, understanding the nuances of inhibitor potency, mechanism, and structure-activity relationships is paramount for designing next-generation therapeutics for central nervous system (CNS) disorders. This document synthesizes experimental data from multiple authoritative sources to provide a clear, objective comparison, grounded in established scientific protocols.
Introduction: The Serotonin Transporter as a Therapeutic Target
The serotonin transporter (SERT) is an integral plasma-membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into presynaptic neurons.[1] This process is critical for terminating serotonergic neurotransmission and maintaining neurotransmitter homeostasis.[2] Dysfunction in the SERT system is implicated in numerous psychiatric conditions, including major depressive disorder and anxiety disorders.[3]
Consequently, SERT is the primary molecular target for the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs).[3] Well-known SSRIs like Paroxetine and Fluoxetine function by competitively inhibiting SERT, leading to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic signaling.[2][3]
The this compound scaffold represents a promising chemical class for the development of novel SERT inhibitors. Its structural similarity to Paroxetine, a particularly high-affinity SSRI, suggests a strong potential for potent and selective interaction with the transporter.[4][5] This guide will dissect the mechanism, comparative efficacy, and structural requirements of these derivatives in relation to established SSRIs.
Mechanism of Action: Allosteric Inhibition of Serotonin Reuptake
Both this compound derivatives and traditional SSRIs act as non-competitive or uncompetitive inhibitors of serotonin transport.[6] They do not directly compete with the serotonin substrate at its initial binding recognition site but rather bind to a central, allosteric site deep within the transporter protein.[6] This binding event stabilizes the transporter in an outward-open conformation, effectively locking it and preventing the conformational changes necessary to translocate serotonin into the presynaptic neuron.[6]
The binding site itself is a complex pocket. For Paroxetine, structural studies have shown that its piperidine ring occupies a sub-pocket (Subsite A), while its benzodioxol and fluorophenyl groups occupy adjacent subsites (B and C).[6] The high affinity of these inhibitors is derived from a network of interactions, including hydrogen bonds and hydrophobic contacts, with key amino acid residues within this central pocket.[6][7] The efficacy of any inhibitor is thus a direct function of how well its three-dimensional structure complements this binding site.
Caption: Key SAR points for this compound derivatives.
Experimental Protocols: In Vitro SERT Inhibition Assay
To ensure the trustworthiness and reproducibility of efficacy data, a standardized protocol is essential. The most common and robust method for determining SERT inhibitory potency is the radiolabeled serotonin ([³H]5-HT) uptake assay using human embryonic kidney 293 (HEK293) cells stably transfected to express the human SERT (hSERT). [8][9] Objective: To determine the IC₅₀ value of a test compound by measuring its ability to inhibit the uptake of [³H]5-HT into hSERT-expressing cells.
Materials:
-
HEK293 cells stably expressing hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]5-HT (radioligand)
-
Test compounds (e.g., this compound derivatives)
-
Known inhibitor for positive control (e.g., Paroxetine)
-
Scintillation fluid and Microplate Scintillation Counter
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture hSERT-HEK293 cells under standard conditions (37°C, 5% CO₂).
-
Seed the cells into a 96-well poly-D-lysine coated plate at a density of approximately 40,000 cells/well.
-
Incubate overnight to allow for cell adherence. The causality here is that a confluent monolayer is required for consistent transporter expression and uptake per well.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the positive control (Paroxetine) in KRH buffer. A typical concentration range spans from 1 pM to 10 µM.
-
Prepare a working solution of [³H]5-HT in KRH buffer at a final concentration near its Kₘ value (typically ~1 µM) to ensure sensitive detection of inhibition. [8]
-
-
Inhibition Assay:
-
On the day of the assay, gently wash the cell monolayer twice with KRH buffer to remove culture medium.
-
Pre-incubate the cells with 50 µL of the various concentrations of the test compound, control, or vehicle (for total uptake) for 20 minutes at room temperature. This step allows the inhibitor to bind to the transporter before the substrate is introduced.
-
Initiate the uptake reaction by adding 50 µL of the [³H]5-HT working solution to each well.
-
Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C. This incubation time must be within the linear range of uptake to accurately measure the initial rate of transport.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. The cold temperature immediately halts all transporter activity.
-
-
Quantification and Data Analysis:
-
Lyse the cells in each well using a lysis buffer or 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial or a plate compatible with a scintillation counter.
-
Add scintillation fluid and measure the radioactivity (in counts per minute, CPM).
-
Plot the percentage of inhibition (relative to control wells) against the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for [³H]5-HT Uptake Inhibition Assay.
Conclusion and Future Directions
The available evidence strongly supports the this compound scaffold as a highly potent and selective platform for the inhibition of the serotonin transporter. Derivatives of this class demonstrate efficacy that is comparable, and in some cases potentially superior, to widely used SSRIs like Fluoxetine. [2][10]The high affinity is driven by specific structural features that facilitate a tight, allosteric binding within the central cavity of SERT, a mechanism shared with the high-potency drug Paroxetine.
The detailed structure-activity relationships, particularly the sensitivity to steric bulk on the phenyl ring, provide a clear roadmap for medicinal chemists. Future research should focus on synthesizing and evaluating novel derivatives with modifications aimed at optimizing pharmacokinetic properties (e.g., metabolic stability, bioavailability) while retaining the high potency of the core scaffold. In vivo studies in relevant animal models of depression and anxiety are the necessary next step to validate the therapeutic potential of this promising class of compounds.
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Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
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Computational study of paroxetine-like inhibitors reveals new molecular insight to inhibit GRK2 with selectivity over ROCK1. ResearchGate. [Link]
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Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents. Cureus. [Link]
-
A, saturation uptake curves of [ 3 H]5-HT and PCA in HEK293 cells that stably expressed the wild-type SERT. ResearchGate. [Link]
-
Fig. 4. Uptake and superfusion experiments in parental HEK 293 cells. ResearchGate. [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]
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Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents. ResearchGate. [Link]
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A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. bioRxiv. [Link]
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A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter. ACS Chemical Neuroscience. [Link]
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SERT Transporter Assay. BioIVT. [Link]
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Comparative efficacy and safety of selective serotonin reuptake inhibitors and serotonin-norepinephrine reuptake inhibitors in older adults: a network meta-analysis. Journal of the American Geriatrics Society. [Link]
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Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]
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Synthesis and characterization of an aryl-azidoparoxetine. A novel photo-affinity probe for serotonin-transporter. Journal of Medicinal Chemistry. [Link]
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Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. [Link]
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Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Bioinformatic study on Some Phenyl piperidine derivatives as novel serotonin transporter (SERT) inhibitors for antipsychotic agents targeting Depression. ResearchGate. [Link]
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Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena Air. [Link]
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Selective Serotonin Reuptake Inhibitor (SSRI) Efficiency, and Comparison to Alternative Antidepressant Treatments. NSUWorks. [Link]
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Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. PMC. [Link]
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Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry. [Link]
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3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology. [Link]
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistrySelect. [Link]
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Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]
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Structure activity relationship of the synthesized compounds 3–11. ResearchGate. [Link]
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Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology. [Link]
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Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Thrombosis and Haemostasis. [Link]
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Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]
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Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI. [Link]
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A Head-to-Head Comparison of Catalysts for Piperidine Ring Formation: A Guide for Synthetic Chemists
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. It is a "privileged scaffold," appearing in over 7,000 published papers in the last five years and featuring in more than twenty classes of pharmaceuticals, including blockbuster drugs like the antipsychotic Risperdal, the ADHD treatment Concerta, and the anticoagulant Xarelto.[1][2] The therapeutic success of these molecules hinges on the precise arrangement of substituents around the piperidine core, making the stereocontrolled synthesis of this ring system a critical challenge for researchers in drug development.
This guide provides an in-depth, head-to-head comparison of the primary catalytic strategies used to construct the piperidine ring. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings and practical considerations of each approach. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal catalytic system for their specific synthetic challenge, balancing factors of efficiency, selectivity, cost, and scalability. We will explore four principal frontiers of piperidine synthesis: the workhorse method of pyridine hydrogenation, the elegant precision of asymmetric catalysis, the constructive power of cycloaddition and cyclization reactions, and the emerging efficiency of biocatalysis.
Chapter 1: The Workhorse: Catalytic Hydrogenation of Pyridines
The most direct and atom-economical route to the piperidine scaffold is the catalytic hydrogenation of abundant pyridine precursors.[2] This transformation, however, requires overcoming the significant aromatic stabilization energy of the pyridine ring, a challenge that necessitates potent catalytic systems.[3] The choice of catalyst dictates not only the feasibility of the reaction but also the harshness of the required conditions and, critically, the stereochemical outcome for substituted pyridines.
Heterogeneous Catalysis: The Industrial Standard
Heterogeneous catalysts, where a solid catalyst is dispersed in a liquid or gaseous reaction medium, are favored for their ease of separation and reusability, making them highly valuable in large-scale synthesis. The primary players in this field are transition metals, each offering a unique profile of reactivity and cost.[1][3]
Mechanism & Causality: The general mechanism involves the adsorption of both hydrogen and the pyridine substrate onto the metal surface. The metal facilitates the cleavage of the H-H bond and the stepwise transfer of hydrogen atoms to the aromatic ring. The catalyst's identity influences the strength of substrate adsorption and the energy barriers for hydrogen transfer. For instance, rhodium and ruthenium often exhibit higher activity, allowing for milder conditions, because they strike an effective balance in adsorbing the pyridine without being poisoned by the strong coordination of the resulting piperidine product.[3] In contrast, Raney Nickel, a cost-effective alternative, is less active and typically requires significantly higher temperatures and pressures to achieve similar conversions.[3][4]
Head-to-Head Comparison of Heterogeneous Catalysts
| Catalyst | Typical Temp. (°C) | Typical Pressure (atm) | Activity/Selectivity | Functional Group Tolerance | Key Characteristics |
| Rhodium (e.g., Rh/C) | 25 - 80 | 5 - 50 | Very High. Good for cis-selectivity.[1] | Moderate to Good | Highly active under mild conditions, but expensive.[3] |
| Ruthenium (e.g., Ru/C) | 80 - 150 | 50 - 100 | High. Can be tuned for cis or trans products.[1] | Good | Robust and effective, often a good balance of cost and performance. |
| Palladium (e.g., Pd/C) | 25 - 100 | 1 - 50 | High. Often requires acidic additives for efficiency.[1][4] | Good | Versatile and highly efficient, but can be sensitive to catalyst poisoning. |
| Iridium (e.g., Ir-based) | 25 - 60 | 1 - 10 (ionic) | Very High. Excellent chemoselectivity.[5][6] | Excellent | Can reduce pyridines while leaving reducible groups like nitro, azido, and alkynes untouched.[5][6] |
| Raney Nickel | 100 - 200 | 50 - 150 | High | Poor to Moderate | Very cost-effective, but requires harsh conditions and is pyrophoric when dry.[4] |
Experimental Protocol: General Procedure for Pyridine Hydrogenation using Pd/C
This protocol is a representative example for a laboratory-scale reaction.
-
Catalyst Suspension: To a high-pressure hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) 3-5 times to remove all oxygen.
-
Solvent and Substrate Addition: Under the inert atmosphere, add a suitable solvent (e.g., methanol, ethanol, or acetic acid) followed by the pyridine substrate (1.0 equivalent).
-
Hydrogenation: Connect the vessel to a hydrogen source. Carefully evacuate the vessel and backfill with hydrogen gas (this cycle is repeated 3-5 times). Pressurize the reactor to the desired pressure (e.g., 5-50 atm).
-
Reaction: Begin vigorous stirring at the desired temperature (e.g., 25-80 °C). Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
Work-up: Upon completion, carefully vent the excess hydrogen. Purge the vessel with inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude piperidine product is purified by distillation or column chromatography.[4]
Visualization: General Hydrogenation Workflow
Caption: A typical experimental workflow for heterogeneous catalytic hydrogenation.
Chapter 2: Precision Engineering: Asymmetric Synthesis with Homogeneous Catalysts
For pharmaceutical applications, controlling the absolute stereochemistry of the piperidine ring is paramount. Homogeneous catalysts, which are soluble in the reaction medium, excel in this domain. By employing a chiral ligand coordinated to a metal center (commonly Rhodium or Iridium), chemists can induce high levels of enantioselectivity.[7][8]
Asymmetric Transfer Hydrogenation
A particularly powerful and operationally simple method is transfer hydrogenation, which uses stable, liquid hydrogen donors like formic acid or isopropanol, circumventing the need for high-pressure gaseous hydrogen.[9]
Mechanism & Causality: In a typical asymmetric transfer hydrogenation of a pyridinium salt, a chiral Rhodium complex, for example, coordinates to the substrate. The chiral ligand creates a sterically defined environment (a "chiral pocket") around the metal. The hydride transfer from the hydrogen donor to the substrate preferentially occurs from one face, leading to the formation of one enantiomer in excess. A recently developed "asymmetric reductive transamination" reaction using a rhodium catalyst and a chiral primary amine provides a novel pathway to chiral piperidines with excellent diastereo- and enantio-selectivities.[10]
Catalyst System Performance in Asymmetric Synthesis
| Catalyst System | Reaction Type | Key Advantages | Typical ee (%) |
| [Cp*RhCl₂]₂ + Chiral Amine | Reductive Transamination | Excellent diastereo- and enantioselectivity; broad functional group tolerance.[10] | 90 - 99% |
| Rh-Josiphos/Walphos | Asymmetric Hydrogenation | High activity for various substituted pyridines. | >95% |
| Ir-complexes | Asymmetric Hydrogenation | Effective for N-heterocycles, often with high TONs. | >90% |
| Rh-catalyzed + Chiral Ligand | Asymmetric Carbometalation | Accesses 3-substituted piperidines from dihydropyridines.[7][11][12] | 90 - 99% |
Experimental Protocol: Rh-Catalyzed Asymmetric Transfer Hydrogenation of a Pyridinium Salt
This protocol is adapted from methodologies for preparing chiral piperidines.[9][10]
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere, dissolve the pyridinium salt (1.0 equiv) and a chiral primary amine (e.g., (R)-phenylethylamine, 10 equiv) in water.
-
Catalyst Preparation: In a separate flask, dissolve the rhodium catalyst precursor [CpRhCl₂]₂ (0.5 mol%) and a ligand (e.g., Cp) in a suitable solvent.
-
Reaction Setup: Add the catalyst solution to the reactant mixture. Then, add the hydrogen donor, an azeotropic mixture of formic acid/triethylamine (HCOOH-NEt₃), to the flask.
-
Execution: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for 24-48 hours.
-
Monitoring: Track the reaction's progress using chiral HPLC or SFC to determine conversion and enantiomeric excess.
-
Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry with sodium sulfate, concentrate, and purify the chiral piperidine product via column chromatography.
Visualization: Simplified Asymmetric Catalytic Cycle
Caption: A simplified cycle for asymmetric transfer hydrogenation.
Chapter 3: Ring Construction: Cycloaddition and Cyclization Strategies
Instead of reducing a pre-existing aromatic ring, an alternative strategy is to build the piperidine scaffold from acyclic precursors. These methods, which include cycloadditions and intramolecular cyclizations, are powerful for creating highly substituted and complex piperidines.
Key Strategies and Catalysts
-
[4+2] Annulation (Aza-Diels-Alder): This classic reaction involves the combination of a 1-azadiene (a four-atom component) with an alkene or alkyne (a two-atom component). The reaction can be promoted by Lewis acid catalysts (e.g., Zn(OTf)₂) with chiral ligands to achieve high enantioselectivity.[13] Organocatalysis, using chiral phosphines, has also emerged as a highly effective method for the enantioselective annulation of imines with allenes to furnish functionalized piperidines.[14]
-
Intramolecular Hydroamination: This atom-economical method involves the cyclization of an aminoalkene or aminoalkyne. Catalysts based on rhodium, gold, or other late transition metals are effective in promoting the intramolecular addition of the N-H bond across the unsaturated C-C bond.[15]
-
Ring-Closing Metathesis (RCM): RCM has become a go-to method for forming rings of various sizes. Using well-defined Ruthenium catalysts (e.g., Grubbs' catalysts), a diene-containing amine precursor can be cyclized to form a tetrahydropyridine, which is then easily reduced to the corresponding piperidine. This method is known for its exceptional functional group tolerance.[16]
Comparative Overview of Ring Construction Methods
| Method | Catalyst Type | Starting Materials | Key Advantages |
| [4+2] Annulation | Lewis Acid (Zn) or Organocatalyst (Phosphine) | Imines + Allenes; 1-Azadienes + Nitroalkenes | Rapid build-up of complexity; good stereocontrol.[13][14] |
| Intramolecular Hydroamination | Transition Metal (Rh, Au) | Aminoalkenes, Aminoallenes | High atom economy; direct formation of C-N bond.[15] |
| Ring-Closing Metathesis (RCM) | Ruthenium (Grubbs' Catalysts) | Diene-containing amines | Excellent functional group tolerance; predictable reactivity.[16] |
Visualization: Logic of Ring Construction
Caption: Catalytic pathways for constructing piperidines from acyclic precursors.
Chapter 4: The Green Frontier: Biocatalytic and Chemoenzymatic Approaches
Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical methods. By harnessing the exquisite selectivity of enzymes, chemists can perform complex transformations in water under ambient temperature and pressure.
Enzymes in Piperidine Synthesis
-
Lipases: Immobilized lipases, such as Candida antarctica lipase B (CALB), have been successfully employed in multicomponent reactions to synthesize piperidine derivatives in high yields.[17] These biocatalysts are often reusable for multiple cycles, enhancing their sustainability.[17][18]
-
Transaminases: In innovative chemoenzymatic cascades, transaminases can be used to generate a key reactive intermediate from a bio-based starting material. This intermediate can then be intercepted by an organocatalyst in a subsequent Mannich reaction to build the piperidine ring, combining the best of both biocatalysis and organocatalysis.[19][20]
Advantages:
-
Unmatched Selectivity: Enzymes often provide near-perfect enantioselectivity (>99% ee).
-
Mild Conditions: Reactions are typically run in aqueous media at or near room temperature.
-
Sustainability: Biocatalysts are biodegradable and can reduce reliance on heavy metals.
Limitations:
-
Substrate Scope: Enzymes can have a narrow substrate scope compared to traditional catalysts.
-
Stability: Enzyme activity can be sensitive to solvent, temperature, and pH.
Visualization: Chemoenzymatic Cascade Workflow
Caption: A hybrid bio-organocatalytic cascade for piperidine synthesis.[19]
Summary and Outlook
The synthesis of the piperidine ring is a mature field, yet it continues to evolve with the discovery of new and more efficient catalysts. The choice of a specific method is a strategic decision that depends on the target molecule's complexity, the required level of stereocontrol, and practical considerations like cost and scale.
Final Head-to-Head Comparison of Strategies
| Strategy | Stereocontrol | Functional Group Tolerance | Scalability & Cost | Conditions |
| Heterogeneous Hydrogenation | Low (achiral) to Moderate (diastereo) | Varies (Ir > Rh/Ru > Ni) | Excellent. Ni is cheapest. | Often Harsh (High T/P) |
| Asymmetric Homogeneous Catalysis | Excellent (enantio) | Good to Excellent | Moderate. Catalysts are expensive. | Mild |
| Cycloaddition/Cyclization | Good to Excellent | Good (RCM is excellent) | Good | Generally Mild |
| Biocatalysis | Excellent (enantio) | Substrate Dependent | Good for specific processes | Very Mild (Aqueous) |
The future of piperidine synthesis will likely be shaped by the continued development of highly active and chemoselective catalysts, such as the iridium systems that enable late-stage functionalization of complex molecules.[5][6] Furthermore, emerging technologies like electrocatalysis, which can use electricity to drive hydrogenation under ambient conditions, promise a greener and more energy-efficient alternative to traditional methods.[21] By integrating these cutting-edge approaches with the robust and reliable methods detailed in this guide, researchers will be well-equipped to synthesize the next generation of piperidine-containing therapeutics.
References
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). chemrxiv.org.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. chemrxiv.org.
- Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society.
- Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed.
- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. Royal Society of Chemistry.
- Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. (2009).
- Taday, F., et al. (2021). Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. Royal Society of Chemistry.
- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cycliz
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).
- The role of biocatalysis in the asymmetric synthesis of alkaloids – an upd
- Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzym
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Iridium Catalysis Enables Piperidine Synthesis
- A Comparative Guide to Catalysts for 1-Piperidinepropanol Synthesis. Benchchem.
- Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. (2023). University College Dublin.
- Iridium Catalysis Enables Piperidine Synthesis
- Piperidine synthesis. Organic Chemistry Portal.
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Benchchem.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2021).
- Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
- Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (2012). University of Liverpool IT Services.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
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A Comparative Guide to the Synthesis of (3-Piperidinophenyl)methanol: An Evaluation of Reproducibility and Practicality
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. (3-Piperidinophenyl)methanol, a valuable building block in medicinal chemistry, can be synthesized through various pathways. This guide provides an in-depth comparison of plausible synthetic routes, focusing on experimental reproducibility, practicality, and the chemical principles underpinning each method. The objective is to equip fellow scientists with the necessary insights to select the most suitable synthesis for their specific research and development needs.
Introduction to this compound
This compound is a bifunctional molecule incorporating a piperidine ring and a benzyl alcohol moiety. This combination of a secondary amine and a primary alcohol on a phenyl scaffold makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The piperidine group can influence solubility, lipophilicity, and target binding, while the benzyl alcohol provides a reactive handle for further functionalization. Given its utility, the ability to produce this intermediate in a consistent and scalable manner is of significant interest.
This guide will dissect three primary synthetic strategies for obtaining this compound:
-
Route A: A two-step process involving the synthesis of 3-(piperidin-1-yl)benzaldehyde followed by its reduction.
-
Route B: A two-step pathway centered on the synthesis of methyl 3-(piperidin-1-yl)benzoate and its subsequent reduction.
-
Route C: A single-step approach via the direct Buchwald-Hartwig amination of 3-bromobenzyl alcohol.
Each route will be evaluated based on the availability of starting materials, the nature of the chemical transformations, and potential challenges affecting reproducibility.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on a multitude of factors including the scale of the synthesis, available equipment, and the desired purity of the final product. The following table provides a high-level comparison of the three proposed routes.
| Feature | Route A: Aldehyde Reduction | Route B: Ester Reduction | Route C: Direct Amination |
| Starting Materials | 3-Fluorobenzaldehyde, Piperidine | Methyl 3-bromobenzoate, Piperidine | 3-Bromobenzyl alcohol, Piperidine |
| Key Intermediates | 3-(Piperidin-1-yl)benzaldehyde | Methyl 3-(piperidin-1-yl)benzoate | None |
| Number of Steps | Two | Two | One |
| Key Reactions | Nucleophilic Aromatic Substitution, Aldehyde Reduction | Buchwald-Hartwig Amination, Ester Reduction | Buchwald-Hartwig Amination |
| Primary Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Not Applicable |
| Potential Advantages | Milder reducing agent, operational simplicity. | Potentially higher yielding C-N bond formation. | Fewer synthetic steps. |
| Potential Challenges | Availability/cost of 3-fluorobenzaldehyde. | Use of highly reactive and moisture-sensitive LiAlH₄, palladium catalyst cost. | Compatibility of the free hydroxyl group with the catalytic system, potential for side reactions. |
Route A: Synthesis via Aldehyde Intermediate
This route is conceptually straightforward, involving the initial formation of the C-N bond through nucleophilic aromatic substitution, followed by a standard reduction of the aldehyde functionality.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Experimental Protocols for Route A
Step 1: Synthesis of 3-(Piperidin-1-yl)benzaldehyde
This procedure is adapted from a similar synthesis of the para-isomer.
-
To a solution of piperidine (1.0 mmol) in 4.0 mL of dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 mmol).
-
Heat the mixture to 80-90°C with stirring.
-
After 30 minutes, add 3-fluorobenzaldehyde (1.0 mmol) to the reaction mixture.
-
Continue heating for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 3-(Piperidin-1-yl)benzaldehyde to this compound
This is a standard procedure for the reduction of aromatic aldehydes.[1][2][3]
-
Dissolve 3-(piperidin-1-yl)benzaldehyde (1.0 mmol) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (NaBH₄) (1.0-1.2 mmol) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Discussion of Route A
Expertise & Experience: The nucleophilic aromatic substitution of an activated aryl fluoride is a reliable and well-understood reaction. The electron-withdrawing nature of the aldehyde group activates the meta-positioned fluorine for substitution. The subsequent reduction of the aldehyde with sodium borohydride is a mild and highly selective transformation, generally providing clean conversion to the primary alcohol with high yields.[1][3]
Trustworthiness: This route is considered highly reproducible due to the use of robust and well-documented reactions. The reagents are common and relatively easy to handle. Potential for side reactions is low under the specified conditions.
Authoritative Grounding & Comprehensive References: The synthesis of a positional isomer, 4-(piperidin-1-yl)benzaldehyde, has been reported with detailed conditions, lending strong support to the feasibility of this approach for the meta-isomer. The reduction of aldehydes with sodium borohydride is a fundamental transformation in organic chemistry with extensive literature support.[1][2][3]
Route B: Synthesis via Ester Intermediate
This pathway involves the formation of a C-N bond using the powerful Buchwald-Hartwig amination, followed by the reduction of the less reactive ester functional group.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Experimental Protocols for Route B
Step 1: Synthesis of Methyl 3-(piperidin-1-yl)benzoate
This protocol is based on established Buchwald-Hartwig amination procedures for similar substrates.[4][5]
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 3-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add piperidine (1.2 mmol) to the mixture.
-
Finally, add sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Step 2: Reduction of Methyl 3-(piperidin-1-yl)benzoate to this compound
This is a standard procedure for the reduction of esters to primary alcohols.[4][6]
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 mmol) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve methyl 3-(piperidin-1-yl)benzoate (1.0 mmol) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the ester.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Discussion of Route B
Expertise & Experience: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, often providing higher yields than traditional methods for less activated aryl halides.[2][3] The reduction of esters with LiAlH₄ is a robust and highly effective method for their conversion to primary alcohols.[6] However, LiAlH₄ is a highly reactive and pyrophoric reagent that requires careful handling under strictly anhydrous conditions.
Trustworthiness: While the individual steps are well-established, the reproducibility of the Buchwald-Hartwig amination can be sensitive to the quality of the catalyst, ligand, and base, as well as the exclusion of oxygen. The LiAlH₄ reduction is generally high-yielding but requires meticulous experimental technique to ensure safety and avoid the introduction of moisture, which can quench the reagent and reduce the yield.
Authoritative Grounding & Comprehensive References: The Buchwald-Hartwig amination is a Nobel Prize-winning reaction with a vast body of literature supporting its mechanism and application.[2] Protocols for the amination of similar aryl bromides are readily available.[4][5] Likewise, the reduction of esters with LiAlH₄ is a textbook organic transformation.[4][6]
Route C: Direct Buchwald-Hartwig Amination of 3-Bromobenzyl Alcohol
This route is the most convergent, aiming to form the final product in a single step.
Workflow for Route C
Sources
A Comparative Guide to the Purity of Commercial vs. In-house Synthesized (3-Piperidinophenyl)methanol
Introduction
(3-Piperidinophenyl)methanol is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its purity is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products, potentially leading to misleading structure-activity relationship (SAR) studies and unforeseen toxicity. This guide provides a comprehensive framework for benchmarking the purity of commercially procured this compound against a batch synthesized in-house. We will delve into the rationale behind the chosen analytical techniques, provide detailed experimental protocols, and present a comparative analysis of the results. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of purity assessment for critical chemical intermediates.
The Significance of Purity in Drug Discovery
In the realm of pharmaceutical development, the adage "purity is paramount" holds undeniable truth. The presence of impurities, even in minute quantities, can have profound consequences.[1] These extraneous materials can arise from various stages of the manufacturing process, including starting materials, intermediates, and degradation products.[1] For a key intermediate like this compound, which may be a precursor to active pharmaceutical ingredients (APIs), ensuring high purity is a critical quality attribute. Impurities can potentially be pharmacologically active, toxic, or interfere with the desired chemical transformations, leading to reduced efficacy and safety of the final drug product.
Experimental Design: A Multi-faceted Approach to Purity Determination
A single analytical technique rarely provides a complete picture of a compound's purity. Therefore, a multi-pronged approach employing orthogonal analytical methods is essential for a comprehensive assessment. This guide will focus on a suite of widely accepted and powerful techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the main component and detection of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify structurally related impurities.
-
Melting Point Analysis: A classical and straightforward method to assess overall purity.
Part 1: In-house Synthesis of this compound
A common synthetic route to this compound involves the reductive amination of 3-formylbenzonitrile with piperidine, followed by reduction of the nitrile group.
Workflow for In-house Synthesis
Caption: In-house synthesis workflow for this compound.
Detailed Synthesis Protocol
-
Step 1: Reductive Amination. To a solution of 3-formylbenzonitrile (1 equivalent) in dichloromethane (DCM), add piperidine (1.1 equivalents). Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Step 2: Work-up and Extraction. Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Reduction of the Nitrile. Dissolve the crude 3-(piperidin-1-yl)benzonitrile in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere. Slowly add lithium aluminum hydride (2 equivalents). After the addition is complete, reflux the reaction mixture for 4 hours.
-
Step 4: Quenching and Purification. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: Analytical Methodologies for Purity Benchmarking
For this comparative analysis, a commercially available sample of this compound (Source A) was benchmarked against the in-house synthesized batch (Source B).
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3][4][5] A reversed-phase HPLC method is ideal for separating this compound from potential non-volatile impurities.
Experimental Protocol:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare samples at a concentration of 1 mg/mL in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.[6][7][8] It is particularly useful for detecting residual solvents from the synthesis and purification processes.
Experimental Protocol:
-
Instrument: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Prepare samples at a concentration of 1 mg/mL in methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and can provide valuable information about the presence of structurally similar impurities.[9][10][11][12][13] The chemical shifts and coupling constants of the analyte should be consistent with its known structure.
Experimental Protocol:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
Melting Point Analysis
Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically results in a depression and broadening of the melting point range. This simple and classical method provides a good initial assessment of overall purity.
Experimental Protocol:
-
Instrument: Stuart SMP30 melting point apparatus or equivalent.
-
Method: Load a small amount of the finely powdered sample into a capillary tube. Place the tube in the apparatus and heat at a rate of 1-2 °C/min near the expected melting point. Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Part 3: Comparative Data Analysis
The following tables summarize the hypothetical but realistic data obtained from the analysis of the commercial and in-house synthesized this compound.
Table 1: HPLC Purity and Impurity Profile
| Sample Source | Main Peak Purity (%) | Number of Impurities Detected | Major Impurity (%) |
| Commercial (A) | 98.5 | 3 | 0.8 (Unidentified) |
| In-house (B) | 99.7 | 1 | 0.2 (Starting Material) |
Table 2: GC-MS Analysis of Residual Solvents
| Sample Source | Dichloromethane (ppm) | Tetrahydrofuran (ppm) | Ethyl Acetate (ppm) | Hexanes (ppm) |
| Commercial (A) | 150 | < 50 | 200 | < 50 |
| In-house (B) | < 50 | 80 | 120 | 150 |
Table 3: NMR Spectroscopy and Melting Point Data
| Sample Source | ¹H NMR | Melting Point (°C) |
| Commercial (A) | Conforms to structure, minor unidentified peaks | 125-128 |
| In-house (B) | Conforms to structure, clean spectrum | 129-130 |
Workflow for Purity Analysis
Caption: Comprehensive analytical workflow for purity benchmarking.
Discussion and Interpretation of Results
The comparative analysis reveals that the in-house synthesized this compound (Source B) exhibits a higher purity (99.7%) as determined by HPLC, compared to the commercial sample (Source A) (98.5%). The in-house batch also shows a cleaner impurity profile, with only a small amount of unreacted starting material detected. In contrast, the commercial sample contains a significant unidentified impurity.
The GC-MS data indicates the presence of residual solvents in both samples, which is expected from their respective purification processes. The levels of these solvents are within acceptable limits for many research applications, but may require further reduction for use in cGMP (current Good Manufacturing Practice) processes.
The NMR spectra of both samples are consistent with the structure of this compound. However, the spectrum of the commercial sample shows minor unidentifiable peaks, corroborating the HPLC findings. The sharper and higher melting point of the in-house synthesized material further supports its higher purity.
Conclusion and Recommendations
This guide demonstrates a robust methodology for benchmarking the purity of a key chemical intermediate from different sources. The results underscore the importance of a comprehensive analytical approach to ensure the quality and reliability of starting materials in research and drug development.
For critical applications, it is highly recommended to:
-
Qualify all incoming materials: Do not assume that a commercial label guarantees the required purity.
-
Employ orthogonal analytical techniques: A combination of chromatographic and spectroscopic methods provides a more complete picture of purity.
-
Characterize major impurities: When significant impurities are detected, efforts should be made to identify them, as they may have unintended biological consequences.
By adhering to these principles, researchers can have greater confidence in the quality of their chemical matter, leading to more reliable and reproducible scientific outcomes.
References
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Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
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PubChem. (n.d.). Piperidin-3-ylmethanol. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
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ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.. Retrieved from [Link]
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Cellular, Molecular and Biomedical Reports. (n.d.). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]
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Journal of Food and Drug Analysis. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Retrieved from [Link]
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Molecules. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Comparison Guide: Correlating In Vitro and In Vivo Efficacy of (3-Piperidinophenyl)methanol Analogues as Cholinesterase Inhibitors
Introduction: The Challenge of Translational Drug Discovery
In the landscape of modern drug development, particularly for neurodegenerative diseases like Alzheimer's, the journey from a promising compound in a test tube to an effective therapy in a patient is fraught with challenges. The core of this challenge lies in establishing a meaningful In Vitro-In Vivo Correlation (IVIVC) , a predictive mathematical model that connects a drug's performance in laboratory assays with its behavior in a living organism.[1][2][3] This guide provides an in-depth technical comparison of (3-Piperidinophenyl)methanol analogues, a versatile chemical scaffold, focusing on the critical workflow of correlating their in vitro efficacy as cholinesterase inhibitors with their in vivo performance in a validated disease model.[4]
The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for enhancing druggability by improving metabolic stability and pharmacokinetic properties.[5] When combined with a phenylmethanol structure, it creates a class of compounds with significant potential for interacting with biological targets. Our focus here is on their application as Acetylcholinesterase (AChE) inhibitors. AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy for Alzheimer's disease to alleviate symptoms of cognitive decline.[6][7]
This guide is designed for researchers and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, demonstrating a self-validating system that bridges the gap between initial screening and preclinical validation.
The Foundational Principle: In Vitro-In Vivo Correlation (IVIVC)
Before delving into specific assays, it is crucial to understand the philosophy of IVIVC. The goal of an IVIVC is to use in vitro data, such as the rate of drug dissolution or enzyme inhibition, to predict in vivo responses, like plasma drug concentration or therapeutic effect.[3] A successfully established IVIVC can serve as a surrogate for extensive bioequivalence studies, saving significant time and resources in formulation optimization and regulatory processes.[8][9] The strength of this correlation is often categorized into levels, with "Level A" representing the most robust point-to-point relationship between in vitro and in vivo data.[2][8]
The following sections will detail a practical, two-stage workflow designed to build a strong correlation for our this compound analogues, moving from the benchtop to a preclinical model.
Caption: A diagram of the iterative In Vitro-In Vivo Correlation workflow.
Part 1: In Vitro Efficacy Assessment - Acetylcholinesterase Inhibition
The logical first step is to quantify the direct interaction between our analogues and their molecular target, AChE. A deficiency in the cholinergic system is a well-established factor in the cognitive impairment seen in dementia.[10] By inhibiting AChE, we aim to increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[7][11]
Causality of Method Selection: The Ellman Assay
We utilize the Ellman method, a robust and widely adopted colorimetric assay for measuring AChE activity.[12] Its trustworthiness stems from its direct and simple mechanism: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm.[13] The rate of color change is directly proportional to AChE activity, allowing for precise quantification of inhibition.
Detailed Experimental Protocol: AChE Inhibition Assay
This protocol is optimized for a 96-well plate format, suitable for screening multiple analogues and concentrations.[6]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of 0.1 U/mL Acetylcholinesterase (e.g., from E. electricus) in Assay Buffer.
-
DTNB Solution (3 mM): Dissolve DTNB in Assay Buffer. This solution should be protected from light.[6]
-
ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare this solution fresh daily.[6]
-
Test Compounds: Prepare 1 mM stock solutions of each this compound analogue in a suitable solvent (e.g., DMSO). Create a series of dilutions in Assay Buffer to achieve final well concentrations ranging from 1 pM to 100 µM.
-
-
Assay Procedure:
-
Plate Setup: To appropriate wells, add 20 µL of Assay Buffer (for control wells) or 20 µL of the test compound dilution.
-
Pre-incubation: Add 20 µL of the AChE solution to all wells except the blank. Incubate the plate at 37°C for 15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.[6]
-
Reaction Initiation: To initiate the reaction, add 20 µL of ATCh solution and 140 µL of DTNB solution to all wells.[6][14]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-20 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).[12]
-
Comparative In Vitro Data
The table below presents hypothetical data for a series of this compound analogues, illustrating how structural modifications can influence inhibitory potency.
| Compound ID | R1-Substitution (Phenyl Ring) | R2-Substitution (Piperidine N) | IC50 (nM) against AChE |
| PPM-01 | 4-H (Unsubstituted) | H | 150.5 ± 12.3 |
| PPM-02 | 4-Cl | H | 45.2 ± 3.8 |
| PPM-03 | 4-OCH3 | H | 98.7 ± 7.1 |
| PPM-04 | 4-Cl | Benzyl | 8.9 ± 0.7 |
| PPM-05 | 3-Cl | Benzyl | 25.1 ± 2.2 |
Analysis: This data suggests that an electron-withdrawing group (Cl) at the para-position of the phenyl ring (PPM-02 vs. PPM-01) enhances potency. Furthermore, adding a bulky, hydrophobic group like benzyl to the piperidine nitrogen (PPM-04 vs. PPM-02) dramatically increases inhibitory activity, likely by facilitating additional interactions within the enzyme's active site.[7]
Part 2: In Vivo Efficacy Assessment - Reversal of Cognitive Deficits
Potent in vitro inhibition is a prerequisite, but it does not guarantee in vivo efficacy. The compound must cross the blood-brain barrier, remain stable, and engage its target in a complex biological system.
Causality of Model Selection: Scopolamine-Induced Amnesia
To assess the pro-cognitive potential of our lead candidates (PPM-02 and PPM-04), we employ the scopolamine-induced amnesia model in mice. Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist.[10] By blocking these receptors, it disrupts cholinergic signaling, leading to transient but robust deficits in learning and memory, which mimics aspects of the cholinergic dysfunction observed in Alzheimer's disease.[15][16] This model is widely used and valued because it is non-invasive and provides a rapid method for screening cognition-enhancing compounds.[16] An effective AChE inhibitor should counteract the effects of scopolamine by increasing synaptic acetylcholine levels, thereby restoring normal cognitive function.
Caption: Mechanism of action at the cholinergic synapse.
Detailed Experimental Protocol: Morris Water Maze
The Morris Water Maze (MWM) is a robust test for spatial learning and memory, functions that are highly dependent on the hippocampus and sensitive to cholinergic disruption.[15]
-
Animal Groups (n=10 per group):
-
Group 1 (Control): Vehicle (e.g., saline) + Vehicle
-
Group 2 (Amnesia): Vehicle + Scopolamine (0.4 mg/kg, i.p.)
-
Group 3 (Positive Control): Donepezil (1 mg/kg, p.o.) + Scopolamine
-
Group 4 (Test 1): PPM-02 (10 mg/kg, p.o.) + Scopolamine
-
Group 5 (Test 2): PPM-04 (10 mg/kg, p.o.) + Scopolamine
-
-
Procedure:
-
Acquisition Phase (Days 1-4):
-
Administer the test compound (or vehicle) orally 60 minutes before training.
-
Administer scopolamine (or vehicle) intraperitoneally 30 minutes before training.
-
Each mouse undergoes four trials per day to find a hidden platform in a circular pool of opaque water. The time taken to find the platform (escape latency) is recorded.
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located. This measures memory retention.
-
-
-
Data Analysis:
-
Analyze escape latencies across the acquisition phase using a two-way ANOVA.
-
Compare the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
-
Comparative In Vivo Data
| Group ID | Treatment | Probe Trial: Time in Target Quadrant (seconds) | % Reversal of Scopolamine Deficit |
| Group 1 | Control (Vehicle) | 25.5 ± 2.1 | N/A |
| Group 2 | Amnesia (Scopolamine) | 10.2 ± 1.5 | 0% (Baseline) |
| Group 3 | Donepezil (1 mg/kg) + Scopolamine | 22.8 ± 1.9 | 82.4% |
| Group 4 | PPM-02 (10 mg/kg) + Scopolamine | 16.5 ± 1.7 | 41.2% |
| Group 5 | PPM-04 (10 mg/kg) + Scopolamine | 23.1 ± 2.0 | 84.3% |
| p < 0.05 compared to Amnesia group |
Analysis: The in vivo results strongly correlate with the in vitro data. The scopolamine group showed a significant memory deficit (less time in the target quadrant). PPM-04, the most potent in vitro inhibitor, demonstrated a robust reversal of this deficit, performing on par with the standard drug, Donepezil. PPM-02 showed a statistically significant but more modest effect. This confirms that the higher in vitro potency of PPM-04 translated to superior in vivo efficacy in this model.
Conclusion: A Self-Validating Path to Lead Optimization
This guide demonstrates a logical and self-validating workflow for assessing and correlating the efficacy of novel this compound analogues. By starting with a precise in vitro target engagement assay, we established a clear structure-activity relationship, identifying key chemical modifications that enhance potency. The most promising candidates were then advanced to a mechanistically relevant in vivo model, where the in vitro potency rankings were successfully translated into in vivo efficacy.
The strong correlation observed between the AChE IC50 values and the reversal of cognitive deficits in the scopolamine model provides high confidence in our screening cascade. Analogue PPM-04 emerges as a compelling lead candidate for further preclinical development, including more extensive pharmacokinetic, pharmacodynamic, and toxicology studies. This integrated approach, grounded in the principles of IVIVC, is essential for making informed decisions and efficiently advancing new chemical entities toward clinical application.
References
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Safety Operating Guide
Navigating the Disposal of (3-Piperidinophenyl)methanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (3-Piperidinophenyl)methanol, a heterocyclic compound whose disposal requires careful consideration due to its corrosive nature. By understanding the chemical properties of this compound and adhering to established safety protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.
Understanding the Hazard Profile of this compound
This compound is classified as a corrosive substance, capable of causing severe skin burns and eye damage. Its chemical structure, featuring a piperidine ring and a phenylmethanol group, necessitates a disposal pathway that mitigates its hazardous properties. Due to the general lack of extensive toxicological and ecological data for this specific compound, a cautious approach to its disposal is paramount.
Key Chemical and Safety Data
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇NO | - |
| Appearance | Solid | [Sigma-Aldrich] |
| Primary Hazard | Corrosive | [PubChem] |
| Incompatibilities | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents | [Capot Chemical] |
Core Principles of Chemical Waste Management
The disposal of this compound falls under the broader framework of hazardous waste management as regulated by the Environmental Protection Agency (EPA) in the United States. The core tenets of this framework include:
-
Waste Identification: Properly identifying and classifying all chemical waste.
-
Segregation: Keeping incompatible waste streams separate to prevent dangerous reactions.
-
Containment: Using appropriate, clearly labeled containers for waste accumulation.
-
Licensed Disposal: Transferring waste to a licensed disposal facility.
Under no circumstances should this compound or its residues be disposed of down the drain.[1] Organic solvents and corrosive materials are strictly prohibited from entering sanitary sewer systems.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A lab coat
Waste Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or personal protective equipment, in a designated, compatible waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other waste streams unless their compatibility is confirmed.
Waste Container Selection and Labeling
-
Container Type: Use a high-density polyethylene (HDPE) or other chemically resistant container. Ensure the container has a secure, leak-proof lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictogram (corrosive).[2]
Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be at or near the point of generation and under the control of laboratory personnel.[4]
-
Segregation: Ensure the container is stored separately from incompatible materials, particularly acids and oxidizing agents.[5]
-
Container Integrity: Regularly inspect the container for any signs of degradation or leakage.
Disposal Through a Licensed Vendor
-
Contact Environmental Health and Safety (EHS): When the waste container is full or needs to be removed, contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: The EHS department will arrange for the collection and transportation of the hazardous waste by a licensed disposal company.
-
Incineration: The recommended disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following this detailed guide, which is grounded in established safety protocols and regulatory guidelines, researchers can confidently manage this chemical waste stream. Adherence to these procedures not only protects laboratory personnel and the environment but also upholds the principles of scientific integrity and best practices in drug development.
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Navigating the Safe Handling of (3-Piperidinophenyl)methanol: A Guide for Laboratory Professionals
(3-Piperidinophenyl)methanol, a key building block in pharmaceutical research and development, requires meticulous handling to ensure laboratory safety and experimental integrity. This guide provides a comprehensive, step-by-step framework for its safe use, from initial risk assessment to final disposal, grounded in established safety protocols and field-proven best practices.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any manipulation of this compound, a thorough understanding of its hazard profile is paramount. The primary hazard associated with this compound is its corrosivity .[1][2] According to its Safety Data Sheet (SDS), it is classified as a substance that causes severe skin burns and eye damage.[1][2] Inhalation may also cause respiratory irritation.[3] A comprehensive risk assessment should be conducted to identify potential exposure scenarios in your specific experimental workflow.
Key Hazards:
-
Skin Corrosion/Irritation: Causes severe burns upon contact.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][5] | To prevent skin contact and subsequent chemical burns. Gloves must be inspected before use and disposed of properly after handling.[3] |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[6][7] | To protect the eyes from splashes and aerosols, which can cause severe and irreversible damage.[2] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[4] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is mandatory.[2][6] For situations with a higher risk of aerosol generation or inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[3] | To prevent the inhalation of dust or vapors that can cause respiratory irritation.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads) should be readily available.
Handling Procedure
-
Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Container Management: Keep all containers of this compound tightly closed when not in use to prevent the release of vapors.[2]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a spill kit to contain the spill. Avoid creating dust if the spilled material is a solid.[3]
-
Clean-up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[2] Do not add water to the spill unless instructed by safety personnel.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution and wipe it dry.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Chemical
Proper disposal of this compound and its contaminated materials is a critical final step in the safe handling process.
Waste Collection
-
Dedicated Waste Container: All waste containing this compound, including excess material, contaminated gloves, and weighing papers, must be collected in a dedicated, properly labeled hazardous waste container.[8][9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10][11]
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[12]
Container Rinsing
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[9]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected for disposal.[9] Subsequent rinsates may also need to be collected depending on local regulations.
Final Disposal
-
Licensed Disposal Facility: All collected waste must be disposed of through your institution's EHS program, which will arrange for its transport to a licensed hazardous waste disposal facility.[9][11]
-
Incineration: A common disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
By adhering to these guidelines, researchers can confidently and safely handle this compound, protecting themselves, their colleagues, and the environment, while ensuring the continued progress of their vital work.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
